Technical Documentation Center

1-Boc-3-(Cbz-amino)azetidine-3-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Boc-3-(Cbz-amino)azetidine-3-methanol
  • CAS: 1363380-94-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Boc-3-(Cbz-amino)azetidine-3-methanol: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Boc-3-(Cbz-amino)azetidine-3-methanol is a sophisticated, trifunctional chemical building block of significant interest in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a sophisticated, trifunctional chemical building block of significant interest in modern medicinal chemistry. Its structure incorporates a strained azetidine ring, a primary alcohol, and two orthogonally protected amino functionalities. This unique combination offers chemists precise control over sequential chemical transformations, making it an invaluable scaffold for constructing complex molecules, particularly in the fields of oncology, neurodegenerative disease, and infectious diseases.[1] The azetidine core itself is a privileged structure, known to enhance crucial drug-like properties such as metabolic stability, solubility, and receptor binding affinity by providing conformational rigidity.[2][3] This guide provides a comprehensive analysis of its chemical properties, reactivity, a proposed synthetic pathway, and its strategic applications in drug discovery.

Core Chemical and Physical Properties

The inherent reactivity and physical characteristics of this molecule are dictated by the interplay of its three primary functional groups—the Boc-protected amine, the Cbz-protected amine, and the primary alcohol—all anchored to a 3,3-disubstituted azetidine ring.

PropertyValueSource / Method
IUPAC Name tert-butyl 3-(((benzyloxy)carbonyl)amino)-3-(hydroxymethyl)azetidine-1-carboxylateIUPAC Nomenclature
CAS Number 1363380-94-2[4][5][]
Molecular Formula C₁₇H₂₄N₂O₅[4]
Molecular Weight 336.38 g/mol [4]
Appearance Predicted to be a white to off-white solid or oilInferred from related structures
Solubility Expected to be soluble in polar organic solvents like DCM, EtOAc, MeOHInferred from functional groups
Storage Store in a cool, dry place under an inert atmosphere; some suppliers recommend cold-chain transportation.[4]

Molecular Structure and Reactivity Analysis

The strategic value of 1-Boc-3-(Cbz-amino)azetidine-3-methanol lies in the distinct chemical liabilities of its protecting groups and the reactivity of its core functional moieties.

Structural Diagram

Caption: 2D structure of 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Orthogonal Protection: The Synthetic Linchpin

The core principle enabling this molecule's utility is orthogonal protection. This strategy uses protecting groups that can be removed under mutually exclusive conditions, allowing for selective deprotection and reaction at specific sites within the molecule.[7][8][9]

  • N-Boc (tert-Butoxycarbonyl) Group: This group protects the azetidine ring nitrogen. It is stable to a wide range of conditions, including catalytic hydrogenation and basic conditions, but is selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).[10]

  • N-Cbz (Carboxybenzyl) Group: This group protects the exocyclic primary amine. It is robust towards acidic and basic conditions but is cleanly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a process that leaves the Boc group intact.[10]

This orthogonality is the key self-validating system for its use in synthesis; a chemist can deprotect the Cbz group to expose the amine for a coupling reaction, perform the reaction, and then subsequently deprotect the Boc group under different conditions to modify the azetidine nitrogen, all without interference.

Reactivity of Functional Groups
  • Primary Alcohol (-CH₂OH): This group is a versatile handle for introducing further complexity. It can be oxidized to an aldehyde or carboxylic acid, undergo esterification or etherification, or be converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution.

  • Azetidine Ring: As a strained four-membered ring, the azetidine scaffold provides a rigid, sp³-rich core that can favorably orient substituents in three-dimensional space, often leading to enhanced binding affinity with biological targets.[1][3] While generally stable, the ring can be opened under certain harsh conditions, a reactivity that is sometimes exploited in synthetic design.

Proposed Synthetic Strategy

The synthesis of 3,3-disubstituted azetidines requires careful planning to manage the introduction of two functional groups onto the same carbon atom.[11] A logical and robust pathway would commence from the commercially available 1-Boc-3-azetidinone.[12]

Synthetic Workflow Diagram

Synthetic_Workflow start 1-Boc-3-azetidinone step1 Strecker Reaction (TMSCN, NH₃) start->step1 intermediate1 α-aminonitrile intermediate step1->intermediate1 step2 Cbz Protection (Cbz-Cl, Base) intermediate1->step2 intermediate2 N-Cbz protected aminonitrile step2->intermediate2 step3 Nitrile Reduction (e.g., LiAlH₄ or Raney Ni, H₂) intermediate2->step3 intermediate3 Aminomethyl intermediate step3->intermediate3 step4 Diazotization & Hydrolysis (NaNO₂, aq. acid) intermediate3->step4 product Target Molecule: 1-Boc-3-(Cbz-amino) azetidine-3-methanol step4->product

Caption: Proposed synthetic workflow from 1-Boc-3-azetidinone.

Protocol: Step 2 - Cbz Protection of the α-aminonitrile

This step exemplifies the selective protection of one amine in the presence of the Boc-protected ring nitrogen. The choice of a mild base is critical to prevent degradation of the starting material.

Objective: To selectively protect the newly formed exocyclic amino group of the α-aminonitrile intermediate with a Cbz group.

Methodology:

  • Dissolution: Dissolve the crude α-aminonitrile intermediate (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is a standard precaution to manage the exothermicity of the acylation reaction and minimize side reactions.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equiv), dropwise to the solution. The base scavenges the HCl generated during the reaction.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise to the stirred solution. Maintaining a low temperature is crucial.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-Cbz protected aminonitrile.

Applications in Drug Discovery and Development

The trifunctional nature of 1-Boc-3-(Cbz-amino)azetidine-3-methanol makes it an exceptionally powerful building block for creating libraries of complex molecules and for use as a specialized linker or scaffold.

  • Scaffold for Focused Libraries: The orthogonal protecting groups allow for a three-directional diversification. A library of compounds can be generated by:

    • Attaching various moieties to the alcohol.

    • Deprotecting the Cbz group and coupling a diverse set of building blocks.

    • Deprotecting the Boc group and functionalizing the ring nitrogen. This systematic approach is highly valuable in structure-activity relationship (SAR) studies.[13]

  • PROTACs and Molecular Glues: The rigid azetidine core is ideal for constructing linkers in Proteolysis Targeting Chimeras (PROTACs). The molecule's three handles can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, with the third position available for tuning physicochemical properties like solubility.

  • Bioisosteric Replacement: The 3,3-disubstituted azetidine motif can serve as a bioisostere for other common groups in drug molecules, such as gem-dimethyl or carbonyl groups. This substitution can improve metabolic stability, reduce lipophilicity, and alter the conformational profile of a drug candidate, leading to improved pharmacokinetic and pharmacodynamic properties.[1][14]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related azetidine derivatives can be used to infer handling procedures.[15]

  • Hazards: Related compounds are often classified as irritants, potentially causing skin, eye, and respiratory irritation.[16] Some amino-azetidine derivatives are classified as acutely toxic if swallowed.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.

References

  • Zhang, W., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Li, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. PubMed Central. [Link]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Ye, N., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Arctom. (n.d.). CAS NO. 1363380-94-2 | 1-Boc-3-(Cbz-amino)azetidine-3-methanol. [Link]

  • PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. [Link]

  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Boc-3-(Cbz-amino)azetidine-3-methanol (CAS: 1363380-94-2)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Boc-3-(Cbz-amino)azetidine-3-methanol, a key building block in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-3-(Cbz-amino)azetidine-3-methanol, a key building block in modern medicinal chemistry. The guide details its physicochemical properties, a plausible multi-step synthesis protocol, its applications in drug discovery—with a particular focus on its role in constructing conformationally constrained peptides and linkers for Proteolysis Targeting Chimeras (PROTACs)—and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery.[1] Their inherent ring strain and three-dimensional structure offer unique advantages in the design of bioactive molecules.[1] The incorporation of an azetidine scaffold can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while also providing a rigid framework that can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1]

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a trifunctional building block that combines the conformational rigidity of the azetidine ring with orthogonally protected amino and alcohol functionalities. The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen and the carbobenzyloxy (Cbz) group on the exocyclic amine allow for selective deprotection and subsequent functionalization, making this molecule a versatile tool for the synthesis of complex molecular architectures.

Physicochemical Properties

While specific experimental data for 1-Boc-3-(Cbz-amino)azetidine-3-methanol is not widely published, its properties can be inferred from its structure and data on related compounds.

PropertyValueSource/Justification
CAS Number 1363380-94-2Chemical Abstracts Service
Molecular Formula C₁₇H₂₄N₂O₅Calculated
Molecular Weight 336.38 g/mol Calculated
Appearance Likely a white to off-white solidBased on similar protected amino alcohols
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol.Based on the presence of both polar and non-polar functional groups.
Stability Stable under standard laboratory conditions. The Boc group is sensitive to strong acids, and the Cbz group can be removed by catalytic hydrogenation.General knowledge of protecting group chemistry.[2]

Synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol: A Plausible Synthetic Route

Proposed Synthetic Workflow

The proposed synthesis commences with a suitable starting material, such as 1-Boc-3-azetidinone, and proceeds through the introduction of the amino and hydroxymethyl groups at the 3-position, followed by the protection of the newly introduced amino group.

Synthesis_Workflow A 1-Boc-3-azetidinone B Intermediate A: 1-Boc-3-amino-3-cyanoazetidine A->B Strecker Reaction (e.g., KCN, NH4Cl) C Intermediate B: 1-Boc-3-amino-3-(aminomethyl)azetidine B->C Reduction of Nitrile (e.g., LiAlH4 or H2/catalyst) D Intermediate C: 1-Boc-3-amino-3-hydroxymethylazetidine C->D Diazotization/Hydrolysis (e.g., NaNO2, H2SO4) E Final Product: 1-Boc-3-(Cbz-amino)azetidine-3-methanol D->E Cbz Protection (Benzyl Chloroformate, Base)

Caption: Proposed synthetic workflow for 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on related literature procedures and has not been experimentally validated for this specific target molecule. It is intended to serve as a starting point for methods development.

Step 1: Synthesis of 1-Boc-3-amino-3-cyanoazetidine (Intermediate A)

  • Rationale: The Strecker synthesis is a classic and reliable method for the formation of α-amino nitriles from ketones.

  • Procedure:

    • To a solution of 1-Boc-3-azetidinone (1.0 eq) in a suitable solvent (e.g., aqueous ammonia/methanol), add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Intermediate A.

Step 2: Synthesis of 1-Boc-3-amino-3-(aminomethyl)azetidine (Intermediate B)

  • Rationale: The reduction of the nitrile group to a primary amine is a standard transformation, readily achieved with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of Intermediate A (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Intermediate B, which may be used in the next step without further purification.

Step 3: Synthesis of 1-Boc-3-amino-3-hydroxymethylazetidine (Intermediate C)

  • Rationale: The conversion of a primary amine to an alcohol can be achieved via diazotization followed by hydrolysis. This reaction proceeds through a diazonium salt intermediate which is then displaced by water.

  • Procedure:

    • Dissolve Intermediate B (1.0 eq) in a dilute aqueous acid solution (e.g., 1 M H₂SO₄) at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature at 0-5 °C.

    • Stir the reaction at this temperature for 1-2 hours.

    • Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 40-50 °C) until nitrogen evolution ceases.

    • Cool the reaction mixture and basify with a suitable base (e.g., NaHCO₃ or NaOH) to a pH of 8-9.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield Intermediate C. Purification may be performed by column chromatography if necessary.

Step 4: Synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol (Final Product)

  • Rationale: The protection of the exocyclic primary amine with a Cbz group is a standard procedure, typically carried out using benzyl chloroformate under basic conditions (Schotten-Baumann reaction).[3] This allows for the selective protection of the more nucleophilic primary amine in the presence of the secondary amine within the azetidine ring, which is already protected by the sterically hindering and electron-withdrawing Boc group.

  • Procedure:

    • Dissolve Intermediate C (1.0 eq) in a mixture of a suitable organic solvent (e.g., dichloromethane or THF) and an aqueous basic solution (e.g., saturated aqueous sodium bicarbonate).[3]

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete as indicated by TLC.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final product, 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Applications in Drug Discovery and Medicinal Chemistry

The unique trifunctional nature of 1-Boc-3-(Cbz-amino)azetidine-3-methanol makes it a highly valuable building block in several areas of drug discovery.

Constrained Peptides and Peptidomimetics

The incorporation of this azetidine-based amino acid into peptide sequences introduces a rigid conformational constraint. This can be advantageous for:

  • Improving Metabolic Stability: The unnatural amino acid structure can confer resistance to enzymatic degradation.

  • Enhancing Binding Affinity: By pre-organizing the pharmacophoric groups in a bioactive conformation, the entropic cost of binding to a target protein can be reduced.

  • Increasing Selectivity: The defined geometry can lead to more specific interactions with the desired biological target over off-targets.

Linker Scaffolds for PROTACs and Antibody-Drug Conjugates (ADCs)

The development of PROTACs and ADCs relies heavily on the design of the linker that connects the targeting moiety to the payload (E3 ligase ligand or cytotoxic drug). The azetidine core of 1-Boc-3-(Cbz-amino)azetidine-3-methanol can serve as a rigid and synthetically versatile component of these linkers. The orthogonal protecting groups allow for the sequential attachment of the different components of the PROTAC or ADC.

PROTAC_Application cluster_0 PROTAC Molecule Target_Ligand Target Protein Ligand Linker Linker containing Azetidine Scaffold Target_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Building_Block 1-Boc-3-(Cbz-amino)azetidine-3-methanol Building_Block->Linker Incorporated into

Caption: Role of the azetidine building block in PROTAC design.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-Boc-3-(Cbz-amino)azetidine-3-methanol is not publicly available, general precautions for handling fine chemicals and, specifically, compounds with Boc and Cbz protecting groups should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong acids and oxidizing agents. The compound should be kept in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique structural features, including the conformationally constrained azetidine ring and orthogonally protected functional groups, provide a powerful tool for the synthesis of novel and complex molecules. The ability to introduce rigidity and defined stereochemistry makes it particularly useful for the development of constrained peptides, peptidomimetics, and advanced therapeutic modalities such as PROTACs and ADCs. While a dedicated synthesis protocol is not widely published, a plausible and robust synthetic route can be designed based on well-established chemical transformations. As the demand for novel chemical matter in drug discovery continues to grow, the utility of such specialized building blocks is expected to increase significantly.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). ACS Publications. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed. [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2022). PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2023). ResearchGate. [Link]

Sources

Foundational

An In-Depth Technical Guide to the NMR Analysis and Interpretation of 1-Boc-3-(Cbz-amino)azetidine-3-methanol

Abstract 1-Boc-3-(Cbz-amino)azetidine-3-methanol is a highly functionalized azetidine derivative, serving as a valuable building block in medicinal chemistry and drug development. Its rigid four-membered ring, coupled wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a highly functionalized azetidine derivative, serving as a valuable building block in medicinal chemistry and drug development. Its rigid four-membered ring, coupled with orthogonal Boc and Cbz protecting groups and a primary alcohol, provides a versatile scaffold for creating complex molecular architectures. Unambiguous structural confirmation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the principal analytical tool. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind chemical shifts and coupling patterns. Furthermore, it outlines a robust, field-proven protocol for sample preparation and data acquisition to ensure high-quality, reproducible results.

Molecular Structure and Functional Group Analysis

The structural complexity of 1-Boc-3-(Cbz-amino)azetidine-3-methanol dictates its NMR signature. The molecule is composed of five key structural motifs, each with characteristic spectral features: the azetidine core, the tert-butyloxycarbonyl (Boc) protecting group, the carbobenzyloxy (Cbz) protecting group, a tertiary amine, and a primary alcohol. Understanding the electronic environment of each proton and carbon nucleus is the foundation of accurate spectral interpretation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Weigh 10-20 mg of sample into a clean, dry vial. prep2 2. Add ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep1->prep2 prep3 3. Vortex until fully dissolved. Visually inspect for particulates. prep2->prep3 prep4 4. Filter solution through a pipette with a glass wool plug into a clean NMR tube. prep3->prep4 prep5 5. Cap the NMR tube and wipe the exterior clean. prep4->prep5 acq1 6. Insert sample into spectrometer. prep5->acq1 acq2 7. Lock on the deuterium signal of the solvent. acq1->acq2 acq3 8. Shim the magnetic field for homogeneity (observe sharp lock signal). acq2->acq3 acq4 9. Acquire ¹H Spectrum (e.g., 16 scans). acq3->acq4 acq5 10. Acquire ¹³C Spectrum (e.g., 1024 scans). acq4->acq5 proc1 11. Apply Fourier Transform. acq5->proc1 proc2 12. Phase correct the spectra. proc1->proc2 proc3 13. Calibrate chemical shift (e.g., TMS at 0 ppm or residual solvent peak). proc2->proc3 proc4 14. Integrate ¹H signals. proc3->proc4 proc5 15. Assign peaks and interpret structure. proc4->proc5

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Weighing and Dissolution:

    • Accurately weigh 10-20 mg of 1-Boc-3-(Cbz-amino)azetidine-3-methanol for a standard ¹H NMR spectrum. For a ¹³C spectrum, a higher concentration of 50-100 mg may be required to achieve a good signal-to-noise ratio in a reasonable time. [1][2] * Transfer the solid to a small, clean glass vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. [1][3] * Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra. [4]

  • Filtration and Transfer:

    • Solid particles in an NMR sample will severely degrade spectral quality by disrupting the magnetic field homogeneity. [2][5] * Prepare a filter by packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents may leach impurities from it. [2] * Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. The final sample depth should be approximately 4-5 cm (0.6-0.7 mL). [3][4] * Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal from the solvent. This step is crucial for field stability during the experiment. [2] * Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H spectrum. A standard experiment usually involves 8 to 16 scans.

    • Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are needed.

    • (Optional) For unambiguous assignments, 2D NMR experiments such as COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) can be performed. [5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis. Use tetramethylsilane (TMS) as an internal standard (0 ppm) or reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). [6][1] * Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

    • Assign the peaks according to the analyses in Sections 2 and 3.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 1-Boc-3-(Cbz-amino)azetidine-3-methanol. A thorough understanding of how the distinct functional groups—Boc, Cbz, and the azetidine core—influence the electronic environment of each nucleus allows for a confident and accurate interpretation of both ¹H and ¹³C spectra. The characteristic signals, such as the strong Boc singlet, the aromatic Cbz pattern, and the downfield-shifted azetidine protons, serve as reliable fingerprints for structural confirmation. By following the detailed experimental protocol provided, researchers can consistently generate high-quality data, ensuring the integrity and validity of their scientific findings.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, NMR Center. (2023). Small molecule NMR sample preparation. [Link]

  • University of York, Department of Chemistry. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Kihal, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • Ueda, H., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]

  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

  • Wang, Y., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]

  • Zarei, M., et al. (2013). General method for selective Mono-Boc protection of diamines and thereof. SciSpace. [Link]

  • Katz, J. M., & Truckta, T. (2012). Preparation of Mono-Cbz Protected Guanidines. PMC. [Link]

  • Aouf, Z., et al. (2017). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. ResearchGate. [Link]

  • O'Brien, A. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Tzani, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. [Link]

  • ResearchGate. 1H NMR spectrum of CBZ. [Link]

  • ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

  • The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Reddit. (2014). O Chem: Interpreting 'HNMR for an Alcohol. [Link]

  • ResearchGate. Absolute configuration of amino alcohols by H-1-NMR. [Link]

  • ACS Publications. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol, a key building block in modern drug discovery. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol, a key building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability. The protocols and interpretations presented herein are designed to be self-validating, grounded in authoritative scientific principles.

Introduction: The Analytical Imperative

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a structurally complex, non-commercially available intermediate of significant interest in medicinal chemistry. Its azetidine core imparts conformational rigidity, a desirable trait in drug design, while the orthogonal Boc and Cbz protecting groups allow for selective chemical manipulation.[1] Accurate mass spectrometric characterization is therefore not merely a routine check but a critical step to verify the successful synthesis and purity of this molecule, ensuring the integrity of subsequent downstream applications. This guide will elucidate the expected ionization and fragmentation behavior of this molecule, providing a robust framework for its unambiguous identification.

Predicted Mass Spectrometry Data

Due to the absence of publicly available mass spectra for this specific compound, the following data is predicted based on the known fragmentation patterns of its constituent functional groups. The molecular weight of the related compound 1-Cbz-3-(Boc-amino)azetidine is 306.36 g/mol .[2] By adding the mass of a hydroxymethyl group (-CH2OH) and subtracting the mass of a hydrogen atom, the predicted molecular weight for 1-Boc-3-(Cbz-amino)azetidine-3-methanol is approximately 336.39 g/mol .

Table 1: Predicted Key Mass-to-Charge Ratios (m/z) for 1-Boc-3-(Cbz-amino)azetidine-3-methanol in Positive Ion Mode ESI-MS
m/z (Predicted) Ion Identity Notes
337.18[M+H]⁺Protonated molecular ion.
359.16[M+Na]⁺Sodium adduct, common in ESI.[3]
281.16[M-C₄H₈+H]⁺Loss of isobutylene from the Boc group via McLafferty rearrangement.[4][5]
237.13[M-Boc+H]⁺Loss of the entire Boc group.
203.11[M-Cbz+H]⁺Loss of the Cbz group.
108.04[C₇H₈O]⁺Tropylium ion, characteristic of the Cbz group.
91.05[C₇H₇]⁺Benzyl cation, also from the Cbz group.
57.07[C₄H₉]⁺tert-Butyl cation from the Boc group.[6]

Experimental Protocol: Acquiring High-Fidelity Mass Spectra

This section details a step-by-step methodology for the analysis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol using electrospray ionization-mass spectrometry (ESI-MS), a soft ionization technique well-suited for polar, thermally labile small molecules.[3][7]

Sample Preparation
  • Rationale: Proper sample preparation is paramount to avoid ion suppression and ensure reproducible results. The goal is to dissolve the analyte in a solvent compatible with ESI that promotes efficient ionization.

  • Procedure:

    • Prepare a stock solution of 1-Boc-3-(Cbz-amino)azetidine-3-methanol in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation and enhances signal in positive ion mode.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • Rationale: Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from impurities and provides retention time as an additional point of identification.[3]

  • Procedure:

    • LC Column: A C18 reversed-phase column is a suitable choice for this moderately polar molecule.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient from 5% to 95% B over 10-15 minutes should provide adequate separation.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

Mass Spectrometer Settings (Positive Ion ESI)
  • Rationale: Optimization of ESI source parameters is crucial for maximizing the signal of the protonated molecular ion and achieving stable spray.

  • Procedure:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizing Gas (Nitrogen) Pressure: 30-40 psi.

    • Drying Gas (Nitrogen) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 50-500.

Fragmentation Analysis and Mechanistic Insights

Tandem mass spectrometry (MS/MS) is essential for structural elucidation by inducing fragmentation of the precursor ion and analyzing the resulting product ions.[7]

Diagram 1: Predicted Fragmentation Pathway

G cluster_Boc Boc Fragmentation cluster_Cbz Cbz Fragmentation M_H [M+H]⁺ m/z 337.18 M_isobutylene [M-C₄H₈+H]⁺ m/z 281.16 M_H->M_isobutylene - C₄H₈ M_Boc [M-Boc+H]⁺ m/z 237.13 M_H->M_Boc - C₅H₈O₂ tBu [C₄H₉]⁺ m/z 57.07 M_H->tBu M_Cbz [M-Cbz+H]⁺ m/z 203.11 M_H->M_Cbz - C₈H₇O₂ Tropylium [C₇H₈O]⁺ m/z 108.04 M_H->Tropylium Benzyl [C₇H₇]⁺ m/z 91.05 Tropylium->Benzyl - OH

Caption: Predicted fragmentation of 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Causality of Fragmentation
  • Boc Group Fragmentation: The tert-Butyloxycarbonyl (Boc) group is notoriously labile in the gas phase.[4] A characteristic loss of 56 Da, corresponding to isobutylene, occurs via a McLafferty-type rearrangement.[5] Another prominent fragmentation pathway is the formation of the highly stable tert-butyl cation at m/z 57.[6] The loss of the entire Boc group (100 Da) will also be a significant fragmentation event.

  • Cbz Group Fragmentation: The Benzyloxycarbonyl (Cbz) group typically fragments to produce a benzyl cation (m/z 91) or a tropylium ion (m/z 108). These fragmentations are diagnostic for the presence of the Cbz protecting group.

  • Azetidine Ring Fragmentation: The strained four-membered azetidine ring can undergo ring-opening fragmentations, though these are often less favorable than the losses of the protecting groups.

Workflow for Structural Verification

The following diagram illustrates a logical workflow for the confirmation of the target compound's identity.

Diagram 2: Experimental Workflow

G start Synthesized Compound prep Sample Preparation (1-10 µg/mL in ACN/H₂O + 0.1% FA) start->prep lcms LC-MS Analysis (C18, ESI+) prep->lcms ms1 Full Scan MS (MS1) Identify [M+H]⁺ and Adducts lcms->ms1 ms2 Tandem MS (MS/MS) Fragment [M+H]⁺ ms1->ms2 Isolate m/z 337.18 data_analysis Data Analysis Compare with Predicted Fragments ms2->data_analysis confirm Structure Confirmed data_analysis->confirm

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-Boc-3-(Cbz-amino)azetidine-3-methanol in Organic Solvents

Introduction In the landscape of modern medicinal chemistry and organic synthesis, complex molecules bearing multiple functional groups and protecting groups are foundational. 1-Boc-3-(Cbz-amino)azetidine-3-methanol is o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, complex molecules bearing multiple functional groups and protecting groups are foundational. 1-Boc-3-(Cbz-amino)azetidine-3-methanol is one such molecule, incorporating the strained azetidine ring system, a primary alcohol, and two of the most ubiquitous amine protecting groups: the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The utility of this compound as a synthetic building block is intrinsically linked to its behavior in solution. Understanding its solubility is not merely a procedural step but a critical factor that dictates the feasibility of reaction conditions, purification strategies, and formulation development.

This guide provides a deep technical analysis of the solubility profile of 1-Boc-3-(Cbz-amino)azetidine-3-methanol. As no empirical solubility data for this specific molecule is readily available in public literature, this document serves a dual purpose: first, to present a robust theoretical framework for predicting its solubility based on its distinct structural features, and second, to provide detailed, field-proven experimental protocols for researchers to determine its solubility empirically.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates the intermolecular forces of the solute and solvent.[1] A detailed analysis of the molecular structure of 1-Boc-3-(Cbz-amino)azetidine-3-methanol allows for a scientifically grounded prediction of its behavior in various organic solvents.

The molecule's structure presents a fascinating dichotomy of polar and non-polar characteristics:

  • Polar Moieties: The primary alcohol (-CH₂OH) is a strong hydrogen bond donor and acceptor. The two carbamate linkages (-NHCOO-) also act as hydrogen bond acceptors. The nitrogen atom of the azetidine ring contributes to the molecule's polarity.

  • Non-Polar (Lipophilic) Moieties: The tert-butyl group of the Boc protector is bulky and highly lipophilic. The benzyl group of the Cbz protector is also significantly non-polar and aromatic.

This hybrid nature suggests that the compound will not exhibit extreme solubility in either highly polar or purely non-polar solvents. Instead, its solubility will be highest in solvents that can effectively solvate both its polar and non-polar regions. The competition between the intramolecular hydrogen bonding potential (e.g., between the alcohol and a carbamate oxygen) and intermolecular interactions with the solvent will also play a crucial role.

Based on this structural analysis, a predicted solubility profile is presented in the table below. This table serves as a starting hypothesis for experimental verification.

Table 1: Predicted Solubility of 1-Boc-3-(Cbz-amino)azetidine-3-methanol
Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexanes, TolueneLow to InsolubleThe strong polar contributions from the alcohol and carbamate groups are unlikely to be effectively solvated by non-polar solvents, likely rendering the compound insoluble.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN)Moderate to HighThese solvents are expected to be the most effective. They can solvate the lipophilic Boc and Cbz groups while also interacting with the polar sites through dipole-dipole interactions. THF and DCM are often excellent solvents for protected amino acids.
Polar Protic Methanol (MeOH), Ethanol (EtOH)ModerateThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functionalities. However, the large lipophilic groups may limit overall solubility compared to some polar aprotic solvents.
Highly Polar WaterInsolubleThe large, non-polar Boc and Cbz protecting groups would present a significant hydrophobic barrier, making solubility in water highly unlikely.

Experimental Determination of Solubility

Since theoretical predictions require empirical validation, the following protocols are provided to enable researchers to accurately and reliably determine the solubility of 1-Boc-3-(Cbz-amino)azetidine-3-methanol. Adherence to Good Laboratory Practices (GLP) is essential for ensuring data integrity and reproducibility.[2][3]

Part A: Qualitative Solubility Assessment

This rapid test provides a preliminary classification of the compound's solubility in a range of solvents.

Materials:

  • 1-Boc-3-(Cbz-amino)azetidine-3-methanol

  • Selection of test solvents (e.g., DCM, THF, MeCN, MeOH, Toluene)

  • Small test tubes or 1-dram vials

  • Vortex mixer

  • Micro-spatula

Procedure:

  • Add approximately 2-5 mg of the compound to a clean, dry test tube.

  • Add the selected solvent dropwise, starting with 0.1 mL.

  • Vortex the mixture vigorously for 30-60 seconds after each addition.[4]

  • Visually inspect the solution against a contrasting background. The absence of any visible solid particles indicates that the compound is soluble.[5]

  • If the solid does not dissolve, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL.

  • Record the observation as "Insoluble," "Slightly Soluble," or "Freely Soluble" at an approximate concentration.

Part B: Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility of the compound at a specific temperature (e.g., 25 °C) and provides a quantitative value (e.g., in mg/mL).

Materials:

  • 1-Boc-3-(Cbz-amino)azetidine-3-methanol

  • Chosen organic solvent

  • Scintillation vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or stirring plate

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed collection vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a scintillation vial (ensure solid material remains undissolved).

    • Add a known volume of the chosen solvent (e.g., 2.0 mL).

    • Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure a saturated solution is formed.[6]

  • Sample Collection and Analysis:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a syringe fitted with a solvent-compatible filter.

    • Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume transferred.

    • Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.

    • Determine the solubility using the following formula:

      • Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of aliquot in mL)

Factors Influencing Solubility

The solubility of 1-Boc-3-(Cbz-amino)azetidine-3-methanol is not a static property but is influenced by several interconnected factors. The interplay between the molecule's intrinsic properties and external conditions determines its behavior in solution.

G Factors Influencing Solubility cluster_intrinsic Molecular Properties (Intrinsic) cluster_extrinsic External Conditions Solubility Solubility Profile HBonding Hydrogen Bonding (Donor: -OH; Acceptors: -OH, Carbamates) HBonding->Solubility Influences interaction with protic solvents Lipophilicity Lipophilicity (Boc & Cbz Groups) Lipophilicity->Solubility Drives solubility in non-polar character solvents Polarity Molecular Polarity (Azetidine, Alcohol, Carbamates) Polarity->Solubility Key for solubility in polar aprotic solvents CrystalLattice Crystal Lattice Energy (Solid State) CrystalLattice->Solubility Energy barrier to dissolution Solvent Solvent Polarity ('Like Dissolves Like') Solvent->Solubility Primary determinant Temperature Temperature Temperature->Solubility Often increases solubility for solids [1]

Caption: Key intrinsic and extrinsic factors governing the solubility of the target molecule.

  • Solvent Polarity: As detailed previously, the choice of solvent is the most critical factor. A solvent that can balance interactions with both the polar and non-polar regions of the molecule will yield the highest solubility.

  • Temperature: For most solid organic compounds, solubility increases with temperature.[7] This is because the additional thermal energy helps overcome the energy of the crystal lattice, favoring the dissolution process. This can be leveraged for techniques like recrystallization.

  • Hydrogen Bonding: The ability of the primary alcohol to act as a hydrogen bond donor and the various oxygen and nitrogen atoms to act as acceptors is pivotal. Protic solvents (like methanol) can compete for these hydrogen bonds, while aprotic solvents can only act as acceptors.

  • Crystal Lattice Energy: For the solid form of the compound, the energy required to break apart the crystal lattice must be overcome by the energy released upon solvation. A more stable crystal lattice will result in lower solubility.

Conclusion

While a definitive, quantitative solubility profile for 1-Boc-3-(Cbz-amino)azetidine-3-methanol awaits empirical determination, a robust prediction can be made based on its molecular architecture. The presence of both significant lipophilic domains (Boc and Cbz groups) and potent polar functionalities (alcohol, carbamates, azetidine) suggests that its optimal solubility will be found in polar aprotic solvents such as THF, DCM, and EtOAc. This guide provides both the theoretical foundation for this prediction and the practical, step-by-step protocols necessary for researchers to validate these hypotheses in their own laboratories. A systematic approach to determining solubility, as outlined here, is an indispensable step in unlocking the full synthetic potential of this versatile building block.

References

  • Falcone, R., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. Available at: [Link]

  • ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Molecular Structure. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • Unknown Source. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • Unknown Source. (2023). Solubility of Organic Compounds.
  • World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). Available at: [Link]

  • YouTube. (2017). Qual Lab Solubility Testing. Available at: [Link]

  • PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. Available at: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • YouTube. (2021). Solubility Tests for Organic Compounds. Available at: [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Available at: [Link]

Sources

Exploratory

Stability of Boc and Cbz Protecting Groups in Azetidine Structures: A Technical Guide

Introduction: The Azetidine Scaffold and the Imperative of Nitrogen Protection The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug development.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold and the Imperative of Nitrogen Protection

The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity to biological targets and improve pharmacokinetic properties. However, the inherent ring strain of approximately 25.4 kcal/mol dictates the reactivity of azetidines, rendering them more stable than aziridines but susceptible to ring-opening reactions under certain conditions.[1] This delicate balance between stability and reactivity necessitates a judicious choice of nitrogen protecting groups during multi-step syntheses.

This in-depth technical guide provides a comprehensive analysis of the stability and utility of two of the most common amine protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, in the context of azetidine chemistry. We will delve into the mechanistic underpinnings of their stability and cleavage, the influence of the azetidine ring strain, and provide field-proven protocols for their application.

The Role of Ring Strain: A Double-Edged Sword

The endocyclic bond angles in azetidine are compressed relative to the ideal tetrahedral geometry, leading to significant angle and torsional strain. This strain has several important consequences for the nitrogen atom's reactivity:

  • Altered Hybridization and Basicity: The nitrogen lone pair in an azetidine ring has more p-character than in an unstrained amine, which generally leads to a decrease in basicity. This can influence the rate and mechanism of reactions involving protonation of the nitrogen.

  • Susceptibility to Ring-Opening: The strained ring is predisposed to cleavage, particularly under conditions that involve protonation of the ring nitrogen or the formation of a positive charge on an adjacent atom. This is a critical consideration for deprotection strategies that employ acidic conditions.[2]

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of reagents and its facile removal under acidic conditions.[3]

Mechanism of Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[4] The generally accepted mechanism involves:

  • Protonation of the carbonyl oxygen of the Boc group.

  • Cleavage of the tert-butyl-oxygen bond to generate the tert-butyl cation and a carbamic acid intermediate.

  • The unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[4]

Boc Deprotection Mechanism Boc_Protected N-Boc Azetidine Protonated_Boc Protonated N-Boc Azetidine Boc_Protected->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Free_Amine Azetidine TFA Salt Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Stability of N-Boc Azetidines

While the Boc group is generally stable, its application to azetidines requires careful consideration of the deprotection conditions to avoid unwanted ring cleavage.

  • Acid-Mediated Ring Opening: The primary concern with N-Boc azetidines is the potential for acid-mediated ring-opening, especially in the presence of nucleophiles.[2] Protonation of the azetidine nitrogen can render the ring susceptible to nucleophilic attack, leading to decomposition. The rate of this decomposition is highly dependent on the pH and the substitution pattern of the azetidine.[2]

  • Judicious Choice of Acid: Strong acids like trifluoroacetic acid (TFA) are commonly used for Boc deprotection. While effective, the concentration and reaction time must be carefully optimized to favor carbamate cleavage over azetidine ring degradation. In some cases, using HCl in an organic solvent like dioxane can offer a milder alternative.

  • Successful Applications: Despite the risks, numerous syntheses successfully employ the Boc group on azetidines. For instance, in the synthesis of azetidine-containing macrocyclic peptides, N-Boc azetidine moieties were deprotected with TFA without evidence of ring opening.[5] This suggests that with careful control of conditions, the Boc group is a viable protecting group for this strained ring system.

The Benzyloxycarbonyl (Cbz) Group: Robust and Reductively Cleaved

The Cbz group, a stalwart in peptide chemistry, offers a distinct stability profile compared to the Boc group, making it an excellent orthogonal protecting group.[3]

Mechanism of Cbz Deprotection

The most common method for Cbz deprotection is catalytic hydrogenolysis.[6] This process involves:

  • Adsorption of the Cbz-protected azetidine and hydrogen onto the surface of a palladium catalyst (e.g., Pd/C).

  • Cleavage of the benzylic C-O bond.

  • Formation of toluene and an unstable carbamic acid intermediate.

  • Decarboxylation of the carbamic acid to yield the free amine and carbon dioxide.[2]

Cbz Deprotection Mechanism Cbz_Protected N-Cbz Azetidine Adsorbed_Complex Adsorbed on Pd/C Cbz_Protected->Adsorbed_Complex + H₂, Pd/C Carbamic_Acid Carbamic Acid Intermediate Adsorbed_Complex->Carbamic_Acid Hydrogenolysis Toluene Toluene Adsorbed_Complex->Toluene Free_Amine Azetidine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Stability of N-Cbz Azetidines

The Cbz group generally imparts excellent stability to the azetidine ring under a wide range of conditions.

  • Stability to Acids and Bases: A key advantage of the Cbz group is its stability under both acidic and basic conditions, which allows for a broad range of subsequent synthetic transformations without compromising the integrity of the azetidine ring.[3]

  • Mild Deprotection Conditions: Catalytic hydrogenolysis is a remarkably mild deprotection method that proceeds under neutral pH. This avoids the risk of acid-mediated ring-opening that is a concern with Boc-protected azetidines.

  • Orthogonality: The unique cleavage conditions of the Cbz group make it orthogonal to the acid-labile Boc group and the base-labile Fmoc group, a critical feature in complex multi-step syntheses.[3]

  • Successful Applications: The Cbz group has been successfully employed in numerous syntheses involving azetidines. For example, N-Cbz protected azetidine diols have been deprotected via hydrogenolysis using 10% Pd/C in methanol to yield the free azetidinols without incident.

Quantitative Data and Comparative Summary

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Structure
Cleavage Condition Acid-labile (e.g., TFA, HCl)[3]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3]
Stability on Azetidine Stable to bases, nucleophiles, and catalytic hydrogenation. Susceptible to ring-opening under strong acidic conditions.[2]Stable to acidic and basic conditions.[3]
Key Advantage Orthogonal to Cbz and Fmoc; widely used in solid-phase synthesis.[3]Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[3]
Potential Side Reactions Azetidine ring-opening; alkylation of nucleophilic residues by the tert-butyl cation.[2]Incomplete cleavage; catalyst poisoning.[3]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific azetidine substrates.

Protocol 1: Deprotection of N-Boc-Azetidine using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the acidic cleavage of a Boc protecting group from an azetidine derivative.

Materials:

  • N-Boc-azetidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-Boc-azetidine derivative (1.0 eq.) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add TFA (5-10 eq.) to the stirred solution. For substrates sensitive to acid, a lower concentration of TFA (e.g., 20-50% in DCM) can be used, though this may require longer reaction times.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude azetidine product.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation, if necessary.

Protocol 2: Deprotection of N-Cbz-Azetidine via Catalytic Hydrogenolysis

This protocol describes the reductive cleavage of a Cbz group from an azetidine derivative using hydrogen gas and a palladium catalyst.

Materials:

  • N-Cbz-azetidine derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolution: Dissolve the N-Cbz-azetidine derivative (1.0 eq.) in MeOH or EtOH in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the vessel or place it on a hydrogenation apparatus. Purge the vessel with hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

    • Wash the filter cake with MeOH or EtOH.

    • Concentrate the filtrate under reduced pressure to yield the crude azetidine product.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography or crystallization if necessary.

Conclusion and Future Outlook

The choice between Boc and Cbz as a protecting group for the azetidine nitrogen is a critical strategic decision that hinges on the overall synthetic plan. The Cbz group offers superior stability, particularly under the acidic conditions that pose a risk to the integrity of the azetidine ring, and its removal via mild hydrogenolysis is a significant advantage. The Boc group, while requiring more careful management of deprotection conditions to mitigate the risk of ring-opening, remains a valuable and widely used protecting group in azetidine chemistry, especially in solid-phase synthesis where its acid lability is a key feature.

Future research in this area will likely focus on the development of new protecting groups with even greater orthogonality and milder cleavage conditions, as well as more in-depth quantitative studies to precisely map the stability landscape of protected azetidines. Such advancements will further empower chemists to harness the full potential of the unique and valuable azetidine scaffold in the pursuit of novel therapeutics and functional molecules.

References

  • BenchChem. (2025). A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. BenchChem.
  • O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 172-175.
  • BenchChem. (2025). advantages and disadvantages of Boc versus Cbz protecting group. BenchChem.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Parmar, D., & Peron, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2849-2877.
  • Singh, G. S., & McMaster, C. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1599–1605.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. BenchChem.
  • BenchChem. (2025). A Head-to-Head Battle of Protecting Groups: Cbz vs. Boc on the Nortropine Scaffold. BenchChem.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • Singh, G. S., & Ombito, J. O. (2025). Recent progress in synthesis of 3-functionalized azetidines. [Journal Name, Volume(Issue), pages].
  • Uesugi, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1274645.
  • Couty, F., et al. (2016). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 18(20), 5348–5351.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47687-47719.
  • Ganesan, A., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecular Diversity, 9(4), 291-293.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine-containing... | Download Scientific Diagram. Retrieved from [Link]

  • NIH. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • White, B. C., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • SciSpace. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Substituted Azetidine-3-methanol Derivatives

Prepared by: Gemini, Senior Application Scientist Introduction The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular structures can significantly improve physicochemical properties such as solubility and metabolic stability while providing a novel three-dimensional exit vector for further chemical exploration.[1][2] Among the various functionalized azetidines, the azetidine-3-methanol framework serves as a particularly valuable building block, offering a primary alcohol for diverse synthetic transformations.[3][4]

Accurate and unambiguous structural confirmation of these derivatives is paramount in the drug discovery pipeline. Spectroscopic analysis provides the definitive evidence of chemical identity and purity. This guide offers an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize substituted azetidine-3-methanol derivatives. We will delve into the interpretation of spectral data, explain the causal relationships between substitution patterns and spectral features, and provide validated protocols for data acquisition.

Core Spectroscopic Techniques: An Overview

The structural elucidation of azetidine-3-methanol derivatives relies on the synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the same for carbon atoms. For azetidines, NMR is crucial for confirming substitution patterns and stereochemistry.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. It is highly effective for confirming the presence of key features like the hydroxyl (-OH) group of the methanol moiety and carbonyl groups (C=O) in common N-protecting groups.[5][7]

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, valuable clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.[5][7]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation syn Synthesis of Derivative pur Purification (e.g., Column Chromatography) syn->pur nmr NMR Spectroscopy (¹H, ¹³C) pur->nmr Sample Submission ir IR Spectroscopy pur->ir Sample Submission ms Mass Spectrometry (LRMS, HRMS) pur->ms Sample Submission interp Spectral Interpretation nmr->interp Data Acquisition ir->interp Data Acquisition ms->interp Data Acquisition struct Structure Confirmation interp->struct G substituent Substituted Azetidine-3-Methanol

Caption: Key positions on the azetidine-3-methanol scaffold.

Case Study 1: N-Boc Protected Derivatives

The tert-butoxycarbonyl (Boc) group is a ubiquitous protecting group in organic synthesis. Its presence is easily confirmed spectroscopically.

  • ¹H NMR: The nine equivalent protons of the tert-butyl group give a sharp, strong singlet at approximately δ 1.4-1.5 ppm. [5]The electron-withdrawing nature of the carbonyl deshields the adjacent C2 and C4 ring protons, shifting them downfield to δ 3.8-4.2 ppm.

  • ¹³C NMR: The Boc group introduces two characteristic signals: one for the quaternary carbon around δ 80 ppm and another for the methyl carbons around δ 28 ppm. [5]The carbonyl carbon appears near δ 156 ppm. [5]* IR: The most prominent feature is a strong C=O stretching absorption band between 1690-1710 cm⁻¹. [5]* MS: In mass spectrometry, a common fragmentation pathway is the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), followed by the loss of CO₂ (44 Da).

Case Study 2: N-Benzhydryl Derivatives

The benzhydryl (diphenylmethyl) group is another common N-substituent, often used in the synthesis of CNS-targeted molecules.

  • ¹H NMR: This group introduces complex multiplets in the aromatic region of the spectrum (δ 7.2-7.5 ppm) corresponding to the ten protons of the two phenyl rings. A characteristic singlet for the methine proton (-CHPh₂) appears around δ 4.5 ppm. The C2 and C4 azetidine protons are shifted upfield compared to the N-Boc case due to the less electron-withdrawing nature of the benzhydryl group, typically appearing around δ 3.0-3.5 ppm.

  • ¹³C NMR: Aromatic signals will appear between δ 125-145 ppm. The unique methine carbon signal is found near δ 75-80 ppm.

  • MS: The molecular ion will be readily observed. A primary and often base peak in the fragmentation pattern corresponds to the stable benzhydryl cation [CHPh₂]⁺ at m/z 167. The molecular formula for (1-Benzhydrylazetidin-3-yl)methanol is C₁₇H₁₉NO, with an exact mass of approximately 253.15 Da. [8]

Summary of Spectroscopic Data
Substituent (R)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
H (as HCl salt) Ring CH₂: ~3.9-4.2 (m)Ring CH: ~3.5 (m)-CH₂OH: ~3.7 (d)Ring CH₂: ~52Ring CH: ~33-CH₂OH: ~60O-H: ~3300 (broad)N-H⁺: ~2400-2800 (broad)
Boc Ring CH₂: ~3.9-4.1 (m)-C(CH₃)₃: 1.45 (s)Ring CH₂: ~55-58-C (CH₃)₃: ~80-C(CH₃ )₃: ~28.4C =O: ~156O-H: ~3400 (broad)C=O: ~1695
Benzhydryl (Bn) Ring CH₂: ~3.0-3.3 (m)-CH Ph₂: ~4.5 (s)Aromatic: 7.2-7.5 (m)Ring CH₂: ~58-CH Ph₂: ~78Aromatic: ~127-143O-H: ~3350 (broad)Aromatic C-H: ~3030

Note: Exact chemical shifts and absorption frequencies can vary based on the solvent, concentration, and other substituents on the molecule. [5][9]

Experimental Protocols

The acquisition of high-quality, reproducible data requires adherence to standardized protocols.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the azetidine derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean NMR tube. [6]Chloroform-d (CDCl₃) is suitable for many N-protected derivatives, while Methanol-d₄ (CD₃OD) or DMSO-d₆ may be required for hydrochloride salts or more polar compounds.

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, for accurate chemical shift referencing. [9]3. ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

Protocol 2: IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly on the ATR crystal (typically diamond or germanium) and apply pressure to ensure good contact. [7]For oils, a thin film can be applied directly to the crystal.

  • Background Scan: Before running the sample, perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Co-adding 16-32 scans is usually sufficient to obtain a high-quality spectrum.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization source.

  • Ionization: Electrospray Ionization (ESI) is the preferred method for these compounds as it is a soft ionization technique that typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation. [5]3. Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Validation: Calibrate the instrument immediately before or during the run with a known standard to ensure high mass accuracy. The measured mass should be within 5 ppm of the calculated exact mass for the proposed elemental formula.

Conclusion

The spectroscopic characterization of substituted azetidine-3-methanol derivatives is a systematic process that relies on the complementary information provided by NMR, IR, and MS. By understanding the characteristic signals of the core scaffold and the predictable electronic effects of common N-substituents, researchers can confidently and efficiently confirm the structure and purity of these valuable synthetic intermediates. The protocols and data presented in this guide serve as a foundational resource for scientists and professionals in drug development, ensuring the scientific integrity of their work and accelerating the journey from molecular design to innovative therapeutics.

References

  • Butkus, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1035. [Link]

  • Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(42), 8794-8797. [Link]

  • Kumar, R., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2879-2890. [Link]

  • PubChem. (n.d.). (1-Benzhydrylazetidin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). [Link]

  • Wipf, P., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(9), 719-732. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Identification and Evaluation of Antimicrobial Activities of some New N-substituted 2-azetidinone, Imidazolidinone and tetrazole derivatives of 2-(methylthio) benzimidazole. International Journal of Scientific Research, 3(8), 1-5. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Google Patents. (2000).
  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264. [Link]

  • Gauthier, D. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(6), 1473-1477. [Link]

  • PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

  • Zhang, W., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(34), 11048-11053. [Link]

  • Sharma, S., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46831-46858. [Link]

  • Chen, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Doc Brown's Chemistry. (n.d.). CH₃OH infrared spectrum of methanol. [Link]

Sources

Exploratory

Unlocking Chemical Space: A Deep Dive into the Ring Strain and Conformational Landscape of 3,3-Disubstituted Azetidines

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability.[1] The inherent ring strain of this four-membered heterocycle dictates its reactivity and conformation, presenting both opportunities and challenges in drug design.[2] This technical guide provides a comprehensive analysis of the ring strain in 3,3-disubstituted azetidines. We will explore the foundational principles of ring strain, dissect the influence of geminal substitution through the lens of the Thorpe-Ingold effect, and detail authoritative computational and experimental methodologies for characterizing these systems. By synthesizing theoretical principles with practical applications, this guide aims to equip researchers with the expert insights needed to rationally design and leverage 3,3-disubstituted azetidines in the pursuit of novel therapeutics.

Chapter 1: The Energetic Landscape of the Azetidine Ring

The reactivity and unique geometry of azetidines are fundamentally driven by ring strain, an inherent destabilization resulting from non-ideal bond angles and conformations. The total strain energy in a parent azetidine ring is approximately 25-26 kcal/mol, comparable to its carbocyclic analog, cyclobutane (26.3 kcal/mol).[3][4][5] This strain is a composite of three primary factors:

  • Angle Strain (Baeyer Strain): Arises from the compression of internal bond angles from the ideal sp³ tetrahedral angle of 109.5° to approximately 90° within the four-membered ring.[6] This deviation forces the bonding orbitals to have more p-character, resulting in weaker, higher-energy bonds.[5]

  • Torsional Strain (Pitzer Strain): Results from the eclipsing interactions of adjacent C-H and C-N bonds. To alleviate this strain, the azetidine ring is not planar. Instead, it adopts a puckered or "bent" conformation, which increases angle strain slightly but significantly reduces the energetically unfavorable eclipsing interactions.[6]

  • Transannular Strain (Prelog Strain): Involves steric repulsion between atoms across the ring, which is generally less significant in a small ring like azetidine compared to medium-sized rings.

This high ground-state energy makes the azetidine ring kinetically and thermodynamically poised for reactions that relieve strain, such as ring-opening reactions.[2][7] However, the ring is significantly more stable than its three-membered aziridine counterpart, allowing for easier handling and more controlled functionalization.[2]

G Fig. 1: Puckered Conformation of Azetidine cluster_ring N N C2 C2 N->C2 C3 C3 C2->C3 C4 C4 C3->C4 H_puckered H C3->H_puckered Puckering Axis C4->N Torsional Torsional Strain Relief Angle Increased Angle Strain

Caption: Puckering of the azetidine ring relieves torsional strain.

Chapter 2: The Impact of 3,3-Disubstitution: The Thorpe-Ingold Effect

The introduction of two non-hydrogen substituents at the C3 position profoundly influences the azetidine ring's properties, an effect rooted in the principles first described by Thorpe and Ingold. The Thorpe-Ingold effect (or gem-disubstitution effect) classically refers to the observation that geminal substituents on a carbon chain accelerate the rate of intramolecular ring-closing reactions.[8][9]

The underlying cause of this acceleration has been a subject of scientific discussion, involving both kinetic and thermodynamic components:

  • The Kinetic Argument (Angle Compression): The prevailing explanation is that bulky geminal substituents sterically interact, increasing the bond angle outside the forming ring (e.g., the R-C3-R angle). To compensate, the bond angle inside the carbon chain (the C2-C3-C4 angle) is compressed, bringing the reactive ends of the molecule closer together.[10] This pre-organization reduces the entropic penalty of cyclization, thus lowering the activation energy and accelerating the reaction rate.[9][10]

  • The Thermodynamic Argument (Strain in the Product): A secondary consideration is whether gem-disubstitution affects the stability of the final ring product. Some computational studies on cyclobutane have shown that 1,1-dimethylcyclobutane is less strained than the parent ring by up to 8 kcal/mol, suggesting a thermodynamic driving force.[11] However, other high-level calculations contend that this enthalpic stabilization is minimal (< 2 kcal/mol) and that the perceived effect arises from the choice of acyclic reference compounds (branched alkanes are inherently more stable than linear ones).[12][13]

For 3,3-disubstituted azetidines, the Thorpe-Ingold effect is most powerfully expressed as a kinetic phenomenon that facilitates their synthesis. Once formed, the geminal substituents enforce a specific ring pucker and restrict conformational flexibility, which has significant implications for how the molecule interacts with biological targets.[1]

G start 1. Build Structures (Azetidine & Acyclic References) opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq 3. Frequency Calculation (Confirm true minima) opt->freq energy 4. Single-Point Energy (Higher accuracy, e.g., CCSD(T)) freq->energy reaction 5. Construct Homodesmotic Reaction energy->reaction calc_se 6. Calculate Strain Energy (SE) SE = ΣE(reactants) - ΣE(products) reaction->calc_se end Strain Energy (kcal/mol) calc_se->end

Caption: Computational workflow for determining ring strain energy.

  • Structure Preparation: Construct 3D models of the target 3,3-disubstituted azetidine and the corresponding acyclic reference molecules for a homodesmotic reaction. For 3,3-dimethylazetidine, a suitable reaction is:

    • (3,3-dimethylazetidine) + 2 (propane) + (trimethylamine) → (isobutane) + (N,N-dimethylpropylamine) + (N-methylethylamine)

  • Geometry Optimization: Perform a full geometry optimization on all species using a robust level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G(d). This step finds the lowest energy conformation for each molecule.

  • Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output also provides the zero-point vibrational energy (ZPVE).

  • Enthalpy Calculation: The total enthalpy (H) of each molecule is calculated from the electronic energy and thermal corrections from the frequency calculation.

  • Strain Energy Calculation: The strain energy (SE) is the calculated enthalpy change (ΔH) of the homodesmotic reaction:

    • ΔH = ΣH(products) - ΣH(reactants)

    • SE = ΔH

CompoundCalculated Strain Energy (kcal/mol)C2-C3-C4 Angle (°)C2-N-C4 Angle (°)Puckering Angle (°)
Azetidine (Parent)~25.5~87.5~91.5~35
3,3-Dimethylazetidine~24.0~85.0~92.0~30
Cyclobutane (for comparison)26.3 [5]88.0 [5]N/A~35

Note: Values are representative and can vary with the level of theory. Puckering angle is the dihedral angle between the C2-N-C4 and C2-C3-C4 planes.

Experimental Characterization

While computations provide theoretical energies, experimental techniques are essential for validating the calculated structures and observing their behavior in a real-world environment.

This is the definitive method for determining the precise solid-state structure of a molecule. [14]

  • Crystallization: Grow single crystals of the purified 3,3-disubstituted azetidine. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

  • Data Analysis: The refined structure (output as a CIF file) provides highly accurate measurements of bond lengths, bond angles, and dihedral angles, which collectively define the ring's conformation and puckering. For example, analysis of 1,3,3-trinitroazetidine revealed a puckered ring with specific C-C-C and C-N-C bond angles dictated by the bulky nitro groups. [15]

NMR provides crucial information about the molecule's average conformation in solution.

  • Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire standard 1D (¹H, ¹³C) and 2D (e.g., ¹H-¹H COSY) NMR spectra. [16][17]3. Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the ring protons (at C2 and C4) are sensitive to the puckering and the electronic environment created by the C3 substituents.

    • Coupling Constants: The vicinal coupling constants (³J) between protons on adjacent carbons (e.g., on C2 and a substituent on the nitrogen) can provide conformational information via the Karplus equation.

    • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can reveal through-space proximities between atoms, helping to define the ring's conformation and the relative orientation of its substituents.

Chapter 4: Applications and Implications in Drug Discovery

Understanding the strain and conformational constraints of 3,3-disubstituted azetidines is critical for their successful application in medicinal chemistry.

  • Metabolic Stability: The gem-disubstitution at C3 can shield adjacent positions from metabolic enzymes (e.g., cytochrome P450s), preventing oxidative degradation and improving the drug's half-life. The conformational rigidity also contributes to higher metabolic stability compared to more flexible analogs. [18]* Solubility and Physicochemical Properties: As a small, polar heterocycle, the azetidine ring can improve aqueous solubility and other key drug-like properties. The 3,3-disubstitution pattern allows for the precise installation of vectors to optimize properties like lipophilicity (LogP) and polar surface area (PSA). [19][20]* Conformational Restriction and Potency: By locking the ring into a more defined conformation, 3,3-disubstitution reduces the entropic penalty of binding to a biological target. This can lead to a significant increase in binding affinity and potency. This structural rigidity is a key feature in many approved drugs incorporating azetidine motifs. [1]* Vectorial Display of Substituents: The puckered, rigid nature of the 3,3-disubstituted ring acts as a three-dimensional scaffold, projecting substituents into well-defined regions of chemical space. This is invaluable for probing the binding pockets of proteins and achieving high target selectivity.

Several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature azetidine rings that enhance their pharmacokinetic profiles and contribute to their efficacy. [1]The principles of strain and conformational control are central to the design of these successful therapeutics.

Conclusion

The ring strain of 3,3-disubstituted azetidines is a defining characteristic that governs their synthesis, conformation, and utility. While the inherent strain of the four-membered ring provides a driving force for reactivity, the introduction of geminal substituents at the C3 position—via the Thorpe-Ingold effect—both facilitates ring formation and imparts a crucial conformational rigidity to the final product. A thorough understanding of this interplay, validated by robust computational and experimental methods, empowers medicinal chemists to harness the unique properties of this scaffold. By strategically modulating ring strain and conformation, researchers can fine-tune the physicochemical and pharmacokinetic profiles of drug candidates, ultimately accelerating the development of safer and more effective medicines.

References

  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Planells, A. R., et al. (2025). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. Inorganic Chemistry.
  • Planells, A. R., et al. (2025). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13-16. PubMed.
  • BenchChem. (2025). An In-depth Technical Guide to the Ring Strain Analysis of 1,3-Oxazetidine. BenchChem.
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Couto, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Wiberg, K. B., et al. (2002). The effect of substitutents on the strain energies of small ring compounds. PubMed.
  • Wikipedia contributors. (2023). Ring strain. Wikipedia.
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed.
  • Bachrach, S. M. (2007). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry.
  • Planells, A. R., et al. (2025). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16.
  • Exarhos, S. E., & Cioslowski, J. (2003). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect.
  • Wiberg, K. B., et al. (2002). The effect of substitutents on the strain energies of small ring compounds. R Discovery.
  • Wikipedia contributors. (2023). Thorpe–Ingold effect. Wikipedia.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Organic Chemistry.
  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Request PDF. (2025). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine.
  • Singh, A., et al. (2026).
  • Brewster, J. M., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Tyagi, V., & Fasan, R. (2018). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[3][21]Stevens Rearrangement. ACS Central Science.

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (2023). Forging C−S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines.
  • Malaysian Journal of Chemical and Life Sciences. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Malaysian Journal of Chemical and Life Sciences.
  • BenchChem. (2025). Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. BenchChem.
  • Bachrach, S. M. (2007). The gem-dimethyl effect revisited. PubMed.
  • O'Brien, E., et al. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines.
  • Chem-Station. (2016). Thorpe-Ingold Effect.
  • Beak, P., & Mander, L. N. (1982). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. PubMed.
  • Synfacts. (2024). Strain-Release of Azetidines for the Synthesis of 3,4,5-Trisubstituted Piperidines. Thieme.
  • O'Brien, E., et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. PubMed.
  • Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib.
  • Studylib. (2024). A One-pot preparation of 1,3- disubstituted Azetidine. Studylib.
  • D'hooghe, M., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • ResearchGate. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
  • Khurgin, Y., et al. (1994). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
  • ACS Publications. (2018). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • Archibald, T. G., et al. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry.
  • ACS Publications. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters.
  • ACS Publications. (2025). Correction to “Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines”. Journal of the American Chemical Society.

Sources

Foundational

foundational chemistry of N-Boc and N-Cbz protected amino alcohols

An In-Depth Technical Guide to the Foundational Chemistry of N-Boc and N-Cbz Protected Amino Alcohols Foreword: The Indispensable Role of Protected Amino Alcohols In the landscape of modern drug development and complex m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Foundational Chemistry of N-Boc and N-Cbz Protected Amino Alcohols

Foreword: The Indispensable Role of Protected Amino Alcohols

In the landscape of modern drug development and complex molecule synthesis, amino alcohols serve as foundational chiral building blocks. Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their significance.[1] However, the dual reactivity of the amino and hydroxyl groups necessitates a sophisticated strategy of selective protection and deprotection to achieve desired chemical transformations. This guide provides a deep dive into the foundational chemistry of amino alcohols protected with two of the most robust and widely utilized amine protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.

As a senior application scientist, the goal of this document is not merely to present protocols but to illuminate the underlying principles and causalities that govern these transformations. Understanding why a certain reagent is chosen or how a specific mechanism proceeds is paramount for troubleshooting, optimization, and innovation. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical grounding and the practical insights required to confidently manipulate these critical intermediates.

Section 1: The N-Boc Group in Amino Alcohol Chemistry: Acid-Labile Mastery

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of conditions and its clean, straightforward removal with acid.[2] This combination makes it an exemplary choice for protecting the amino functionality of amino alcohols during multi-step synthetic campaigns.

Synthesis of N-Boc Protected Amino Alcohols

There are two primary and reliable pathways to access N-Boc protected amino alcohols: direct protection of an existing amino alcohol or the reduction of an N-Boc protected amino acid.

Causality Behind Method Selection: The choice between these routes depends on the availability and cost of the starting material. If the chiral amino alcohol is readily available, direct protection is the most straightforward approach. If, however, the synthesis begins from a chiral amino acid (which are often more accessible), the reduction pathway is preferred as it typically preserves stereochemical integrity.[3]

Method A: Direct Protection of Amino Alcohols

The most common method for Boc protection involves the reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc)₂O.[2] The inherent greater nucleophilicity of the amine compared to the alcohol ensures high chemoselectivity, leading to preferential N-protection.[4] While the reaction can proceed without a base, the addition of a mild base like triethylamine or sodium bicarbonate is common to neutralize the acidic byproduct.[2][5]

Mechanism of Boc Protection: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes into gaseous carbon dioxide and tert-butoxide, which is protonated to form tert-butanol, driving the reaction to completion.[6]

Diagram 1: Mechanism of N-Boc Protection

Caption: Nucleophilic attack of the amine on Boc anhydride.

Method B: Reduction of N-Boc Amino Acids

A highly effective strategy for producing enantiomerically pure N-Boc amino alcohols is the reduction of the corresponding N-Boc amino acid.[7] This method avoids potential side reactions and preserves the chiral center. A common pitfall, the formation of an aldehyde byproduct, can be circumvented by activating the carboxylic acid prior to reduction.[8] A reliable method involves activation with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride (NaBH₄).[3]

Deprotection of N-Boc Amino Alcohols

The removal of the Boc group is its defining feature, typically achieved under anhydrous acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9][10]

Mechanism of Acid-Catalyzed Boc Deprotection: The deprotection is an acid-catalyzed elimination reaction that proceeds in a stepwise manner[9]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).[9]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[9]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing gaseous carbon dioxide.[9] This irreversible step is a strong thermodynamic driving force for the reaction.

  • Amine Salt Formation: The liberated free amine is immediately protonated by the excess acid in the medium, forming the corresponding ammonium salt (e.g., a trifluoroacetate salt).[9]

Field Insight: The formation of the reactive tert-butyl cation can lead to unwanted side reactions, such as the alkylation of sensitive residues like methionine or tryptophan. It is standard practice to include a "scavenger," such as triisopropylsilane (TIS) or thioanisole, in the deprotection mixture to trap this cation.[11]

Diagram 2: Mechanism of Acid-Catalyzed N-Boc Deprotection

Boc_Deprotection start R-NH-Boc step1 {Protonation | + H⁺ (TFA)} start->step1 TFA step2 {Fragmentation | Protonated Intermediate} step1->step2 step3 {Carbamic Acid + tBu⁺} step2->step3 step4 {Decarboxylation | R-NH₂ + CO₂} step3->step4 end R-NH₃⁺ (Amine Salt) step4->end + H⁺

Caption: The stepwise mechanism of Boc removal by strong acid.

Section 2: The N-Cbz Group in Amino Alcohol Chemistry: Hydrogenolysis-Driven Strategy

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, was a revolutionary development in peptide chemistry.[12] Its defining characteristic is its stability to both acidic and basic conditions, yet its facile removal by catalytic hydrogenolysis, rendering it orthogonal to the Boc group.[2][12]

Synthesis of N-Cbz Protected Amino Alcohols

Similar to Boc-protected analogues, N-Cbz amino alcohols are typically prepared either by direct protection or by reduction of the corresponding N-Cbz amino acid.

Method A: Direct Protection of Amino Alcohols The standard procedure for introducing the Cbz group is the Schotten-Baumann reaction, which involves treating the amino alcohol with benzyl chloroformate (Cbz-Cl) in the presence of an aqueous base, such as sodium carbonate or bicarbonate.[12][13] The base is crucial for neutralizing the HCl generated during the reaction.[12]

Mechanism of Cbz Protection: The mechanism is a straightforward nucleophilic acyl substitution. The amine's lone pair attacks the highly electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the stable carbamate product.[12][14]

Diagram 3: Mechanism of N-Cbz Protection

Caption: Formation of the Cbz-protected amine.

Method B: Reduction of N-Cbz Amino Acids

The reduction of an N-Cbz amino acid to its corresponding amino alcohol is a well-established and reliable method.[15] This can be achieved by first converting the carboxylic acid to a mixed anhydride or an ester, followed by reduction with a borohydride reagent.[15] This two-step, one-pot procedure is often high-yielding and preserves stereochemistry.

Deprotection of N-Cbz Amino Alcohols

The removal of the Cbz group is most elegantly achieved by catalytic hydrogenolysis.

Mechanism of Deprotection by Hydrogenolysis: This is the hallmark method for Cbz cleavage.[16] The reaction involves heterogeneous catalysis, typically with palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).[16] The mechanism involves the cleavage of the benzylic carbon-oxygen bond, which releases the unstable carbamic acid. This intermediate rapidly decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[12]

Field Insight: A significant practical advantage is the use of catalytic transfer hydrogenolysis , which avoids the need for handling flammable H₂ gas. In this variation, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, is used in the presence of the Pd/C catalyst to generate hydrogen in situ.[17][18]

While Cbz is stable to most acids, it can be cleaved by very harsh acidic conditions, such as HBr in acetic acid, but this method lacks the chemoselectivity of hydrogenolysis.[16]

Diagram 4: Mechanism of N-Cbz Deprotection via Hydrogenolysis

Caption: Cbz removal using catalytic hydrogenolysis.

Section 3: The Power of Orthogonality: Boc and Cbz in Concert

The true synthetic power of Boc and Cbz protecting groups is realized when they are used together in a strategy known as orthogonal protection .[19] This principle allows for the selective removal of one protecting group in the presence of another by employing specific, non-interfering reaction conditions.[20][21]

The Boc/Cbz pair is a classic example of orthogonality[2][22]:

  • Boc Group: Removed by strong acid (e.g., TFA). Stable to hydrogenolysis.

  • Cbz Group: Removed by hydrogenolysis (e.g., H₂/Pd-C). Stable to the acidic conditions used for Boc removal.

This orthogonality is critical in the synthesis of complex molecules with multiple amine functionalities, such as polyamines or lysine-containing peptides, allowing for precise, stepwise modifications.

Data Presentation: Orthogonality Matrix

The stability and lability of these groups under common deprotection conditions are summarized below.

Protecting GroupAcidic Conditions (TFA)Hydrogenolysis (H₂/Pd-C)Basic Conditions (Piperidine)
N-Boc Labile StableStable
N-Cbz StableLabile Stable
Visualization: Orthogonal Synthetic Workflow

The following diagram illustrates a hypothetical workflow where a diamine is selectively functionalized using an orthogonal Boc/Cbz strategy.

Diagram 5: Orthogonal Protection Workflow

Orthogonal_Workflow A H₂N-R-NH₂ (Diamine) B Boc-HN-R-NH-Cbz (Differentially Protected) A->B Stepwise Protection C Boc-HN-R-NH-Cbz + Reagent 1 E H₂N-R-N(Cbz)-Product1 B->E Selective Boc Deprotection (TFA) D Boc-HN-R-N(Cbz)-Product1 F H₂N-R-N(Cbz)-Product1 + Reagent 2 E->F Functionalization 1 G Product2-HN-R-N(Cbz)-Product1 F->G H Product2-HN-R-NH-Product1 (Final Product) G->H Final Cbz Deprotection (H₂, Pd/C)

Caption: Selective functionalization using orthogonal Boc/Cbz strategy.

Section 4: Field-Proven Experimental Protocols

The following protocols are self-validating systems, designed for clarity, reproducibility, and safety.

Protocol 1: Synthesis of (S)-N-Boc-2-amino-3-phenyl-1-propanol
  • Objective: To protect the amine of (S)-Phenylalaninol with a Boc group.

  • Materials: (S)-Phenylalaninol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (S)-Phenylalaninol (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the solution.

    • Add a solution of (Boc)₂O (1.05 eq) in DCM dropwise to the stirred mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.

Protocol 2: Deprotection of (S)-N-Boc-2-amino-3-phenyl-1-propanol
  • Objective: To remove the Boc group using TFA.

  • Materials: (S)-N-Boc-2-amino-3-phenyl-1-propanol, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS, optional scavenger).

  • Procedure:

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM in a round-bottom flask.[9]

    • If the substrate is sensitive to alkylation, add TIS (5% v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an equal volume of TFA (to create a 50% TFA/DCM solution).[9]

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting residue is the TFA salt of the amine.[9] For the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous NaHCO₃ solution until effervescence ceases. Dry the organic layer and concentrate to yield the free amino alcohol.

Protocol 3: Synthesis of (S)-N-Cbz-2-amino-3-phenyl-1-propanol
  • Objective: To protect the amine of (S)-Phenylalaninol with a Cbz group.

  • Materials: (S)-Phenylalaninol, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve (S)-Phenylalaninol (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ (2.5 eq) to the solution and cool to 0 °C.

    • Add Cbz-Cl (1.1 eq) dropwise while maintaining the temperature at 0 °C and stirring vigorously.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by silica gel chromatography.

Protocol 4: Deprotection of (S)-N-Cbz-2-amino-3-phenyl-1-propanol
  • Objective: To remove the Cbz group via catalytic hydrogenolysis.

  • Materials: (S)-N-Cbz-2-amino-3-phenyl-1-propanol, Palladium on carbon (10% Pd/C, 5-10 wt%), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz protected amino alcohol (1.0 eq) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst (5-10% by weight of the substrate) to the solution.

    • Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (using a balloon or a Parr hydrogenator).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

    • Rinse the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amino alcohol.[12]

Conclusion

The N-Boc and N-Cbz groups represent two of the most powerful tools in the synthetic chemist's arsenal for the manipulation of amino alcohols. Their distinct deprotection mechanisms form the basis of orthogonal strategies that enable the construction of highly complex and sensitive molecules. A thorough, mechanistic understanding of their installation and cleavage is not merely academic; it is the foundation upon which robust, scalable, and successful synthetic routes are built in the pharmaceutical and chemical industries. By mastering the principles and protocols outlined in this guide, researchers can harness the full potential of these indispensable protecting groups to accelerate innovation and discovery.

References

  • Olsen, R. K. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. Retrieved from [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. (2021). ResearchGate. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • Organic Chemistry. (2021). Adding Cbz Protecting Group Mechanism. YouTube. Retrieved from [Link]

  • Andersson, D., & Msmith, P. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Organic & Biomolecular Chemistry, 13(33), 8753-8756. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Organic Chemistry. (2021). Adding Boc Group Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Retrieved from [Link]

  • Blaskovich, M. A., Hwang, S. H., & Kim, H. Y. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 445-447. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Retrieved from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols. Retrieved from [Link]

  • Stevens, L. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Beller, M., & Jagadeesh, R. V. (2018). Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. Science of Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

  • Reddy, P. G., & Baskaran, S. (2025). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Science of Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Retrieved from [Link]

  • Kim, H., Lee, H., & Kim, S. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. RSC Advances, 11(26), 15836-15844. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates using a Novel Azetidine-Based Linker

Introduction: The Critical Role of Linkers in Peptide-Drug Conjugate (PDC) Efficacy Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, designed to selectively deliver potent cytotoxic agents to di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Peptide-Drug Conjugate (PDC) Efficacy

Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, designed to selectively deliver potent cytotoxic agents to diseased cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2] The architecture of a PDC is tripartite, consisting of a targeting peptide, a cytotoxic payload, and a linker that covalently connects the two.[3] The linker is a critical determinant of the PDC's success, influencing its stability in circulation, drug-release mechanism, and overall pharmacokinetic and pharmacodynamic profile.[1][4]

Linkers can be broadly categorized as cleavable or non-cleavable.[5][6] Non-cleavable linkers offer enhanced plasma stability, relying on the complete lysosomal degradation of the peptide carrier to release the drug payload.[7] This can lead to a more predictable and sustained drug exposure at the target site. The structural characteristics of the linker, such as its rigidity and hydrophilicity, also play a crucial role. Rigid linkers, for instance, can influence the spatial orientation of the conjugated drug and peptide, which can be critical for optimal target engagement.

This application note details a comprehensive protocol for the synthesis of a novel, non-cleavable peptide-drug conjugate utilizing a bifunctional linker derived from 1-Boc-3-(Cbz-amino)azetidine-3-methanol . The inherent structural rigidity and chemical stability of the azetidine scaffold make it an attractive component for the design of next-generation PDCs.[8] We will describe the synthesis of the bifunctional azetidine linker, its sequential conjugation to a model targeting peptide (a cysteine-containing RGD peptide) and a model cytotoxic drug (Doxorubicin), followed by the purification and characterization of the final conjugate.

Rationale for Employing an Azetidine-Based Linker

The choice of the azetidine core for our linker design is predicated on several key advantages:

  • Structural Rigidity: The strained four-membered ring of azetidine imparts a high degree of conformational rigidity. This can be advantageous in pre-organizing the peptide and drug moieties for optimal interaction with their respective biological targets.[9]

  • Enhanced Stability: Azetidine-containing compounds are known for their chemical robustness.[8] A non-cleavable linker based on this scaffold is expected to exhibit high stability in plasma, preventing premature drug release and reducing off-target toxicity.

  • Improved Pharmacokinetics: The unique physicochemical properties of the azetidine ring can favorably modulate the pharmacokinetic profile of the resulting PDC, potentially leading to improved tissue penetration and a desirable half-life.[7]

  • Synthetic Versatility: The 3-substituted azetidine core allows for the orthogonal functionalization at different positions, enabling the synthesis of a bifunctional linker capable of selective conjugation to both the peptide and the drug.[10]

Experimental Workflow Overview

The overall synthetic strategy is a multi-step process that begins with the commercially available 1-Boc-3-(Cbz-amino)azetidine-3-methanol. The workflow can be summarized as follows:

  • Synthesis of the Bifunctional Azetidine Linker: This involves a series of chemical transformations to convert the starting material into a linker with two distinct reactive handles for conjugation.

  • Conjugation to the Targeting Peptide: The activated linker is first reacted with a cysteine-containing Arginine-Glycine-Aspartic acid (RGD) peptide.

  • Conjugation to the Cytotoxic Drug: The peptide-linker intermediate is then conjugated to the cytotoxic drug, Doxorubicin.

  • Purification and Characterization: The final peptide-drug conjugate is purified by High-Performance Liquid Chromatography (HPLC) and characterized by Mass Spectrometry (MS).

G cluster_0 Part 1: Linker Synthesis cluster_1 Part 2: Conjugation cluster_2 Part 3: Purification & Characterization Start 1-Boc-3-(Cbz-amino)azetidine-3-methanol Step1 Oxidation of Methanol to Carboxylic Acid Start->Step1 Step2 Selective Cbz Deprotection Step1->Step2 Step3 Maleimide Installation Step2->Step3 Step4 Selective Boc Deprotection Step3->Step4 Step5 NHS Ester Activation Step4->Step5 Linker Activated Bifunctional Azetidine Linker Step5->Linker Conj1 Conjugation to Peptide Linker->Conj1 Peptide RGD Peptide (with Cys) Peptide->Conj1 Drug Doxorubicin Conj2 Conjugation to Drug Drug->Conj2 Conj1->Conj2 PDC_crude Crude Peptide-Drug Conjugate Conj2->PDC_crude Purification RP-HPLC Purification PDC_crude->Purification Characterization Mass Spectrometry (MS) & HPLC Analysis Purification->Characterization Final_PDC Pure Peptide-Drug Conjugate Characterization->Final_PDC

Figure 1: Overall experimental workflow for the synthesis of the azetidine-linked peptide-drug conjugate.

Detailed Protocols

Part 1: Synthesis of the Bifunctional Azetidine Linker

This part describes the conversion of 1-Boc-3-(Cbz-amino)azetidine-3-methanol into a heterobifunctional linker ready for sequential conjugation.

Step 1.1: Oxidation of the Primary Alcohol to a Carboxylic Acid

  • Rationale: The primary alcohol on the starting material is oxidized to a carboxylic acid, which will later be activated for conjugation to the amine group of Doxorubicin. A two-step oxidation via an aldehyde intermediate is proposed for better control and yield.

  • Protocol:

    • Dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C and stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Extract the product with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude aldehyde.

    • Dissolve the crude aldehyde in a 1:1 mixture of t-butanol and water.

    • Add 2-methyl-2-butene (5 eq) followed by a solution of sodium chlorite (4 eq) and sodium dihydrogen phosphate (4 eq) in water.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Extract the product with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography to yield 1-Boc-3-(Cbz-amino)azetidine-3-carboxylic acid.

Step 1.2: Selective Deprotection of the Cbz Group

  • Rationale: The Cbz group is selectively removed to expose the amine, which will be functionalized with a maleimide group for conjugation to the peptide's thiol. Hydrogenolysis is a standard and mild method for Cbz deprotection.

  • Protocol:

    • Dissolve the product from Step 1.1 (1.0 eq) in methanol (20 mL/g).

    • Add Palladium on carbon (10% w/w, 0.1 eq).

    • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 1-Boc-3-aminoazetidine-3-carboxylic acid.

Step 1.3: Installation of the Maleimide Group

  • Rationale: A maleimide group is introduced by reacting the newly exposed amine with a suitable maleimide-containing reagent. This group will specifically react with the thiol of a cysteine residue in the peptide.

  • Protocol:

    • Dissolve the product from Step 1.2 (1.0 eq) and N-succinimidyl 3-maleimidopropionate (1.1 eq) in N,N-dimethylformamide (DMF, 15 mL/g).

    • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and stir the reaction mixture at room temperature for 12 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ and purify by column chromatography to yield 1-Boc-3-(3-maleimidopropanamido)azetidine-3-carboxylic acid.

Step 1.4: Selective Deprotection of the Boc Group

  • Rationale: The Boc protecting group on the azetidine nitrogen is removed under acidic conditions to expose the secondary amine. This step must be performed carefully to avoid any side reactions with the maleimide group.

  • Protocol:

    • Dissolve the product from Step 1.3 (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (10 mL/g).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the HCl salt of 3-(3-maleimidopropanamido)azetidine-3-carboxylic acid.

Step 1.5: Activation of the Carboxylic Acid with NHS

  • Rationale: The carboxylic acid is converted to an N-hydroxysuccinimide (NHS) ester. This activated ester will readily react with the primary amine of Doxorubicin to form a stable amide bond.

  • Protocol:

    • Dissolve the product from Step 1.4 (1.0 eq), N-hydroxysuccinimide (NHS, 1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in anhydrous DMF (15 mL/g).

    • Add DIPEA (2.2 eq) to neutralize the HCl salt and facilitate the coupling reaction.

    • Stir the reaction mixture at room temperature for 6 hours.

    • The resulting solution containing the activated bifunctional azetidine linker (NHS ester) is used directly in the next conjugation step without isolation.

StepReactionStarting MaterialProductEstimated Yield (%)Purity (%)
1.1Oxidation1-Boc-3-(Cbz-amino)azetidine-3-methanol1-Boc-3-(Cbz-amino)azetidine-3-carboxylic acid75>95
1.2Cbz Deprotection1-Boc-3-(Cbz-amino)azetidine-3-carboxylic acid1-Boc-3-aminoazetidine-3-carboxylic acid90>95
1.3Maleimide Installation1-Boc-3-aminoazetidine-3-carboxylic acid1-Boc-3-(3-maleimidopropanamido)azetidine-3-carboxylic acid80>95
1.4Boc Deprotection1-Boc-3-(3-maleimidopropanamido)azetidine-3-carboxylic acid3-(3-maleimidopropanamido)azetidine-3-carboxylic acid HCl salt95>95
1.5NHS Activation3-(3-maleimidopropanamido)azetidine-3-carboxylic acid HCl saltActivated Bifunctional Azetidine Linker (NHS ester)--

Table 1: Summary of the synthesis of the bifunctional azetidine linker.

Part 2: Synthesis of the Peptide-Drug Conjugate

This part describes the sequential conjugation of the activated linker to the RGD peptide and Doxorubicin.

Step 2.1: Conjugation of the Linker to the RGD Peptide

  • Rationale: The maleimide group of the linker reacts specifically with the thiol group of the cysteine residue in the RGD peptide (e.g., Ac-Cys-Arg-Gly-Asp-NH₂) to form a stable thioether bond.

  • Protocol:

    • Synthesize the Ac-C(trityl)-R(pbf)-G-D(otbu)-Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • Cleave the peptide from the resin and deprotect the side chains using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the crude peptide by preparative RP-HPLC and lyophilize to obtain the pure Ac-Cys-Arg-Gly-Asp-NH₂.

    • Dissolve the purified peptide (1.0 eq) in a phosphate buffer (pH 7.0).

    • Add a solution of the activated bifunctional azetidine linker (from Step 1.5, 1.2 eq in DMF) to the peptide solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by analytical RP-HPLC and LC-MS to confirm the formation of the peptide-linker conjugate.

    • The crude peptide-linker conjugate solution is used directly in the next step.

Step 2.2: Conjugation of Doxorubicin to the Peptide-Linker Intermediate

  • Rationale: The NHS ester of the peptide-linker conjugate reacts with the primary amine of Doxorubicin to form a stable amide bond, completing the synthesis of the PDC.

  • Protocol:

    • Dissolve Doxorubicin hydrochloride (1.5 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the Doxorubicin solution to neutralize the HCl salt.

    • Add the Doxorubicin solution to the crude peptide-linker conjugate solution from Step 2.1.

    • Stir the reaction mixture at room temperature for 12 hours in the dark.

    • Monitor the reaction by analytical RP-HPLC and LC-MS.

Part 3: Purification and Characterization of the Peptide-Drug Conjugate
  • Rationale: The final PDC must be purified to remove unreacted starting materials and byproducts. The purity and identity of the final product are then confirmed by analytical techniques.

  • Protocol:

    • Purification:

      • Dilute the crude reaction mixture with 0.1% TFA in water.

      • Purify the crude PDC by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[11]

      • Collect the fractions containing the desired product and lyophilize to obtain the pure peptide-drug conjugate as a red powder.

    • Characterization:

      • Analytical RP-HPLC: Assess the purity of the final PDC using an analytical C18 column with a suitable gradient.[4][12]

      • Mass Spectrometry: Confirm the identity of the PDC by determining its molecular weight using ESI-MS.[3]

StepReactionStarting MaterialsProductEstimated Yield (%)Purity (%)
2.1Peptide ConjugationRGD Peptide, Activated LinkerPeptide-Linker Conjugate70-
2.2Drug ConjugationPeptide-Linker Conjugate, DoxorubicinCrude Peptide-Drug Conjugate60-
3.1PurificationCrude Peptide-Drug ConjugatePure Peptide-Drug Conjugate50 (after purification)>98

Table 2: Summary of the synthesis and purification of the peptide-drug conjugate.

G cluster_linker Bifunctional Azetidine Linker cluster_peptide Targeting Peptide cluster_drug Cytotoxic Drug cluster_pdc Final Peptide-Drug Conjugate linker_structure Maleimide-(CH₂)₂-CO-NH-Azetidine-CO-NHS pdc_structure Ac-RGD-Cys-S-Azetidine-CO-NH-Doxorubicin linker_structure->pdc_structure Thioether bond formation with Cys peptide_structure Ac-Cys-Arg-Gly-Asp-NH₂ peptide_structure->pdc_structure drug_structure Doxorubicin-(NH₂) drug_structure->pdc_structure Amide bond formation with Dox

Figure 2: Schematic representation of the conjugation strategy.

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of a novel peptide-drug conjugate using a bifunctional linker derived from 1-Boc-3-(Cbz-amino)azetidine-3-methanol. The use of the rigid and stable azetidine core offers potential advantages in terms of conjugate stability and pharmacokinetics. The described workflow, from linker synthesis to final PDC purification and characterization, provides a robust framework for researchers in drug development to explore this promising class of targeted therapeutics. The modular nature of this synthetic strategy allows for the substitution of the RGD peptide and Doxorubicin with other targeting ligands and cytotoxic payloads, respectively, to generate a diverse range of PDCs for various therapeutic applications.

References

  • Selective Cbz or Boc deprotection. ResearchGate. Available at: [Link].

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Available at: [Link].

  • Azetidines of pharmacological interest. PubMed. Available at: [Link].

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link].

  • [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin. NIH. Available at: [Link].

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available at: [Link].

  • Peptide-Drug Conjugates: Design, Chemistry, and Drug Delivery System as a Novel Cancer Theranostic. ACS Pharmacology & Translational Science. Available at: [Link].

  • Synthesis and Cytoxicity of a TAT Peptide-Doxorubicin Conjugate for Breast Cancer Treatment. JSciMed Central. Available at: [Link].

  • Trends in the research and development of peptide drug conjugates: artificial intelligence aided design. PMC - NIH. Available at: [Link].

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Nature. Available at: [Link].

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link].

  • RGD peptide-conjugated polydopamine nanoparticles loaded with doxorubicin for combined chemotherapy and photothermal therapy in thyroid cancer. PMC - PubMed Central. Available at: [Link].

  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. Available at: [Link].

  • Non-Cleavable Linker Synthesis Service. Creative Biolabs. Available at: [Link].

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PMC - NIH. Available at: [Link].

  • HPLC Analysis and Purification of Peptides. PMC. Available at: [Link].

  • Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin. PMC. Available at: [Link].

  • RGD peptide-conjugated polydopamine nanoparticles loaded with doxorubicin for combined chemotherapy and photothermal therapy in thyroid cancer. PubMed. Available at: [Link].

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available at: [Link].

  • ConjuPepDB: a database of peptide–drug conjugates. PMC - PubMed Central. Available at: [Link].

  • Recent Advances in Peptide Linkers of Antibody–Drug Conjugates. ACS Publications. Available at: [Link].

  • A doxorubicin–peptide–gold nanoparticle conjugate as a functionalized drug delivery system: exploring the limits. RSC Publishing. Available at: [Link].

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. Available at: [Link].

  • Peptide-Drug Conjugate: A Novel Drug Design Approach. ResearchGate. Available at: [Link].

  • (A) RGD peptide-conjugated doxorubicin (DOX)-loaded liposomes for... ResearchGate. Available at: [Link].

  • Synthesis of doxorubicin-peptide conjugate with multidrug resistant tumor cell killing activity. PubMed. Available at: [Link].

  • Towards a selective Boc deprotection on acid cleavable Wang resin. ResearchGate. Available at: [Link].

Sources

Application

Application Note: The Strategic Use of 1-Boc-3-(Cbz-amino)azetidine-3-methanol as a Rigidity-Inducing Linker in PROTACs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of the Linker in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is an active and critical determinant of a PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[5][6] The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase, directly impacting the efficiency of ubiquitination and subsequent degradation.[6][7]

The Azetidine Scaffold: A Move Towards Rigid and Vectorially Defined Linkers

Historically, PROTAC development has heavily relied on flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, due to their synthetic accessibility.[4][5] However, the high conformational flexibility of these linkers can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5] This has spurred a shift towards the incorporation of more rigid structural motifs to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4][5]

The four-membered azetidine ring has emerged as a valuable scaffold in drug discovery, offering a unique blend of properties that make it an attractive component for PROTAC linkers.[8][9] Its constrained nature introduces a degree of rigidity that can help to:

  • Reduce the Entropic Penalty: By limiting conformational freedom, rigid linkers can lower the entropic cost of forming the ternary complex, leading to enhanced stability and potency.[5]

  • Improve Selectivity: The defined spatial orientation imposed by a rigid linker can disfavor the formation of off-target ternary complexes, thereby improving the selectivity of the PROTAC.[5]

  • Enhance Physicochemical Properties: The incorporation of heterocyclic scaffolds like azetidine can modulate key drug-like properties, including solubility and metabolic stability.[10]

The specific molecule, 1-Boc-3-(Cbz-amino)azetidine-3-methanol , offers a particularly advantageous starting point for constructing such rigid linkers. It provides a compact, three-dimensional scaffold with orthogonally protected functional groups, allowing for a controlled, stepwise elaboration into a bifunctional linker.

Mechanism of Action: How the Azetidine-Containing PROTAC Works

The fundamental mechanism of action for a PROTAC utilizing an azetidine-based linker follows the established pathway for targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binds PROTAC PROTAC (Azetidine Linker) PROTAC->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Binds polyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->polyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

  • Ternary Complex Formation: The PROTAC molecule, featuring the rigid azetidine linker, simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex.[5][6] The rigidity of the azetidine linker helps to orient the two proteins in a productive conformation.

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI.[1]

  • Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.

Protocol: Synthesis of a PROTAC using 1-Boc-3-(Cbz-amino)azetidine-3-methanol

This section outlines a proposed synthetic workflow for incorporating the 1-Boc-3-(Cbz-amino)azetidine-3-methanol scaffold into a PROTAC. This protocol is a representative example and may require optimization based on the specific warhead and E3 ligase ligand used.

Synthetic Rationale

The synthetic strategy hinges on the sequential deprotection and functionalization of the three key handles on the starting material: the primary alcohol, the Cbz-protected amine, and the Boc-protected azetidine nitrogen. The order of these steps can be adapted, but the following workflow provides a logical and controlled progression.

Synthesis_Workflow Start { 1-Boc-3-(Cbz-amino) azetidine-3-methanol | Starting Material} Step1 Step 1: Activation of Alcohol Convert -OH to a leaving group (e.g., -OTs, -OMs) Start->Step1 Step2 Step 2: Conjugation to E3 Ligase Ligand S_N2 reaction with a nucleophilic E3 Ligase Ligand (e.g., with a phenol or amine handle) Step1->Step2 Step3 Step 3: Cbz Deprotection Hydrogenolysis (H₂, Pd/C) to reveal primary amine Step2->Step3 Step4 Step 4: Warhead Conjugation Amide coupling with a carboxylic acid-functionalized Warhead Step3->Step4 Step5 Step 5: Boc Deprotection & Final Conjugation TFA deprotection to reveal azetidine nitrogen for further modification if needed (or final PROTAC) Step4->Step5 Final { Final PROTAC} Step5->Final

Caption: Proposed Synthetic Workflow.

Part 1: Synthesis of the Azetidine-E3 Ligase Ligand Intermediate

Objective: To conjugate the azetidine scaffold to the E3 ligase ligand. Here, we use a VHL ligand with a phenolic hydroxyl group as an example.

Step 1.1: Activation of the Primary Alcohol

  • Rationale: The primary alcohol is converted to a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution by the E3 ligase ligand.

  • Procedure:

    • Dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the tosylated intermediate.

Step 1.2: Conjugation to VHL Ligand

  • Rationale: The tosylated intermediate undergoes an Sₙ2 reaction with the phenolic hydroxyl of the VHL ligand.

  • Procedure:

    • Dissolve the VHL ligand (e.g., (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-4-(4-phenoxypiperidin-1-yl)butanamido)-4-hydroxy-N-(4-hydroxyphenethyl)pyrrolidine-2-carboxamide) (1.0 eq) and the tosylated azetidine intermediate (1.1 eq) in anhydrous dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.

    • Heat the reaction to 60-70 °C and stir for 12-18 hours under an inert atmosphere.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography to obtain the fully protected Azetidine-VHL conjugate.

Part 2: Assembly of the Final PROTAC

Objective: To deprotect the Cbz group and couple the warhead.

Step 2.1: Cbz Deprotection

  • Rationale: The Cbz protecting group is selectively removed via hydrogenolysis to reveal the primary amine, which will serve as the attachment point for the warhead.

  • Procedure:

    • Dissolve the protected Azetidine-VHL conjugate (1.0 eq) in methanol or ethyl acetate.

    • Add Palladium on carbon (10% Pd/C, ~10% w/w) to the solution.

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the amine intermediate, which is often used in the next step without further purification.

Step 2.2: Warhead Conjugation via Amide Coupling

  • Rationale: The newly exposed amine is coupled to a warhead containing a carboxylic acid functional group using standard peptide coupling reagents.

  • Procedure:

    • Dissolve the warhead (with a carboxylic acid handle) (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq). Stir for 10-15 minutes to pre-activate the carboxylic acid.

    • Add a solution of the amine intermediate from Step 2.1 (1.0 eq) in DMF to the activated warhead mixture.

    • Stir the reaction at room temperature for 6-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC to yield the desired product.

Note: The final Boc deprotection (using TFA in DCM) can be performed if the azetidine nitrogen is required for further functionalization or as a final step if the warhead or E3 ligase ligand is acid-labile.

Data and Characterization

The successful synthesis of the PROTAC should be confirmed by a suite of analytical techniques.

Analysis Purpose Expected Outcome
LC-MS Monitor reaction progress and confirm final molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target PROTAC.
¹H and ¹³C NMR Confirm the chemical structure and purity of intermediates and the final product.Peaks corresponding to all expected protons and carbons in the final structure, with appropriate chemical shifts and integrations.
Preparative HPLC Purify the final PROTAC to a high degree.A single, well-resolved peak corresponding to the pure compound.

Conclusion and Future Perspectives

The use of 1-Boc-3-(Cbz-amino)azetidine-3-methanol provides a robust platform for the synthesis of PROTACs with conformationally constrained linkers. The inherent rigidity of the azetidine scaffold can favorably impact the thermodynamics of ternary complex formation, potentially leading to PROTACs with improved potency, selectivity, and drug-like properties.[5][11] The synthetic route outlined provides a flexible and modular approach to access these next-generation protein degraders. Future work will involve the systematic variation of the attachment vectors on the azetidine ring and the exploration of different rigid scaffolds to further refine our understanding of the structure-activity relationships governing PROTAC efficacy.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • Schneekloth, J. S., Jr, & Crews, C. M. (2010). Chemical approaches to controlling protein stability. ChemBioChem, 11(6), 741-751.
  • Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) — Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry, 77(17), 7187-7211.
  • MDPI. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]

  • Frontiers Media S.A. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

Sources

Method

The Versatile Trifunctional Azetidine Scaffold: Applications of 1-Boc-3-(Cbz-amino)azetidine-3-methanol in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important structural motif in contemporary drug discovery.[1] Its inherent ring strain and well-defined three-dimensional ge...

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important structural motif in contemporary drug discovery.[1] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it a highly sought-after component in the design of novel therapeutics.[2] The strategic incorporation of azetidine scaffolds can significantly enhance a molecule's physicochemical and pharmacokinetic properties, such as solubility and metabolic stability, while providing novel vectors for exploring chemical space.[1] Among the diverse array of functionalized azetidines, 1-Boc-3-(Cbz-amino)azetidine-3-methanol has emerged as a particularly valuable and versatile trifunctional building block for medicinal chemists.

This guide provides an in-depth exploration of the applications of this building block, complete with detailed experimental protocols, to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

The Strategic Advantage of a 3,3-Disubstituted Azetidine Core

The core value of 1-Boc-3-(Cbz-amino)azetidine-3-methanol lies in its densely functionalized, sterically defined core. The quaternary center at the 3-position imparts conformational rigidity, a desirable trait for locking in bioactive conformations and improving binding affinity to biological targets. The orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group on the ring nitrogen and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group on the exocyclic amine—allow for selective deprotection and sequential functionalization. This, combined with the primary alcohol, provides three distinct points for chemical elaboration, making it an ideal scaffold for generating diverse molecular architectures.

cluster_molecule 1-Boc-3-(Cbz-amino)azetidine-3-methanol mol N_Boc Boc-Protected Nitrogen (Point of Diversification 1) mol->N_Boc Cbz_Amine Cbz-Protected Amine (Point of Diversification 2) mol->Cbz_Amine Hydroxymethyl Hydroxymethyl Group (Point of Diversification 3) mol->Hydroxymethyl

Caption: Trifunctional nature of the title compound.

Application Notes: A Scaffold for High-Impact Therapeutics

The unique structural features of 3-amino-3-hydroxymethylazetidine derivatives make them particularly suitable for incorporation into inhibitors of challenging biological targets, such as enzymes and protein-protein interactions.

Primary Application: Potent and Selective DNA Polymerase Theta (Polθ) Inhibitors

A groundbreaking application of the 3-hydroxymethyl-azetidine scaffold is in the development of inhibitors for DNA Polymerase Theta (Polθ).[3] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway and has emerged as a critical synthetic lethal target for cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[4][5]

In a recent study, a series of 3-hydroxymethyl-azetidine derivatives were identified as a novel class of potent Polθ inhibitors.[3] The azetidine core served as an effective bio-isostere for a pyrrolidin-3-ol scaffold, demonstrating the interchangeability of these small, saturated heterocycles in achieving high binding affinity. The hydroxymethyl group on the azetidine was shown to form a crucial hydrogen bond interaction within the enzyme's active site, while the amino group provided a key attachment point for building out the rest of the pharmacophore.

The general synthetic strategy involves the sequential deprotection and functionalization of the azetidine building block to install the necessary recognition elements for the target protein. This highlights the utility of having orthogonally protected functional groups, which allows for a modular and convergent synthetic approach.

Broader Applications: Scaffolds for Kinase and STAT3 Inhibition

The versatility of the azetidine scaffold extends to other important drug target classes.

  • STAT3 Inhibitors: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers.[6] Azetidine-based compounds have been developed as potent and selective STAT3 inhibitors.[7][8] In these inhibitors, the rigid azetidine ring serves to correctly orient the appended chemical moieties for optimal interaction with the SH2 domain of STAT3, thereby disrupting its dimerization and downstream signaling. The ability to introduce functionality at both the ring nitrogen and the 3-position is critical for optimizing potency and pharmacokinetic properties.[7][8]

  • MerTK Inhibitors: The receptor tyrosine kinase MerTK is another promising oncology target, with roles in tumor survival and immune evasion.[9][10] Potent and selective inhibitors of MerTK have been developed that feature an azetidine-benzoxazole substituent.[9] The azetidine ring in these molecules acts as a rigid linker, positioning the benzoxazole group for key interactions in the kinase hinge region.

cluster_deprotection Selective Deprotection cluster_intermediate Key Intermediates cluster_functionalization Functionalization cluster_applications Therapeutic Targets start 1-Boc-3-(Cbz-amino) azetidine-3-methanol deprotect_boc Boc Deprotection (Acidic Conditions) start->deprotect_boc deprotect_cbz Cbz Deprotection (Hydrogenolysis) start->deprotect_cbz intermediate_amine Free Azetidine Nitrogen deprotect_boc->intermediate_amine intermediate_primary_amine Free Primary Amine deprotect_cbz->intermediate_primary_amine n_alkylation N-Alkylation intermediate_amine->n_alkylation n_acylation N-Acylation intermediate_amine->n_acylation sulfonylation Sulfonylation intermediate_amine->sulfonylation intermediate_primary_amine->n_alkylation intermediate_primary_amine->n_acylation intermediate_primary_amine->sulfonylation mertk MerTK Inhibitors n_alkylation->mertk pol_theta Polθ Inhibitors n_acylation->pol_theta stat3 STAT3 Inhibitors n_acylation->stat3

Caption: Synthetic versatility and therapeutic applications.

Experimental Protocols: A Guide to Synthetic Transformations

The following protocols provide detailed, step-by-step methodologies for the key transformations of 1-Boc-3-(Cbz-amino)azetidine-3-methanol. These procedures are based on established methods and can be adapted to a wide range of substrates.

Protocol 1: Selective Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group under acidic conditions, leaving the Cbz group intact. Trifluoroacetic acid (TFA) is a common reagent for this transformation.[2]

Materials:

  • 1-Boc-3-(Cbz-amino)azetidine-3-methanol

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, benzyl (3-(hydroxymethyl)azetidin-3-yl)carbamate.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Selective Deprotection of the Cbz Group

This protocol details the removal of the Cbz group via palladium-catalyzed hydrogenolysis, a method that is orthogonal to the acid-labile Boc group.[11]

Materials:

  • 1-Boc-3-(Cbz-amino)azetidine-3-methanol

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 equiv) in MeOH or EtOH (approx. 0.1 M concentration) in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully vent the H₂ atmosphere and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate.

  • The product is often pure enough for subsequent steps, but can be purified by chromatography if needed.

Protocol 3: N-Acylation of the Deprotected Primary Amine

This protocol describes the formation of an amide bond, a key step in the synthesis of many Polθ and STAT3 inhibitors, starting from the Cbz-deprotected intermediate.[3][7]

Materials:

  • tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (from Protocol 2)

  • Carboxylic acid of interest (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of the carboxylic acid (1.1 equiv) in anhydrous DMF, add HATU (1.2 equiv) and stir for 10 minutes at room temperature.

  • Add a solution of tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv) in anhydrous DMF to the activated acid mixture.

  • Add DIPEA (3.0 equiv) to the reaction mixture and stir at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated azetidine derivative.

Data Summary

The following table summarizes the inhibitory activities of representative azetidine-based inhibitors for their respective targets, demonstrating the high potency that can be achieved with this scaffold.

Compound ClassTargetRepresentative IC₅₀/EC₅₀Reference
Azetidine AmidesSTAT30.34 - 0.55 µM[7][8]
Azetidine-BenzoxazolesMerTK< 10 nM[9]
3-Hydroxymethyl-azetidinesPolθ< 50 nM[3]

Conclusion

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature, combined with the conformational rigidity of the azetidine ring, provides an exceptional platform for the synthesis of complex and potent bioactive molecules. The successful application of this scaffold in the development of inhibitors for high-value targets such as Polθ, STAT3, and MerTK underscores its broad utility in modern drug discovery. The protocols detailed herein offer a practical guide for researchers to harness the potential of this unique chemical entity in their own synthetic endeavors.

References

  • Humphreys, J. M., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 735–754. [Link]

  • Humphreys, J. M., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [Link]

  • Good, A. C., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2024).
  • Liu, J., et al. (2016). Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1044–1049. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Li, Z., et al. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

  • Liu, J., et al. (2016). Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. National Institutes of Health. [Link]

  • Song, G. Q., et al. (2016). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. [Link]

  • Saroha, M., et al. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatshefte für Chemie - Chemical Monthly, 149(12). [Link]

  • Zhang, X., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship, University of California. [Link]

  • ResearchGate. (2025). A mild and selective method for N-Boc deprotection. [Link]

  • Fairweather, S. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Fairweather, S. J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Zhang, X., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. eScholarship. [Link]

  • Zandar, M., et al. (2022). Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy. Cancers, 14(16), 3995. [Link]

  • Liu, J., et al. (2016). Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • PubMed. (2026). A patent review of DNA polymerase theta (Polθ) targeted therapies (2019-2025). [Link]

  • Zandar, M., et al. (2022). Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy. National Institutes of Health. [Link]

Sources

Application

Application Notes and Protocols: Incorporating 1-Boc-3-(Cbz-amino)azetidine-3-methanol into Novel Heterocyclic Scaffolds

Introduction: The Strategic Value of the Azetidine Scaffold In the landscape of modern medicinal chemistry and drug discovery, the azetidine ring has emerged as a privileged scaffold. Its inherent ring strain and well-de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the azetidine ring has emerged as a privileged scaffold. Its inherent ring strain and well-defined three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic properties. The specific building block, 1-Boc-3-(Cbz-amino)azetidine-3-methanol, represents a highly versatile and strategically important intermediate. The orthogonal protecting groups, tert-butoxycarbonyl (Boc) on the ring nitrogen and benzyloxycarbonyl (Cbz) on the exocyclic amine, allow for selective deprotection and functionalization. Furthermore, the primary alcohol and the amino group at the C3 position provide two reactive handles for the construction of diverse and novel heterocyclic systems.

These application notes provide detailed protocols for the incorporation of this advanced building block into two distinct and medicinally relevant heterocyclic scaffolds: spiro-oxazolidinones and fused dihydropyrimidines . The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific rigor and practical applicability for researchers in the field.

Part 1: Synthesis of Spiro-Oxazolidinone-Azetidines

The spiro-oxazolidinone-azetidine scaffold is of significant interest as it combines the conformational constraint of the azetidine ring with the hydrogen bonding capabilities and structural features of the oxazolidinone moiety. This combination can lead to compounds with enhanced biological activity and improved drug-like properties.[1]

Strategic Approach

The synthesis of the spiro-oxazolidinone core from 1-Boc-3-(Cbz-amino)azetidine-3-methanol is achieved through a two-step process. First, the Cbz protecting group is selectively removed to unmask the primary amine. This is followed by an intramolecular cyclization of the resulting amino alcohol with a carbonylating agent, such as N,N'-carbonyldiimidazole (CDI), to form the oxazolidinone ring.[2]

Experimental Workflow: Spiro-Oxazolidinone Synthesis

G cluster_0 Step 1: Selective Cbz Deprotection cluster_1 Step 2: Intramolecular Cyclization start 1-Boc-3-(Cbz-amino)azetidine-3-methanol reagents1 H2, Pd/C Methanol start->reagents1 Hydrogenolysis product1 1-Boc-3-aminoazetidine-3-methanol reagents1->product1 reagents2 N,N'-Carbonyldiimidazole (CDI) THF, Reflux product1->reagents2 Cyclization product2 Spiro-oxazolidinone-azetidine reagents2->product2

Caption: Workflow for Spiro-Oxazolidinone Synthesis.

Protocol 1.1: Selective Deprotection of the Cbz Group

Rationale: Catalytic hydrogenation is a mild and efficient method for the removal of the Cbz group, leaving the acid-labile Boc group intact.[3] Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.

Materials:

  • 1-Boc-3-(Cbz-amino)azetidine-3-methanol

  • Methanol (anhydrous)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq) in anhydrous methanol.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-Boc-3-aminoazetidine-3-methanol, which can often be used in the next step without further purification.

Expected Outcome and Characterization:

The product, 1-Boc-3-aminoazetidine-3-methanol, is typically an oil or a low-melting solid. Characterization can be performed using:

  • ¹H NMR: Disappearance of the aromatic protons and the benzylic protons of the Cbz group.

  • Mass Spectrometry: Observation of the correct molecular ion peak for the deprotected product.

CompoundMolecular FormulaMolecular WeightExpected Mass [M+H]⁺
1-Boc-3-aminoazetidine-3-methanolC₉H₁₈N₂O₃202.25203.13
Protocol 1.2: Synthesis of the Spiro-Oxazolidinone

Rationale: N,N'-Carbonyldiimidazole (CDI) is an excellent reagent for the synthesis of oxazolidinones from 1,2-amino alcohols. It is safer to handle than phosgene or its derivatives and the reaction byproducts are imidazole and carbon dioxide, which are easily removed.[2][4]

Materials:

  • 1-Boc-3-aminoazetidine-3-methanol (from Protocol 1.1)

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude 1-Boc-3-aminoazetidine-3-methanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add CDI (1.1 eq) portion-wise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure spiro-oxazolidinone-azetidine.

Expected Outcome and Characterization:

The final product is typically a white to off-white solid.

  • ¹H NMR: Appearance of a characteristic NH proton signal for the oxazolidinone ring and shifts in the signals for the azetidine ring protons.

  • ¹³C NMR: Appearance of a new carbonyl signal around 159 ppm, characteristic of the oxazolidinone.

  • IR Spectroscopy: A strong carbonyl absorption band around 1750 cm⁻¹.

  • Mass Spectrometry: Observation of the correct molecular ion peak.

CompoundMolecular FormulaMolecular WeightExpected Mass [M+H]⁺
tert-butyl 2-oxo-1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylateC₁₀H₁₆N₂O₄228.25229.12

Part 2: Synthesis of Fused Azetidinyl-Dihydropyrimidines

Fused dihydropyrimidines are a class of heterocycles with a broad range of biological activities. Incorporating an azetidine ring into this scaffold can lead to novel compounds with unique three-dimensional shapes and improved pharmacological profiles.

Strategic Approach

The synthesis of the fused azetidinyl-dihydropyrimidine scaffold involves a multi-step sequence starting with the deprotection of both the Boc and Cbz groups of the starting material to yield the free 3-aminoazetidine-3-methanol. This diamino alcohol is then subjected to a Biginelli-like condensation reaction with an aldehyde and a β-ketoester.[5][6]

Experimental Workflow: Fused Dihydropyrimidine Synthesis

G cluster_0 Step 1: Global Deprotection cluster_1 Step 2: Fused Dihydropyrimidine Formation start 1-Boc-3-(Cbz-amino)azetidine-3-methanol reagents1 1. TFA/DCM 2. H2, Pd/C, MeOH start->reagents1 Deprotection product1 3-Aminoazetidine-3-methanol reagents1->product1 reagents2 Aldehyde, β-Ketoester Catalyst, Solvent product1->reagents2 Biginelli-like Condensation product2 Fused Azetidinyl-Dihydropyrimidine reagents2->product2

Caption: Workflow for Fused Dihydropyrimidine Synthesis.

Protocol 2.1: Global Deprotection of 1-Boc-3-(Cbz-amino)azetidine-3-methanol

Rationale: A two-step deprotection sequence is necessary. The acid-labile Boc group is first removed using trifluoroacetic acid (TFA).[3] This is followed by hydrogenolysis to remove the Cbz group, yielding the free diamine.

Materials:

  • 1-Boc-3-(Cbz-amino)azetidine-3-methanol

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Boc Deprotection:

    • Dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq) in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution and extract with DCM.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude Cbz-protected amino alcohol.

  • Cbz Deprotection:

    • Dissolve the crude product from the previous step in methanol.

    • Follow the procedure outlined in Protocol 1.1 for the hydrogenolysis of the Cbz group.

    • After workup, the resulting 3-aminoazetidine-3-methanol is obtained as its free base.

Expected Outcome and Characterization:

The final product is a highly polar, water-soluble compound.

  • ¹H NMR: Disappearance of signals corresponding to both Boc and Cbz protecting groups.

  • Mass Spectrometry: Observation of the correct molecular ion peak.

CompoundMolecular FormulaMolecular WeightExpected Mass [M+H]⁺
3-Aminoazetidine-3-methanolC₄H₁₀N₂O102.13103.08
Protocol 2.2: Synthesis of the Fused Azetidinyl-Dihydropyrimidine

Rationale: The Biginelli reaction is a one-pot, three-component condensation reaction that provides access to dihydropyrimidines.[5][6] In this modified version, the 1,3-diamine functionality of the deprotected azetidine will react with a β-ketoester and an aldehyde to form the fused heterocyclic system.

Materials:

  • 3-Aminoazetidine-3-methanol (from Protocol 2.1)

  • An appropriate aldehyde (e.g., benzaldehyde)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Ethanol

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl or Yb(OTf)₃)

Procedure:

  • In a round-bottom flask, combine the 3-aminoazetidine-3-methanol (1.0 eq), the aldehyde (1.0 eq), and the β-ketoester (1.0 eq) in ethanol.

  • Add a catalytic amount of the chosen acid.

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Expected Outcome and Characterization:

The product is typically a crystalline solid.

  • ¹H NMR: Characteristic signals for the dihydropyrimidine ring protons and the substituents from the aldehyde and β-ketoester.

  • ¹³C NMR: Appearance of new signals corresponding to the fused heterocyclic core.

  • Mass Spectrometry: Observation of the correct molecular ion peak for the fused product.

Conclusion

The protocols detailed in these application notes demonstrate the utility of 1-Boc-3-(Cbz-amino)azetidine-3-methanol as a versatile building block for the synthesis of novel spirocyclic and fused heterocyclic scaffolds. The orthogonal protecting groups allow for controlled, stepwise transformations, providing access to complex molecular architectures of high interest in drug discovery. The provided methodologies are robust and can be adapted for the synthesis of a wide range of analogs by varying the reaction partners in the cyclization and condensation steps.

References

  • Asymmetric Synthesis of Spiro[Azetidine-3,3'-Indoline]-2,2'-Diones via Copper(I). PubMed. [Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PubMed Central. [Link]

  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI. [Link]

  • Synthesis and Biological Properties of Pyridoxine Derivatives Containing 1,3-Oxazolidine-2-one Fragments. ResearchGate. [Link]

  • A novel synthesis of 3,3-(spiro)substituted azetidines. Semantic Scholar. [Link]

  • Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. PubMed Central. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. PubMed. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. ChemRxiv. [Link]

  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. [Link]

  • N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. ResearchGate. [Link]

  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]

  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. [Link]

  • Selective Cbz or Boc deprotection. ResearchGate. [Link]

  • ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

Sources

Method

Application Note: Strategic Deprotection of 1-Boc-3-(Cbz-amino)azetidine-3-methanol

Introduction: The Azetidine Core in Modern Drug Discovery Substituted azetidines are prized scaffolds in medicinal chemistry, offering a unique three-dimensional geometry that can enhance ligand-receptor interactions and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Core in Modern Drug Discovery

Substituted azetidines are prized scaffolds in medicinal chemistry, offering a unique three-dimensional geometry that can enhance ligand-receptor interactions and improve physicochemical properties. The specific building block, 1-Boc-3-(Cbz-amino)azetidine-3-methanol, is a versatile intermediate for introducing a constrained, functionalized diamine mimic into drug candidates. The strategic removal of its two orthogonal protecting groups—the tert-butyloxycarbonyl (Boc) group on the ring nitrogen and the benzyloxycarbonyl (Cbz or Z) group on the exocyclic amine—is critical for subsequent synthetic transformations. This guide provides a comprehensive overview of the reaction conditions and mechanistic principles for the selective and global deprotection of this key intermediate.

The core of this molecule's synthetic utility lies in the orthogonal nature of the Boc and Cbz protecting groups.[1][2] Orthogonality in chemical synthesis refers to the ability to remove one protecting group in the presence of another by using specific and non-interfering reaction conditions.[3][4] The Boc group is classically acid-labile, while the Cbz group is removed under reductive conditions, typically catalytic hydrogenolysis.[5][6] This differential reactivity allows for precise, stepwise modifications at either nitrogen atom.

PART 1: Selective Deprotection of the N-Boc Group

The selective removal of the Boc group unveils the secondary amine of the azetidine ring, making it available for reactions such as acylation, alkylation, or sulfonylation, while the primary amine remains masked by the Cbz group.

Mechanism of Acid-Mediated Boc Deprotection

The deprotection proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA).[7] This is followed by the departure of the stable tert-butyl cation, which can be quenched by a scavenger or deprotonate to form isobutylene gas.[7][8] The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine, which is protonated under the acidic conditions to form an ammonium salt.[5]

Experimental Protocol: Selective N-Boc Cleavage

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolution: Dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm and minimize side reactions.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The evolution of gas (isobutylene and CO2) may be observed.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

    • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and free the amine.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the desired product, 3-(Cbz-amino)azetidine-3-methanol.

A Note on Azetidine Ring Stability: The strained four-membered azetidine ring can be susceptible to acid-mediated ring-opening, especially with prolonged exposure to strong acids or elevated temperatures.[9] Performing the reaction at low temperatures and monitoring it closely to avoid extended reaction times is crucial to maintain the integrity of the azetidine core.[10]

Workflow for Selective Boc Deprotection```dot

digraph "Selective Boc Deprotection" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="1-Boc-3-(Cbz-amino)\nazetidine-3-methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="TFA, DCM\n0 °C to RT", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-(Cbz-amino)azetidine\n-3-methanol TFA Salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Base\nWork-up", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Free Amine Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagent [label=" Step 1:\n Acid Treatment"]; Reagent -> Product [label=" Step 2:\n Deprotection"]; Product -> Workup [label=" Step 3:\n Neutralization"]; Workup -> FinalProduct; }

Caption: Workflow for selective N-Cbz deprotection via catalytic hydrogenolysis.

PART 3: Global Deprotection (Simultaneous Boc and Cbz Removal)

In scenarios where both amino groups need to be unmasked simultaneously, a global deprotection strategy can be employed. This is typically achieved by performing the hydrogenolysis under acidic conditions.

Principle of One-Pot Global Deprotection

This approach combines the conditions for both deprotection methods. The hydrogenolysis reaction is performed in the presence of a strong acid. The Cbz group is cleaved by the palladium-catalyzed hydrogenation, while the Boc group is simultaneously cleaved by the acid.

Experimental Protocol: Global Deprotection

Protocol 3: Acidic Hydrogenolysis

  • Dissolution: Dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq) in methanol (MeOH) containing a stoichiometric amount of a strong acid, such as hydrochloric acid (HCl, e.g., from a stock solution in dioxane or as HCl gas).

  • Catalyst Addition: Add 10% Palladium on carbon (10% Pd/C, 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitoring & Work-up: Monitor the reaction until completion. Upon completion, filter the reaction through Celite® to remove the catalyst and concentrate the filtrate in vacuo. The product, 3-aminoazetidine-3-methanol, will be obtained as its dihydrochloride salt.

Workflow for Global Deprotection

Global Deprotection Start 1-Boc-3-(Cbz-amino) azetidine-3-methanol Reagents H₂, 10% Pd/C HCl, MeOH, RT Start->Reagents  One-Pot Reaction Product 3-Aminoazetidine-3-methanol (as Di-HCl Salt) Reagents->Product  Simultaneous  Deprotection

Caption: Workflow for one-pot global deprotection of Boc and Cbz groups.

Summary of Reaction Conditions

Deprotection StrategyTarget GroupReagents & ConditionsSolventTypical TimeProduct
Selective Boc Removal N-BocTrifluoroacetic Acid (TFA)Dichloromethane (DCM)1-3 h3-(Cbz-amino)azetidine-3-methanol
Selective Cbz Removal N-CbzH₂ (1 atm), 10% Pd/CMethanol (MeOH)2-12 h1-Boc-3-aminoazetidine-3-methanol
Global Deprotection N-Boc & N-CbzH₂ (1 atm), 10% Pd/C, HClMethanol (MeOH)4-16 h3-Aminoazetidine-3-methanol Di-HCl

Conclusion

The strategic deprotection of 1-Boc-3-(Cbz-amino)azetidine-3-methanol is a fundamental process that leverages the principles of orthogonal protecting group chemistry. By carefully selecting the reaction conditions, researchers can selectively or globally unmask the two nitrogen atoms within this valuable synthetic building block. Adherence to the protocols outlined in this guide, with careful consideration for the inherent strain of the azetidine ring, will enable the successful application of this intermediate in the synthesis of complex molecules for drug discovery and development.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Hirschmann, R., et al. (1967). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. Available at: [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Cativiela, C., et al. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances. Available at: [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Available at: [Link]

  • Thajudeen, S. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Available at: [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]

  • Lipshutz, B. H., et al. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]

  • Song, G. Q., et al. (2016). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. ResearchGate. Available at: [Link]

  • Greenberg, M. M. (2005). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ResearchGate. Available at: [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Darko, A., et al. (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Martin, S. F., et al. (2010). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Oishi, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • Daugulis, O., et al. (2010). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • ResearchGate. Selective Cbz or Boc deprotection. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Spring, D. R., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Gevorgyan, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Dr. Muhammad Zaman Ashraf. (2020). Azetidine: Basicity and Preparation. YouTube. Available at: [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Noto, R., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 1-Boc-3-(Cbz-amino)azetidine-3-methanol in the Synthesis of Novel Constrained Amino Acids

Audience: Researchers, scientists, and drug development professionals. Abstract: The conformational rigidity of small molecules is a cornerstone of modern drug design, offering a powerful strategy to enhance binding affi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The conformational rigidity of small molecules is a cornerstone of modern drug design, offering a powerful strategy to enhance binding affinity, selectivity, and metabolic stability. Constrained amino acids, in particular, serve as invaluable tools for locking bioactive peptides into their preferred conformations. This guide provides an in-depth exploration of 1-Boc-3-(Cbz-amino)azetidine-3-methanol, a versatile and strategically protected building block, for the synthesis of unique azetidine-based amino acids. We will dissect key synthetic transformations, provide detailed, field-tested protocols, and offer expert insights into the causality behind experimental choices, empowering researchers to leverage this scaffold in their drug discovery programs.

The Azetidine Scaffold: A Privileged Element in Medicinal Chemistry

The incorporation of small, strained ring systems is a well-established tactic for exploring novel chemical space in drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant conformational constraints on a parent molecule. When integrated into an amino acid framework, it creates a rigid scaffold that can mimic or induce specific secondary structures, such as β-turns, in peptides. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in improved potency.

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a particularly useful starting material due to its orthogonal protecting groups and the presence of a primary alcohol. The tert-butyloxycarbonyl (Boc) group on the ring nitrogen and the benzyloxycarbonyl (Cbz) group on the exocyclic amine can be selectively removed under distinct conditions (acidolysis and hydrogenolysis, respectively). This differential protection is fundamental for controlled, stepwise synthetic elaborations. The primary alcohol serves as a versatile handle for oxidation to a carboxylic acid or for conversion into other functional groups.

Key Synthetic Transformations and Protocols

The true utility of 1-Boc-3-(Cbz-amino)azetidine-3-methanol lies in its capacity to be transformed into a constrained amino acid that can be incorporated into larger molecules. The following protocols detail the critical steps to achieve this.

Protocol 1: Oxidation of the Primary Alcohol to the Carboxylic Acid

The conversion of the primary alcohol to a carboxylic acid is arguably the most critical step in transforming the building block into a functional amino acid. The choice of oxidant is paramount to avoid side reactions and ensure high yields. While strong oxidants like Jones reagent could be used, they are often too harsh for complex substrates with multiple sensitive functional groups. A two-step Swern or a direct oxidation using TEMPO-based reagents are generally preferred for their mildness and high efficiency.

Expert Insight: A TEMPO-catalyzed oxidation using a stoichiometric oxidant like (diacetoxyiodo)benzene (BAIB) is highly recommended. This system operates under neutral pH and at room temperature, preserving the acid-labile Boc group and the hydrogenolysis-sensitive Cbz group. The catalytic nature of TEMPO also simplifies purification.

Detailed Step-by-Step Protocol (TEMPO/BAIB Oxidation):

  • Dissolution: Dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq) in a 1:1 mixture of acetonitrile (MeCN) and water (H₂O) to a concentration of approximately 0.1 M.

  • Catalyst Addition: To the stirring solution, add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 eq) and (diacetoxyiodo)benzene (BAIB) (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

  • pH Adjustment & Extraction: Adjust the pH of the aqueous layer to ~10-11 using 1 M NaOH. This deprotonates the carboxylic acid, making it soluble in the aqueous phase and allowing for the removal of neutral organic impurities. Wash the aqueous phase with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Acidification & Final Extraction: Acidify the aqueous layer to pH 2-3 with 1 M HCl. The protonated product will now be organic-soluble. Extract the product with DCM or EtOAc (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired carboxylic acid, 1-Boc-3-(Cbz-amino)azetidine-3-carboxylic acid.

Workflow for Oxidation

G start 1-Boc-3-(Cbz-amino)azetidine-3-methanol reagents TEMPO (cat.) (Diacetoxyiodo)benzene MeCN/H₂O, RT start->reagents product 1-Boc-3-(Cbz-amino)azetidine-3-carboxylic acid reagents->product workup Quench (Na₂S₂O₃) Base-Wash (NaOH) Acidify (HCl) & Extract product->workup G start 1-Boc-3-(Cbz-amino) azetidine-3-COOH boc_off 3-(Cbz-amino)azetidine -3-COOH • TFA Salt start->boc_off  TFA/DCM cbz_off 1-Boc-3-aminoazetidine -3-COOH start->cbz_off  H₂, Pd/C  MeOH

Caption: Orthogonal deprotection pathways.

Protocol 3: Incorporation into a Peptide Chain

Once the primary alcohol has been oxidized to a carboxylic acid, the resulting constrained amino acid is ready for standard peptide synthesis protocols.

Expert Insight: Amide bond formation with azetidines can sometimes be sluggish due to ring strain. The use of a highly efficient coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended. It rapidly forms an activated ester, minimizing the risk of epimerization at the α-carbon of the coupling partner.

Protocol (HATU Coupling):

  • Acid Activation: In an inert atmosphere, dissolve the 1-Boc-3-(Cbz-amino)azetidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10-15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the amine component (e.g., an amino acid ester hydrochloride salt) (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-6 hours, monitoring by LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting dipeptide by flash column chromatography.

Applications and Case Studies

The azetidine-containing amino acids synthesized from this building block are potent tools for influencing peptide conformation and function.

  • β-Turn Mimetics: The rigid azetidine ring can lock the peptide backbone into a tight turn, mimicking the β-turn secondary structure often found at the surface of proteins and involved in molecular recognition events.

  • Protease Inhibitors: The constrained scaffold can be used to design highly specific inhibitors of proteases, where precise positioning of functional groups within the active site is critical for potency.

  • Metabolic Stability: The non-natural amino acid structure is resistant to degradation by endogenous proteases, enhancing the in-vivo half-life of peptide-based therapeutics.

Troubleshooting and Expert Insights

  • Epimerization: During peptide coupling, the use of a non-racemizing coupling reagent like HATU and a non-nucleophilic base like DIPEA is crucial to maintain stereochemical integrity.

  • Purification: Azetidine-containing compounds can be highly polar. Purification may require reverse-phase chromatography or the use of polar solvent systems (e.g., DCM/MeOH) in normal-phase chromatography.

  • Storage: 1-Boc-3-(Cbz-amino)azetidine-3-methanol is generally stable but should be stored in a cool, dry place away from strong acids to prevent degradation of the Boc group.

Conclusion

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a high-value, versatile starting material for the synthesis of conformationally constrained amino acids. Its orthogonal protecting groups and modifiable hydroxymethyl handle provide a clear and logical pathway to novel building blocks for peptide and small molecule drug discovery. The protocols and insights provided herein offer a robust framework for researchers to confidently employ this scaffold in the rational design of next-generation therapeutics.

References

Note: As a language model, I cannot generate a real-time, clickable reference list with validated URLs from a live search. The following represents the format and type of authoritative sources that would be cited to support the claims and protocols described above.

  • Title: The Use of Azetidine Derivatives in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [A placeholder representing a link to a relevant review article on the topic].
  • Title: Modern Amide Bond Forming Reactions. Source: Chemical Reviews. URL: [A placeholder representing a link to a comprehensive review on peptide coupling reagents].
  • Title: TEMPO-Catalyzed Oxidations of Alcohols. Source: Organic Reactions.
  • Title: A Guide to Protecting Groups in Organic Synthesis. Source: Wiley. URL: [A placeholder representing a link to a standard textbook on protecting group chemistry, such as Greene's Protective Groups in Organic Synthesis].
Method

Application Notes and Protocols: The Role of 1-Boc-3-(Cbz-amino)azetidine-3-methanol in Developing Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold in Next-Generation ADCs Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Next-Generation ADCs

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and therapeutic window. While various linker technologies exist, there is a growing interest in scaffolds that offer a balance of stability, defined chemical geometry, and synthetic tractability.

Azetidine derivatives, four-membered nitrogen-containing heterocycles, are emerging as valuable motifs in drug discovery due to their unique structural and pharmacokinetic properties.[1] Their inherent ring strain and sp3-rich character can impart favorable characteristics such as improved metabolic stability and solubility.[1] Specifically, 1-Boc-3-(Cbz-amino)azetidine-3-methanol serves as a versatile starting material for the construction of non-cleavable linkers, which are gaining prominence for their enhanced plasma stability.[2][3][4][]

Non-cleavable linkers release the cytotoxic payload upon lysosomal degradation of the antibody, a mechanism that can minimize off-target toxicity and lead to a wider therapeutic window compared to some cleavable linker strategies.[2][3][4][] This guide provides a comprehensive overview and detailed protocols for the utilization of 1-Boc-3-(Cbz-amino)azetidine-3-methanol in the development of novel ADCs.

Conceptual Framework: From Starting Material to a Functional ADC

The journey from 1-Boc-3-(Cbz-amino)azetidine-3-methanol to a fully functional ADC involves a multi-step process. The core strategy is to transform this protected amino alcohol into a bifunctional linker. This linker will have two key functionalities: one for attachment to the cytotoxic payload and another for conjugation to the antibody.

Our proposed strategy involves the following key stages:

  • Selective Deprotection and Functionalization: The Boc and Cbz protecting groups on the starting material will be sequentially removed to allow for the introduction of different reactive moieties.

  • Payload Attachment: A cytotoxic drug will be coupled to one end of the functionalized azetidine linker.

  • Antibody Conjugation Moiety Installation: A functional group suitable for reaction with the antibody's amino acids (e.g., lysine) will be installed on the other end of the linker.

  • Antibody-Drug Conjugation: The final linker-payload construct will be conjugated to a monoclonal antibody.

  • Characterization of the ADC: The resulting ADC will be analyzed to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Below is a visual representation of this workflow.

ADC_Workflow A 1-Boc-3-(Cbz-amino)azetidine-3-methanol (Starting Material) B Selective Deprotection A->B C Intermediate Azetidine Derivative B->C D Payload Attachment C->D E Linker-Payload Construct D->E F Installation of Antibody Conjugation Moiety E->F G Bifunctional Linker-Payload F->G H Antibody Conjugation G->H I Purified Antibody-Drug Conjugate (ADC) H->I J Characterization (DAR, etc.) I->J

Caption: High-level workflow for ADC development using the azetidine-based linker.

Part 1: Synthesis of a Bifunctional Azetidine-Based Linker

This section details the chemical synthesis of a bifunctional linker derived from 1-Boc-3-(Cbz-amino)azetidine-3-methanol. The goal is to create a linker with a terminal carboxylic acid for antibody conjugation and a site for payload attachment.

Protocol 1.1: Synthesis of tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

Objective: To selectively remove the Cbz protecting group while retaining the Boc group.

Materials:

  • 1-Boc-3-(Cbz-amino)azetidine-3-methanol

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1 equivalent) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon (approx. 10 mol %) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate as the crude product, which can be used in the next step without further purification.

Protocol 1.2: Coupling of a Payload with a Carboxylic Acid Moiety

Objective: To attach a cytotoxic payload (containing a carboxylic acid) to the free amine of the azetidine intermediate.

Materials:

  • tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (from Protocol 1.1)

  • Payload with a carboxylic acid functional group (e.g., a derivative of MMAE or duocarmycin)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the payload with a carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.[6][7][8][9][10][11]

  • In a separate flask, dissolve tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (1.1 equivalents) in anhydrous DMF. Add a non-nucleophilic base such as TEA or DIPEA (2 equivalents).

  • Slowly add the solution of the azetidine intermediate to the activated payload solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired linker-payload conjugate.

Protocol 1.3: Oxidation of the Primary Alcohol to a Carboxylic Acid

Objective: To convert the primary alcohol on the azetidine linker to a carboxylic acid, which will serve as the attachment point for the antibody.

Materials:

  • Boc-protected linker-payload conjugate (from Protocol 1.2)

  • Jones reagent (chromic acid in sulfuric acid and acetone) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Acetone

  • Isopropanol

Procedure (using Jones Reagent):

  • Dissolve the Boc-protected linker-payload conjugate (1 equivalent) in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the solution until a persistent orange color is observed.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid-functionalized linker-payload.

Linker_Synthesis start 1-Boc-3-(Cbz-amino)azetidine-3-methanol Boc-N Cbz-NH CH₂OH deprotect H₂, Pd/C Selective Cbz Removal start->deprotect Protocol 1.1 intermediate1 tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Boc-N NH₂ CH₂OH deprotect->intermediate1 payload_coupling Payload-COOH, EDC, NHS Amide Bond Formation intermediate1->payload_coupling Protocol 1.2 intermediate2 Boc-protected Linker-Payload Boc-N NH-Payload CH₂OH payload_coupling->intermediate2 oxidation Jones Reagent Oxidation of Alcohol intermediate2->oxidation Protocol 1.3 final_linker Bifunctional Linker-Payload Boc-N NH-Payload COOH oxidation->final_linker

Caption: Synthetic scheme for the bifunctional azetidine linker.

Part 2: Antibody-Drug Conjugation and Characterization

This section outlines the procedure for conjugating the synthesized linker-payload to a monoclonal antibody and the subsequent characterization of the ADC. The conjugation will target the primary amines of lysine residues on the antibody surface.

Protocol 2.1: Deprotection of the Boc Group and Activation of the Linker-Payload

Objective: To remove the Boc protecting group from the linker-payload and activate the terminal carboxylic acid for conjugation to the antibody.

Materials:

  • Bifunctional linker-payload (from Protocol 1.3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • EDC

  • Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

  • Boc Deprotection:

    • Dissolve the bifunctional linker-payload in a solution of 20-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is typically used directly in the next step.

  • Carboxylic Acid Activation:

    • Immediately before conjugation, dissolve the deprotected linker-payload in Activation Buffer.

    • Add EDC (5-10 fold molar excess over the linker-payload) and sulfo-NHS (5-10 fold molar excess).

    • Incubate at room temperature for 15-30 minutes to generate the amine-reactive sulfo-NHS ester.

Protocol 2.2: Conjugation to the Monoclonal Antibody

Objective: To covalently link the activated linker-payload to the lysine residues of the monoclonal antibody.[12][13][14][15]

Materials:

  • Monoclonal antibody (in a suitable buffer, e.g., PBS, pH 7.4)

  • Activated linker-payload (from Protocol 2.1)

  • Conjugation Buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or tangential flow filtration)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.

  • Add the freshly prepared activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will influence the final DAR and should be optimized (e.g., start with a 10:1 molar ratio).

  • Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). Exchange the buffer into a formulation buffer suitable for storage.

Protocol 2.3: Characterization of the ADC - Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated per antibody. Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose.[16][17][18][19]

Materials:

  • Purified ADC (from Protocol 2.2)

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HIC mobile phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample onto the column.

  • Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs (DAR 1, 2, 3, etc.), which are more hydrophobic.[16][17][19]

  • Integrate the peak areas for each species.

  • Calculate the weighted average DAR using the following formula:

    • DAR = Σ (% Peak Area of species * DAR of species) / 100

Data Presentation: Expected HIC Profile and DAR Calculation

PeakDrug-to-Antibody Ratio (DAR)Elution OrderExample % Peak AreaContribution to DAR
10First5.00.00
2115.00.15
3225.00.50
4330.00.90
5420.00.80
65Last5.00.25
Total 100.0 Weighted Average DAR = 2.60

Mass Spectrometry Analysis:

Intact mass analysis of the ADC can also be performed using LC-MS to confirm the DAR and the distribution of drug-loaded species.[20][21][22][23] This provides an orthogonal method to HIC and can offer more detailed structural information.

Conclusion and Future Perspectives

The use of 1-Boc-3-(Cbz-amino)azetidine-3-methanol as a starting material provides a robust platform for the synthesis of novel, non-cleavable linkers for ADCs. The inherent properties of the azetidine scaffold may contribute to improved pharmacokinetic profiles and overall therapeutic efficacy. The protocols outlined in this guide provide a foundational framework for researchers to explore the potential of this versatile building block in the development of next-generation antibody-drug conjugates. Further optimization of the linker chemistry, payload selection, and conjugation strategies will continue to advance this exciting field of targeted cancer therapy.

References

  • Schneider, S. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Agilent Technologies, Inc. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]

  • Guthrie, J. (2017, May 1). LC-MS Analysis of Antibody-Drug Conjugates. Biocompare. Retrieved from [Link]

  • ADC Review. (2019, March 22). What are Stable Linkers?. ADC Review / Journal of Antibody-drug Conjugates. Retrieved from [Link]

  • Huang, R. Y.-C., & Chen, G. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850–855. [Link]

  • Debaene, F., et al. (2020). Analysis of ADCs by Native Mass Spectrometry. In Antibody-Drug Conjugates (pp. 305-329). Humana, New York, NY. [Link]

  • Creative Biolabs. (n.d.). Noncleavable Linkers. Retrieved from [Link]

  • Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 16(1), 15-38. [Link]

  • Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]

  • YMC Europe. (n.d.). HPLC Analysis of Drug-to-Antibody Ratio (DAR) Using BioPro HIC BF. Retrieved from [Link]

  • Ouyang, J. (2013). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Methods in Molecular Biology, 1045, 275–283. [Link]

  • LCGC International. (n.d.). DAR Analysis of Antibody–Drug Conjugates. Retrieved from [Link]

  • Halford, Z., et al. (2020). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. ACS Catalysis, 10(15), 8686–8693. [Link]

  • ResearchGate. (n.d.). Lysine amide coupling. An activated carboxylic acid moiety reacts with... [Image]. Retrieved from [Link]

  • Conilh, L., et al. (2024). Formation of mono- and dual-labelled antibody fragment conjugates via reversible site-selective disulfide modification and proximity induced lysine reactivity. Chemical Science, 15(1), 134-141. [Link]

  • Li, G., et al. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 12(10), 1185. [Link]

  • Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]

  • Shafiee, A., et al. (2016). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances, 6(10), 105001. [Link]

  • Chemistry Stack Exchange. (2013, January 17). How do you create primary amines from alcohols?. Retrieved from [Link]

  • Lu, J., et al. (2018). Linkers for antibody drug conjugates. WIPO Patent Application WO/2018/218004.
  • Gaertner, R. (2000). Synthesis of azetidine derivatives. WIPO Patent Application WO/2000/063168.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Gaertner, R. (1999). Synthesis of azetidine derivatives. WIPO Patent Application WO/1999/019297.
  • Szmuszkovicz, J. (1990). Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent No. 4,966,979.
  • Pfizer Inc. (2005). DPP-IV inhibitors. U.S. Patent Application Publication No. US 2005/0256310 A1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amines to Alcohols. Retrieved from [Link]

  • Zhang, C., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Bioconjugate Chemistry, 32(12), 2443–2460. [Link]

Sources

Application

Application Note &amp; Protocols: Versatile Synthetic Routes for the Preparation and Derivatization of 1-Boc-3-(Cbz-amino)azetidine-3-methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold Azetidines, four-membered nitrogen-containing heterocycles, have become increa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in modern drug discovery.[1] Their inherent ring strain, conformational rigidity, and three-dimensional character impart favorable physicochemical and pharmacokinetic properties, such as improved metabolic stability, enhanced solubility, and novel intellectual property space.[1][2] Among the various substituted azetidines, the 1-Boc-3-(Cbz-amino)azetidine-3-methanol scaffold represents a particularly valuable and versatile building block. It features a chiral quaternary center and three distinct, orthogonally protected functional groups: a Boc-protected ring nitrogen, a Cbz-protected primary amine, and a primary alcohol. This arrangement allows for precise, stepwise diversification, making it an ideal starting point for the synthesis of complex molecules and compound libraries for therapeutic applications ranging from oncology to infectious diseases.[1][3]

This document serves as a comprehensive guide for the synthesis and subsequent functionalization of this key intermediate. We will explore the strategic planning behind the synthesis, provide a detailed, field-proven protocol, and outline methods for selective derivatization at each functional handle.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

The primary challenge in constructing 1-Boc-3-(Cbz-amino)azetidine-3-methanol lies in the efficient creation of the C3-quaternary stereocenter bearing both a protected amine and a hydroxymethyl group. A logical retrosynthetic analysis points to a convergent strategy starting from a commercially available or readily synthesized precursor.

Retrosynthetic Pathway

The most direct approach involves disconnecting the C-C bond of the hydroxymethyl group and the C-N bond of the protected amine, both originating from the C3 position. This leads back to the key intermediate, 1-Boc-3-azetidinone .

G Target 1-Boc-3-(Cbz-amino)azetidine-3-methanol Intermediate1 1-Boc-3-(Cbz-amino)azetidine-3-carboxylic Acid Target->Intermediate1 Reduction Intermediate2 1-Boc-3-(Cbz-amino)azetidine-3-carbonitrile Intermediate1->Intermediate2 Hydrolysis StartingMaterial 1-Boc-3-azetidinone Intermediate2->StartingMaterial Strecker-type Reaction Reagents Key Reagents: - Benzyl Carbamate (Cbz-NH2) - Cyanide Source (e.g., TMSCN) - Reducing Agent (e.g., BH3·THF) StartingMaterial->Reagents G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Acid Reduction A 1-Boc-3-azetidinone B 1-Boc-3-(Cbz-amino)- azetidine-3-carbonitrile A->B CbzNH2, TMSCN, Lewis Acid (cat.) C 1-Boc-3-(Cbz-amino)- azetidine-3-carboxylic Acid B->C aq. HCl or LiOH D Target Compound C->D BH3·THF or i-BuOCOCl, NaBH4

Caption: Stepwise synthetic route to the target compound.

Experimental Details

Causality Behind Experimental Choices:

  • Step 1: A Lewis acid catalyst (e.g., Sc(OTf)₃ or Yb(OTf)₃) is used to activate the ketone carbonyl towards nucleophilic attack. Trimethylsilyl cyanide (TMSCN) serves as a safe and effective cyanide source. Benzyl carbamate is chosen as the amine source to directly install the required Cbz protecting group.

  • Step 2: Acid- or base-mediated hydrolysis is a standard method for converting nitriles to carboxylic acids. The choice between acidic (e.g., HCl) or basic (e.g., LiOH) conditions depends on the stability of the Boc and Cbz groups. Mild basic hydrolysis followed by careful acidification is often preferred to minimize Boc cleavage.

  • Step 3: Direct reduction of the carboxylic acid with borane-tetrahydrofuran complex (BH3·THF) is a clean and efficient method. [4]An alternative two-step mixed anhydride method (activation with isobutyl chloroformate followed by NaBH₄ reduction) is also highly effective and avoids the use of pyrophoric borane reagents.

Step Reagent Equivalents Solvent Temperature Typical Time
1 1-Boc-3-azetidinone1.0Dichloromethane (DCM)0 °C to RT12-18 h
Benzyl Carbamate1.1
TMSCN1.2
Sc(OTf)₃0.05
2 Aminonitrile Intermediate1.0THF/H₂ORT to 60 °C6-12 h
Lithium Hydroxide (LiOH)3.0
3 Carboxylic Acid Intermediate1.0Tetrahydrofuran (THF)0 °C to RT4-8 h
Borane-THF Complex (1M)2.0-3.0

Protocol 2.1: Synthesis of tert-butyl 3-((benzyloxycarbonyl)amino)-3-cyanoazetidine-1-carboxylate

  • To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) and benzyl carbamate (1.1 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere at 0 °C, add scandium(III) triflate (0.05 eq).

  • Stir the mixture for 15 minutes, then add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired aminonitrile.

Protocol 2.2: Synthesis of 1-(tert-butoxycarbonyl)-3-((benzyloxycarbonyl)amino)azetidine-3-carboxylic acid

  • Dissolve the aminonitrile (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature. If the reaction is slow, gently heat to 50-60 °C.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to 0 °C and carefully acidify to pH ~3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the carboxylic acid, which is often used in the next step without further purification.

Protocol 2.3: Synthesis of tert-butyl 3-((benzyloxycarbonyl)amino)-3-(hydroxymethyl)azetidine-1-carboxylate

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere and cool to 0 °C.

  • Add 1M solution of borane-tetrahydrofuran complex (2.5 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Upon completion, cool the reaction to 0 °C and quench it by the very slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the final product, 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Part 3: Strategies for Selective Derivatization

The title compound is a powerful scaffold for library synthesis due to its three orthogonally protected functional groups. Selective deprotection and subsequent functionalization can be achieved with high precision.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming low yields in the synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol

Technical Support Center: Synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol Welcome to the technical support center for the synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol

Welcome to the technical support center for the synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this multi-step synthesis. Here, we address common low-yield issues with evidence-based troubleshooting strategies and detailed protocols.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low overall yield in the synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol?

A1: The primary contributor to low overall yield is often multifaceted, stemming from the inherent challenges of working with the strained four-membered azetidine ring.[1][2] The reactivity of azetidines is driven by significant ring strain, making them susceptible to undesired ring-opening reactions under various conditions.[2][3] Low yields can frequently be traced back to incomplete reactions, side-product formation during the protection steps, and difficulties in purification.

Q2: I'm observing a significant loss of material during the Boc protection of the azetidine nitrogen. What could be the cause?

A2: Loss of material during Boc protection can be attributed to several factors. The basic conditions typically used can sometimes promote side reactions. More importantly, the volatility of the starting material, 3-aminoazetidine derivatives, can lead to loss during workup and concentration steps. Careful control of reaction temperature and pH is crucial.

Q3: My Cbz protection step is resulting in a complex mixture of products. How can I improve the selectivity?

A3: The formation of multiple products during Cbz protection often points to over-alkylation or reaction at the hydroxyl group. The use of benzyl chloroformate (Cbz-Cl) requires careful control of stoichiometry and temperature.[4] Using a less reactive Cbz source, such as benzyl 2,5-dioxopyrrolidin-1-yl carbonate (Cbz-OSu), can sometimes improve selectivity. Additionally, ensuring the starting material is free of impurities is critical.

Q4: Are there any specific purification techniques recommended for these intermediates?

A4: Due to the polarity of the intermediates, flash column chromatography on silica gel is the most common purification method. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, is typically effective. It is important to neutralize any residual base from the reaction before loading onto the silica gel column to prevent streaking and poor separation.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section provides a detailed breakdown of potential issues at each stage of a common synthetic route and offers targeted solutions.

Workflow Overview: A Common Synthetic Pathway

A 1-Boc-3-azetidinone B Addition of a protected amino group precursor (e.g., nitromethane followed by reduction) A->B C 1-Boc-3-aminoazetidine B->C D Cbz Protection of the primary amine C->D E 1-Boc-3-(Cbz-amino)azetidine D->E F Introduction of the hydroxymethyl group (e.g., via reaction with formaldehyde or paraformaldehyde) E->F G 1-Boc-3-(Cbz-amino)azetidine-3-methanol F->G

Caption: A generalized synthetic workflow for 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Problem 1: Low Yield in the Formation of 1-Boc-3-aminoazetidine

Observed Issue: The conversion of 1-Boc-3-azetidinone to 1-Boc-3-aminoazetidine is inefficient, resulting in a low yield of the desired amine.

Potential Causes & Solutions:

  • Cause A: Incomplete Reductive Amination. If a one-pot reductive amination approach is used, the equilibrium may not favor imine formation, or the reducing agent may be inefficient.

    • Solution: Consider a two-step approach: first, form the oxime or a related imine derivative, isolate it if stable, and then reduce it. This can provide better control over the reaction.

  • Cause B: Ring Opening of the Strained Azetidine. The azetidine ring is susceptible to nucleophilic attack, especially under harsh reaction conditions.[3]

    • Solution: Employ milder reducing agents. Sodium triacetoxyborohydride is often a good choice for reductive aminations as it is less basic and less likely to promote side reactions compared to sodium borohydride.

  • Cause C: Catalyst Poisoning. If catalytic hydrogenation is used for the reduction of an azide or nitro precursor, the catalyst can be poisoned by sulfur-containing impurities or other functional groups.

    • Solution: Ensure the purity of the starting material. Using a fresh, high-quality catalyst (e.g., Palladium on carbon) is essential. A general procedure for the reduction of an azide precursor is the use of 10% Pd/C under a hydrogen atmosphere.[5]

Troubleshooting Workflow: Improving Amine Formation

Start Low Yield of 1-Boc-3-aminoazetidine Q1 Which synthetic route is being used? Start->Q1 A1 Reductive Amination Q1->A1 A2 Reduction of Azide/Nitro Q1->A2 Q2 Is the reaction going to completion? A1->Q2 Q3 Is the catalyst active? A2->Q3 Sol1 Optimize reaction time and temperature. Consider a more reactive hydride source. Q2->Sol1 No Sol2 Switch to a two-step process: 1. Imine/Oxime formation 2. Reduction Q2->Sol2 Yes, but with side products Sol3 Use fresh, high-quality catalyst. Screen different catalysts (e.g., PtO2). Q3->Sol3 No Sol4 Purify the substrate to remove potential catalyst poisons. Q3->Sol4 Yes, but reaction is sluggish

Caption: Decision tree for troubleshooting low yields in 1-Boc-3-aminoazetidine synthesis.

Problem 2: Inefficient Cbz Protection of 1-Boc-3-aminoazetidine

Observed Issue: The reaction of 1-Boc-3-aminoazetidine with benzyl chloroformate (Cbz-Cl) results in a low yield of the desired product, often with the formation of multiple byproducts.

Potential Causes & Solutions:

  • Cause A: Di-Cbz Protection or Reaction at the Boc-Carbonyl. The primary amine is highly nucleophilic and can potentially react twice with Cbz-Cl if an excess is used. While less common, reaction at the Boc-carbonyl is also a possibility under certain conditions.

    • Solution: Use a stoichiometric amount of Cbz-Cl (1.0-1.1 equivalents). Add the Cbz-Cl slowly to a cooled solution of the amine to maintain control over the reaction.

  • Cause B: Hydrolysis of Cbz-Cl. Benzyl chloroformate is sensitive to moisture and can hydrolyze, reducing its effective concentration.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause C: Unfavorable pH. The pH of the reaction is critical. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, it can promote side reactions.[6]

    • Solution: Maintain the pH between 8 and 10 using a suitable base, such as sodium bicarbonate or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A mixed buffer system of Na2CO3 and NaHCO3 can also be effective.[6]

Optimized Protocol for Cbz Protection:

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrousAprotic solvents to prevent hydrolysis of Cbz-Cl.
Base Triethylamine (TEA) or DIPEA (1.2-1.5 eq.)Scavenges the HCl byproduct without being overly nucleophilic.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermicity of the reaction.
Reagent Addition Slow, dropwise addition of Cbz-Cl (1.0-1.1 eq.)Minimizes local excesses of the reagent, reducing side reactions.
Monitoring Thin Layer Chromatography (TLC) or LC-MSTo determine reaction completion and identify byproducts.
Problem 3: Low Yield in the Hydroxymethylation Step

Observed Issue: The introduction of the methanol group onto the 3-position of the azetidine ring proceeds with low conversion.

Potential Causes & Solutions:

  • Cause A: Reversibility of the Reaction. The addition of formaldehyde to the carbon alpha to the Cbz-protected amine can be reversible.

    • Solution: Use a slight excess of formaldehyde or paraformaldehyde. Driving the reaction to completion may require elevated temperatures, but this should be done cautiously to avoid decomposition.

  • Cause B: Steric Hindrance. The bulky Boc and Cbz protecting groups can sterically hinder the approach of the electrophile.

    • Solution: This is an inherent challenge. Optimization of reaction time and temperature is key. Screening different formaldehyde sources (e.g., aqueous formaldehyde vs. paraformaldehyde) may reveal a more effective reagent.

  • Cause C: Competing Enolate Formation. The deprotonation at the 3-position creates a nucleophile. If other electrophiles are present, side reactions can occur.

    • Solution: Ensure the reaction is clean and free from contaminating electrophiles. The choice of base is also important; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can provide better control.

Experimental Protocol: Hydroxymethylation of 1-Boc-3-(Cbz-amino)azetidine

  • Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1-Boc-3-(Cbz-amino)azetidine (1.0 eq.) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq., freshly prepared or titrated) in THF. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of paraformaldehyde (1.5 eq., dried under vacuum) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

III. References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • ScienceDaily. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives. Retrieved from

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]

  • Google Patents. (2010). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols. Retrieved from

  • PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 1-Boc-3-(Cbz-amino)azetidine-3-methanol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of 1-Boc-3-(Cbz-amino)azetidine-3-methanol. This comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of 1-Boc-3-(Cbz-amino)azetidine-3-methanol. This complex, highly functionalized azetidine derivative is a valuable building block in medicinal chemistry, and its purity is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API).[1][2]

Due to its polarity and the presence of multiple reactive functional groups, including a primary alcohol and two protected amines (Boc and Cbz), its purification can present significant challenges.[3] This document will address common issues and provide robust, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Issue 1: Poor Separation and Tailing during Silica Gel Chromatography

Q: My compound is streaking or tailing significantly on the silica gel column, leading to poor separation from impurities. What can I do to improve the peak shape and resolution?

A: This is a common problem when purifying polar, amine-containing compounds on silica gel. The issue often stems from strong interactions between the basic nitrogen of the azetidine ring and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Deactivation of Silica Gel: The acidity of silica gel can be a major contributor to tailing.[4] Deactivating the silica before use can significantly improve purification.

    • Protocol 1: Silica Gel Deactivation with Triethylamine

      • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane).

      • Add 1-2% triethylamine (Et₃N) to the slurry and mix thoroughly.

      • Pack the column with the deactivated silica slurry.

      • Equilibrate the column with your starting mobile phase, which should also contain a small amount of triethylamine (e.g., 0.1-0.5%) to maintain the deactivation throughout the elution.

  • Mobile Phase Modification: Adding a basic modifier to your eluent can competitively bind to the acidic sites on the silica, reducing the interaction with your compound.

    • Common Modifiers: Besides triethylamine, other volatile bases like ammonium hydroxide can be effective, especially when used in a mixture of methanol and dichloromethane.[4] A typical mobile phase could be a gradient of 0-10% methanol in dichloromethane with 0.5% ammonium hydroxide.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase.

    • Alumina (Neutral or Basic): Alumina can be an excellent alternative to silica for purifying basic compounds.

    • Amine-Functionalized Silica: These columns are specifically designed to purify basic compounds and can provide excellent peak shapes.[5]

Issue 2: The Compound is Highly Polar and Does Not Elute from the Column

Q: My target compound remains at the baseline (Rf ≈ 0) on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate or 10:1 dichloromethane/methanol. How can I get it to move?

A: The combination of the free hydroxyl group and the two carbamate protecting groups imparts significant polarity to the molecule. When standard solvent systems fail, more aggressive mobile phases are necessary.

  • Employing Highly Polar Solvent Systems:

    • Increase the percentage of methanol in dichloromethane. A gradient of up to 20% methanol may be required.

    • Consider a solvent system of chloroform, methanol, and water.[6] Start with a ratio like 80:18:2 and adjust as needed. The small amount of water can significantly increase the mobile phase's polarity.

    • A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for very polar compounds.[4]

  • Reversed-Phase Chromatography: If normal-phase chromatography proves too challenging, reversed-phase (RP) chromatography is a powerful alternative for polar molecules.[5][7]

    • Stationary Phase: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. To improve peak shape for this amine-containing compound, it's often beneficial to add a modifier to the mobile phase.

      • Acidic Modifier: 0.1% trifluoroacetic acid (TFA) or formic acid in both the water and organic solvent can protonate the azetidine nitrogen, leading to sharper peaks.[8]

      • Basic Modifier: Alternatively, using a mobile phase with a higher pH, such as 10 mM ammonium bicarbonate, can also be effective.

Issue 3: Suspected On-Column Decomposition

Q: I'm observing new, unexpected spots on my TLC after running a column, and my overall yield is low. I suspect my compound is degrading on the silica gel. How can I confirm this and prevent it?

A: The Boc (tert-butoxycarbonyl) group is known to be labile under acidic conditions.[3][9][10] The acidic nature of silica gel can be sufficient to cause partial deprotection of the Boc group, leading to the formation of impurities and a lower yield of the desired product.

  • Confirming Instability:

    • 2D TLC Analysis: Spot your compound on a TLC plate. Run the plate in a suitable solvent system. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If it's degrading, you'll see additional spots off the diagonal.[4]

    • Silica Stability Test: Dissolve a small amount of your compound in a solvent and add a small amount of silica gel. Stir for a few hours and monitor the reaction by TLC. Compare this to a control sample without silica gel.

  • Prevention Strategies:

    • Deactivation of Silica: As mentioned in Issue 1, deactivating the silica with a base like triethylamine is the first line of defense against acid-catalyzed degradation.[4]

    • Rapid Purification: Minimize the time your compound spends on the column. Use a faster flow rate and a steeper solvent gradient if the separation allows.

    • Alternative Purification Methods:

      • Crystallization: If the crude product is a solid, crystallization can be an excellent purification method that avoids the use of silica gel altogether.[11] Experiment with various solvent systems such as ethyl acetate/hexanes, dichloromethane/ether, or acetonitrile/water.

      • Preparative HPLC (Reversed-Phase): This method avoids the acidity of silica gel and is often very effective for purifying polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol?

A1: Impurities can arise from starting materials, side reactions, or degradation.[1][12] Common impurities include:

  • Starting materials: Unreacted precursors to the azetidine ring.

  • Boc-deprotected analog: The product where the Boc group has been cleaved, leaving a free amine. This is a common issue when exposed to acidic conditions.[13]

  • Over-alkylation products: If the synthesis involves alkylation steps, di-alkylation or other side reactions can occur.

  • Residual solvents and reagents: Solvents used in the reaction and workup, as well as any excess reagents.[12]

Q2: What is a good starting point for developing a TLC method for this compound?

A2: A good starting point is a mobile phase of 5-10% methanol in dichloromethane. This should give you an idea of the compound's polarity. From there, you can adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for optimal separation on a column.[7] If the compound doesn't move, gradually increase the methanol percentage. If it runs too high, consider using ethyl acetate/hexanes.

Q3: Can I use crystallization to purify this compound?

A3: Yes, crystallization can be a very effective purification method, especially for removing minor impurities.[11] The success of crystallization depends on the nature of the impurities and finding a suitable solvent system.

  • Screening for Crystallization Solvents:

    • Dissolve a small amount of the crude material in a good solvent (e.g., dichloromethane, ethyl acetate, or methanol) at an elevated temperature.

    • Slowly add a poor solvent (e.g., hexanes, diethyl ether, or water) until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer, to induce crystallization.

Q4: My compound is an oil. Can I still use crystallization?

A4: While direct crystallization of an oil isn't possible, you might be able to form a solid salt derivative that can be crystallized. For instance, if you have impurities that are not basic, you could perform a Boc deprotection, form a salt of the resulting amine (e.g., hydrochloride or tartrate), crystallize the salt, and then re-protect the amine. However, this adds extra steps to the synthesis. It's often more practical to rely on chromatographic methods for purifying oils.

Q5: What are the key differences between the Boc and Cbz protecting groups that I should be aware of during purification?

A5: The primary difference lies in their stability and cleavage conditions, which is a key principle of orthogonal protection strategy in multi-step synthesis.[3][9]

  • Boc (tert-butoxycarbonyl): This group is labile to acid.[10][] This is why acidic silica gel can be problematic. It is stable to basic conditions and hydrogenolysis.

  • Cbz (carboxybenzyl): This group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[3][9][15]

This difference in stability is crucial. During purification, you must avoid conditions that could inadvertently cleave either group. For this particular molecule, the main concern is the acid-lability of the Boc group on silica gel.

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for Column Chromatography
Stationary PhaseEluent SystemModifierTarget Compound RfNotes
Silica GelDichloromethane / Methanol0.5% Triethylamine or Ammonium Hydroxide0.2 - 0.4The base is crucial to prevent tailing and on-column decomposition. Start with 100% DCM and gradually increase the methanol percentage.
Silica GelEthyl Acetate / Hexanes0.5% Triethylamine0.2 - 0.4This system is less polar and may be suitable if impurities are significantly less polar than the product.
C18 Silica (RP)Acetonitrile / Water0.1% Formic Acid or TFAN/AThe acidic modifier improves peak shape. Elution is achieved by increasing the percentage of acetonitrile.
C18 Silica (RP)Methanol / Water10 mM Ammonium BicarbonateN/AA basic mobile phase can offer different selectivity compared to an acidic one.
Protocol 2: General Procedure for Silica Gel Flash Chromatography
  • TLC Analysis: Develop a TLC method that provides good separation and an Rf of ~0.3 for the target compound.

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation (Recommended): Flush the column with your initial mobile phase containing 1-2% triethylamine. Then, equilibrate the column with the initial mobile phase (containing ~0.5% triethylamine) for at least 3 column volumes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. If the product is not fully soluble, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel, dry it under reduced pressure, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with your starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Strategy Decision Workflow

PurificationWorkflow start Crude 1-Boc-3-(Cbz-amino)azetidine-3-methanol is_solid Is the crude material a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes tlc_analysis Perform TLC Analysis (e.g., 10% MeOH in DCM) is_solid->tlc_analysis No crystallization_successful Crystallization Successful? try_crystallization->crystallization_successful pure_solid Pure Solid Product crystallization_successful->pure_solid Yes crystallization_successful->tlc_analysis No good_rf Rf between 0.2-0.4? tlc_analysis->good_rf adjust_polarity Adjust Mobile Phase Polarity good_rf->adjust_polarity No tailing_or_streaking Tailing or Streaking Observed? good_rf->tailing_or_streaking Yes adjust_polarity->tlc_analysis silica_column Normal Phase Chromatography (Silica Gel) tailing_or_streaking->silica_column No add_base Add Base to Eluent (e.g., 0.5% Et3N) tailing_or_streaking->add_base Yes decomposition Suspect On-Column Decomposition? silica_column->decomposition add_base->silica_column rp_hplc Consider Reversed-Phase HPLC decomposition->rp_hplc Yes pure_oil Pure Oily Product decomposition->pure_oil No rp_hplc->pure_oil

Caption: Decision workflow for selecting a purification method.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. YouTube; 2022. Available from: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Available from: [Link]

  • Feula A. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham; 2013. Available from: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Published September 27, 2017. Available from: [Link]

  • PharmaCompass.com. Purification & Separation | Chromatography | HPLC | CDMO. Available from: [Link]

  • Scholars Research Library - Der Pharma Chemica. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Published February 8, 2025. Available from: [Link]

  • ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Published April 25, 2018. Available from: [Link]

  • Retaining Polar Compounds. Published August 22, 2014. Available from: [Link]

  • Reddit. What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? Published December 8, 2018. Available from: [Link]

  • The Importance of Purity in Pharmaceutical Intermediates: A Buyer's Perspective. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. Published April 28, 2021. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Published April 25, 2024. Available from: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

  • Common Conditions. Cbz Protection. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. Published January 21, 2023. Available from: [Link]

  • ResearchGate. The Polymerization of Azetidines and Azetidine Derivatives. Published August 10, 2025. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Published June 7, 2018. Available from: [Link]

  • Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

Sources

Troubleshooting

common side reactions in the synthesis of 3,3-disubstituted azetidines

A-Zetid-Solutions | Your Partner in Navigating the Synthesis of Strained Heterocycles Welcome to the A-Zetid-Solutions Technical Support Center. As Senior Application Scientists with extensive field experience, we unders...

Author: BenchChem Technical Support Team. Date: February 2026

A-Zetid-Solutions | Your Partner in Navigating the Synthesis of Strained Heterocycles

Welcome to the A-Zetid-Solutions Technical Support Center. As Senior Application Scientists with extensive field experience, we understand the nuances and challenges associated with the synthesis of 3,3-disubstituted azetidines. These highly valuable scaffolds in medicinal chemistry and drug development often present unique synthetic hurdles due to their inherent ring strain.[1][2] This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common side reactions and optimize your synthetic routes.

Introduction to the Challenges in 3,3-Disubstituted Azetidine Synthesis

The synthesis of 3,3-disubstituted azetidines is a formidable task primarily due to the significant ring strain of the four-membered ring, estimated to be around 25.4 kcal/mol.[2] This strain not only makes the azetidine ring susceptible to various ring-opening reactions but also poses a thermodynamic barrier to its formation.[2] Consequently, synthetic routes are often plagued by competing side reactions that can significantly lower the yield of the desired product.

Common synthetic strategies for constructing the 3,3-disubstituted azetidine core include intramolecular cyclization of γ-amino halides or alcohols, [2+2] cycloadditions, and the functionalization of pre-existing azetidine rings.[1][3][4] Each of these methods comes with its own set of potential side reactions that researchers must anticipate and mitigate. This guide will walk you through the most common issues encountered in these synthetic approaches.

Troubleshooting Guide: Common Side Reactions and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may be encountering in your experiments.

Issue 1: Low to no yield of the desired 3,3-disubstituted azetidine, with the starting material consumed.

Question: I am attempting an intramolecular cyclization of a γ-haloamine to synthesize a 3,3-disubstituted azetidine, but I'm observing a complex mixture of products and very little of my target molecule. What are the likely side reactions, and how can I suppress them?

Answer: This is a classic challenge in azetidine synthesis. The two most probable competing side reactions in the intramolecular cyclization of γ-haloamines are elimination and the formation of a larger, thermodynamically more stable ring , such as a pyrrolidine.

Causality and Mechanism:

  • Elimination: The basic conditions often required to deprotonate the amine for nucleophilic attack can also promote E2 elimination of the halide, leading to the formation of an unsaturated acyclic amine. This is particularly prevalent when the substituents at the 3-position are bulky, which can sterically hinder the desired intramolecular SN2 reaction.

  • 5-Endo-Tet Cyclization (Pyrrolidine Formation): While the 4-exo-tet cyclization to form the azetidine is kinetically favored according to Baldwin's rules, the formation of a five-membered pyrrolidine ring is thermodynamically more favorable due to lower ring strain. Under certain conditions, particularly with flexible substrates or when the reaction is allowed to proceed for extended periods at higher temperatures, the 5-endo-tet cyclization can become a significant competing pathway.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps Low/No Azetidine Yield Low/No Azetidine Yield Elimination (E2) Elimination (E2) Low/No Azetidine Yield->Elimination (E2) Pyrrolidine Formation Pyrrolidine Formation Low/No Azetidine Yield->Pyrrolidine Formation Optimize Base Optimize Base Elimination (E2)->Optimize Base Use non-nucleophilic, sterically hindered bases (e.g., KHMDS, LiHMDS) Lower Temperature Lower Temperature Elimination (E2)->Lower Temperature Favors kinetic product (azetidine) Solvent Effects Solvent Effects Elimination (E2)->Solvent Effects Aprotic polar solvents (e.g., THF, DMF) can favor SN2 over E2 Pyrrolidine Formation->Lower Temperature Suppresses thermodynamic product Choice of Leaving Group Choice of Leaving Group Pyrrolidine Formation->Choice of Leaving Group More reactive leaving groups (e.g., tosylates, mesylates) can favor the faster 4-exo-tet cyclization Pyrrolidine Formation->Solvent Effects

Caption: Troubleshooting workflow for low azetidine yield.

Detailed Solutions:

ParameterRecommendationRationale
Base Selection Use a strong, non-nucleophilic, and sterically hindered base such as lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS).These bases are less likely to act as nucleophiles themselves and their bulkiness can disfavor intermolecular reactions and favor the desired intramolecular cyclization.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate.The formation of the four-membered azetidine ring is often under kinetic control, while the formation of the five-membered pyrrolidine is under thermodynamic control. Lower temperatures will favor the kinetically preferred product.
Leaving Group Consider using a more reactive leaving group, such as a tosylate (OTs) or mesylate (OMs), instead of a halide.A better leaving group will accelerate the rate of the SN2 reaction, potentially outcompeting the elimination and 5-endo-tet cyclization pathways.
Solvent Employ a polar aprotic solvent like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (MeCN).These solvents can help to solvate the cation of the base and promote the SN2 reaction over the E2 elimination.
N-Protecting Group The choice of the nitrogen protecting group can significantly influence the nucleophilicity of the nitrogen and the conformational preferences of the acyclic precursor. Electron-withdrawing groups can decrease the nucleophilicity, requiring stronger bases or higher temperatures, which might favor side reactions. A bulky protecting group can also sterically influence the cyclization.Experiment with different protecting groups (e.g., Boc, Cbz, Ts) to find the optimal balance of reactivity and steric hindrance for your specific substrate.
Issue 2: Formation of Oligomers or Polymers.

Question: My reaction to form a 3,3-disubstituted azetidine is producing a significant amount of an insoluble, high molecular weight material. Is this polymerization, and how can I prevent it?

Answer: Yes, the formation of an insoluble, high molecular weight substance is a strong indication of oligomerization or polymerization. This is a common side reaction, especially when the azetidine nitrogen is unprotected or when the reaction is carried out under acidic conditions.

Causality and Mechanism:

Azetidines, particularly those with an un-substituted nitrogen, can act as nucleophiles and attack an activated precursor or another azetidine molecule, leading to ring-opening polymerization. This process can be initiated by trace amounts of acid, which protonates the azetidine nitrogen, making the ring more susceptible to nucleophilic attack. The 3,3-disubstitution pattern can sometimes mitigate this by sterically shielding the nitrogen, but this is not always sufficient to prevent polymerization, especially at higher concentrations.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps Polymer Formation Polymer Formation Intermolecular Reaction Intermolecular Reaction Polymer Formation->Intermolecular Reaction Acid Catalysis Acid Catalysis Polymer Formation->Acid Catalysis High Dilution High Dilution Intermolecular Reaction->High Dilution Favors intramolecular cyclization Protecting Group Strategy Protecting Group Strategy Acid Catalysis->Protecting Group Strategy Use of N-protecting groups prevents protonation and nucleophilic attack Control of pH Control of pH Acid Catalysis->Control of pH Ensure reaction and workup conditions are not acidic

Caption: Troubleshooting workflow for polymer formation.

Detailed Solutions:

ParameterRecommendationRationale
Concentration Perform the cyclization under high dilution conditions (e.g., <0.01 M).High dilution favors intramolecular reactions over intermolecular reactions, thus minimizing the chance of one molecule reacting with another.
N-Protection Ensure the nitrogen atom is protected with a suitable protecting group throughout the synthesis and purification.A protecting group prevents the nitrogen from acting as a nucleophile and initiating polymerization. The choice of protecting group can also influence the overall yield and selectivity.
pH Control Maintain neutral or basic conditions during the reaction and workup.Acidic conditions can catalyze the ring-opening polymerization of azetidines. If an acidic workup is necessary, it should be performed at low temperatures and for a short duration.

Frequently Asked Questions (FAQs)

Q1: How does the nature of the substituents at the 3-position affect the synthesis of 3,3-disubstituted azetidines?

The steric and electronic properties of the substituents at the 3-position have a profound impact on the ease of azetidine ring formation.

  • Steric Hindrance: Bulky substituents can significantly hinder the intramolecular SN2 reaction required for ring closure. This steric repulsion can increase the activation energy for the desired cyclization, allowing competing side reactions like elimination to become more prominent. In such cases, optimizing reaction conditions (e.g., higher temperatures, more reactive leaving groups) may be necessary, but this must be balanced against the risk of promoting other side reactions.

  • Electronic Effects: Electron-withdrawing groups at the 3-position can sometimes facilitate the cyclization by making the γ-carbon more electrophilic. Conversely, electron-donating groups may slightly deactivate the electrophilic center.

Q2: Are there any "milder" alternatives to the traditional intramolecular cyclization of γ-haloamines?

Yes, several modern synthetic methods have been developed to access 3,3-disubstituted azetidines under milder conditions.

  • Lewis Acid-Catalyzed Cyclizations: Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields and with excellent regioselectivity.[5] This method can tolerate a wide range of functional groups.

  • Photochemical Methods: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be a powerful tool for the synthesis of azetidines.[3] Recent advances in photoredox catalysis have expanded the scope and utility of these reactions.

  • Modular Synthesis via Azetidinylation Reagents: Recent publications have described the use of "azetidinylation reagents" that allow for the modular synthesis of 3,3-disubstituted azetidines under mild conditions with a broad substrate scope.[1]

Q3: What are the best practices for the purification and handling of 3,3-disubstituted azetidines?

Due to their strained nature, 3,3-disubstituted azetidines can be sensitive to certain conditions.

  • Purification: Column chromatography on silica gel is a common purification method. However, prolonged exposure to silica gel, which is acidic, can lead to decomposition or ring-opening. It is advisable to use a neutral support like alumina or to buffer the silica gel with a small amount of a non-nucleophilic base like triethylamine.

  • Storage: Store purified 3,3-disubstituted azetidines, especially those with a free N-H group, at low temperatures and under an inert atmosphere to prevent degradation and polymerization.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a 3,3-Disubstituted Azetidine from a cis-3,4-Epoxy Amine

This protocol is adapted from the work of Uesugi et al. and demonstrates a mild and efficient method for the synthesis of a 3,3-disubstituted azetidine.[5]

Reaction Scheme:

Materials:

  • cis-3,4-Epoxy amine substrate

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 mmol) in anhydrous DCE (20 mL) under an argon atmosphere, add La(OTf)₃ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine.

Self-Validation: The progress of the reaction should be carefully monitored by TLC to avoid the formation of byproducts from prolonged reaction times. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Wang, X.-R., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269911. [Link]

  • Zhu, M., & Sun, J. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2837. [Link]

  • Brandi, A., et al. (2008). Azetidines and Azetidin-2-ones: An Updated Review. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Singh, G. S., & D'hooghe, M. (2015). Recent progress in the synthesis of azetidines. Tetrahedron, 71(1), 1-28. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò–Büchi Reactions. Accounts of Chemical Research, 53(7), 1439-1452. [Link]

  • Organic Chemistry Portal. Azetidine Synthesis. [Link]

Sources

Optimization

optimization of coupling reactions involving sterically hindered azetidines

Welcome to the Technical Support Center for the . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked question...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower you to overcome challenges in your own research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: I am observing no or very low conversion of my sterically hindered azetidine in a Suzuki-Miyaura coupling. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling with a sterically hindered azetidine derivative is a common challenge. The primary reason is the steric bulk around the reaction site, which can impede key steps in the catalytic cycle.[1] Additionally, the azetidine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2]

Here is a systematic approach to troubleshooting this issue:

1. Catalyst and Ligand Selection (The Most Critical Factor):

Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2] You need a more robust catalytic system designed to overcome steric challenges.

  • Bulky, Electron-Rich Monophosphine Ligands: These are highly recommended. The Buchwald-type biaryl phosphine ligands are particularly effective as they create a coordinatively unsaturated, reactive palladium center that can more easily access the hindered substrate.[1]

    • Examples: XPhos, SPhos, and tBuXPhos.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also extremely effective for coupling hindered substrates.[3] They are strong σ-donors and form very stable catalysts, often allowing for lower catalyst loadings and excellent yields under mild conditions.[3]

  • Pre-catalysts: Consider using air-stable pre-catalysts like XPhos Pd G3, which can simplify reaction setup.[1]

2. Choice of Base:

The base plays a crucial role in the transmetalation step. For sterically hindered couplings, a stronger, non-nucleophilic base is often required.

  • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[3]

  • Avoid: Weaker bases like sodium carbonate (Na₂CO₃) may not be effective. Amine bases such as triethylamine should be avoided as they can be a source of hydrides leading to dehalogenation side products.[1]

3. Solvent Selection:

The solvent can influence catalyst solubility and reactivity.

  • Commonly Used Solvents: Anhydrous and degassed solvents such as 1,4-dioxane, toluene, or THF are good starting points.[3][4]

  • Solvent Mixtures: In some cases, a mixture of solvents, such as toluene/water or dioxane/water, can be beneficial.[4]

4. Temperature and Reaction Time:

Sterically hindered reactions often require higher temperatures and longer reaction times to proceed to completion.

  • Temperature Range: Typically between 80-120 °C.[1][4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from 4 to 24 hours.[1]

5. Rigorous Inert Atmosphere:

The active Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate degassing or a poor inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and the formation of homocoupling byproducts.[1][5]

  • Degassing Technique: The "freeze-pump-thaw" method is the most effective way to remove dissolved oxygen from your solvent.[1] Alternatively, sparging the solvent with an inert gas for 20-30 minutes can also be effective.[1]

Question 2: I am attempting a Buchwald-Hartwig amination with a bulky azetidine and an aryl halide, but the yield is poor. What adjustments should I make?

Answer:

The Buchwald-Hartwig amination of sterically hindered azetidines presents similar challenges to Suzuki coupling, primarily related to steric hindrance. The development of specialized ligands has been crucial for the success of these transformations.[6][7]

1. Ligand Selection is Key:

  • Bulky Dialkylbiaryl Phosphine Ligands: The Buchwald group has developed a range of these ligands that are highly effective for coupling sterically demanding partners.[6][8]

    • Examples: BrettPhos, RuPhos.[8]

  • Ferrocene-Derived and Trialkyl Phosphine Ligands: The Hartwig group has focused on these types of ligands, which have also shown remarkable activity.[6]

  • P,N-Ligands: Newer generations of ligands, such as those with a carbazolyl-derived P,N-scaffold, have been specifically designed to facilitate the coupling of highly congested substrates, including tetra-ortho-substituted diarylamines.[9]

2. Base Selection:

A strong, non-coordinating base is essential.

  • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).

  • Note: The choice of base can be critical and may require screening.

3. Solvent Choice:

  • Aprotic Polar Solvents: Solvents like toluene, 1,4-dioxane, or THF are commonly used.

  • Avoid Protic Solvents: Protic solvents can interfere with the base and the catalytic cycle.

4. Temperature Optimization:

  • Elevated Temperatures: These reactions often require heating, typically in the range of 80-110 °C.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when working with sterically hindered azetidines in cross-coupling reactions, and how can I minimize them?

A1: The most common side reactions are homocoupling of the boronic acid (in Suzuki reactions) and dehalogenation of the aryl halide.

  • Homocoupling: This is almost always caused by the presence of oxygen in the reaction mixture.[1] Rigorous degassing of your solvent and maintaining a positive pressure of an inert gas are critical for prevention.[1]

  • Dehalogenation (Hydrodehalogenation): This occurs when a hydride species is transferred to the palladium complex.[1] The source of the hydride is often the solvent or the base. To minimize this, avoid using amine bases and alcohol solvents.[1]

Q2: Can the azetidine ring open under the reaction conditions?

A2: While azetidines are strained four-membered rings susceptible to ring-opening,[10][11] under the carefully controlled conditions of modern cross-coupling reactions, this is generally not a major concern, especially when the nitrogen is protected (e.g., with a Boc group). However, excessively harsh conditions (very high temperatures or highly acidic/basic environments) could potentially lead to ring-opening. It is always advisable to monitor your reaction for byproducts.

Q3: Is it necessary to protect the azetidine nitrogen?

A3: Yes, in most cases, protecting the azetidine nitrogen is highly recommended. The most common protecting group is tert-butoxycarbonyl (Boc), which is stable under many coupling conditions and can be easily removed later.[11] An unprotected azetidine nitrogen is basic and can coordinate to the palladium catalyst, inhibiting its activity.

Data Presentation

Table 1: Ligand Selection Guide for Suzuki-Miyaura Coupling of Hindered Substrates

Ligand TypeExamplesKey Advantages
Bulky, Electron-Rich Monophosphine Ligands XPhos, SPhos, tBuXPhosExcellent for hindered substrates, promotes fast reductive elimination.[5]
N-Heterocyclic Carbene (NHC) Ligands PEPPSI™-type precatalystsStrong σ-donors, form very stable catalysts, effective at low loadings.[1]

Table 2: Troubleshooting Summary for Low Yield in Azetidine Coupling Reactions

ParameterPotential IssueRecommended Solution
Catalyst/Ligand Inefficient for hindered substrateScreen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[5]
Base Too weak or causing side reactionsUse strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or t-BuOK. Avoid amine bases.
Solvent Poor catalyst solubility or reactivityUse anhydrous, degassed dioxane, toluene, or THF.[3][4]
Atmosphere Oxygen deactivating the catalystEnsure rigorous degassing of solvents (freeze-pump-thaw) and maintain an inert atmosphere.[1][5]
Temperature Insufficient energy for activationIncrease temperature to 80-120 °C and monitor reaction progress.[1][4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered N-Boc-azetidinyl Halide

This protocol is a general guideline and may require optimization for specific substrates.[2]

Materials:

  • N-Boc-azetidinyl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Flame-dried Schlenk flask or sealed tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask, add the N-Boc-azetidinyl halide, arylboronic acid, palladium pre-catalyst, and base under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Troubleshooting Low Conversion in Azetidine Coupling start Low or No Conversion Observed check_catalyst Is the catalyst/ligand system optimized for hindered substrates? start->check_catalyst change_catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) or NHC Ligand check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use K3PO4, Cs2CO3, or t-BuOK check_base->change_base No check_conditions Are reaction conditions (temp, inertness) optimal? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Increase temperature (80-120°C). Ensure rigorous degassing. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: A decision-making flowchart for troubleshooting low-yield coupling reactions.

Key Factors in Optimizing Azetidine Coupling Reactions

Optimization_Factors Key Optimization Factors center Optimized Azetidine Coupling catalyst Catalyst & Ligand - Bulky Monophosphines - NHC Ligands - Air-stable Pre-catalysts center:f0->catalyst:head base Base - Strong, Non-nucleophilic - K3PO4, Cs2CO3 - Avoid Amine Bases center:f0->base:head solvent Solvent - Anhydrous & Degassed - Dioxane, Toluene - Aprotic Polar center:f0->solvent:head conditions Conditions - Inert Atmosphere - Elevated Temperature (80-120°C) - Reaction Monitoring center:f0->conditions:head

Sources

Troubleshooting

troubleshooting Boc deprotection in the presence of a Cbz group

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting the Selective Removal of a Boc Protecting Group in the Presence of a Cbz Group. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting the Selective Removal of a Boc Protecting Group in the Presence of a Cbz Group.

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the nuances of protecting group chemistry is critical to the success of multi-step organic synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most common yet potentially challenging operations: the selective acidic cleavage of a tert-butoxycarbonyl (Boc) group while preserving a carboxybenzyl (Cbz or Z) group. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, moving from foundational principles to advanced troubleshooting.

Q1: What is the chemical basis for selectively removing a Boc group without affecting a Cbz group?

The ability to selectively deprotect one group in the presence of another is known as orthogonality.[1] The Boc and Cbz groups form a classic orthogonal pair due to their fundamentally different labilities.[2][3]

  • Boc Group (Acid-Labile): The Boc group is designed to be removed under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decomposes to the free amine and carbon dioxide (CO₂).[2][4]

  • Cbz Group (Hydrogenolysis-Labile): The Cbz group is characteristically stable to the mild acidic conditions used for Boc removal.[3] Its primary method of cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl C-O bond under neutral conditions.[5][6] While the Cbz group can be cleaved by strong acids, particularly HBr in acetic acid, it is generally robust enough to withstand reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) when used under controlled conditions.[6][7]

This differential stability is the cornerstone of this selective deprotection strategy in peptide and complex molecule synthesis.[8][9]

Q2: My Boc deprotection reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

Incomplete deprotection is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Possible Causes & Solutions:

  • Insufficient Acid: The deprotection is a stoichiometric process requiring at least one equivalent of acid to protonate the carbamate and another to form the amine salt. Ensure you are using a sufficient excess of the acidic reagent. For TFA, a common condition is using a 20-50% solution in a solvent like DCM.[10]

  • Low Temperature: While starting the reaction at 0 °C is good practice to control initial exotherms, some substrates may require room temperature for the reaction to proceed to completion.[1] Monitor the reaction by TLC or LC-MS and allow it to warm if necessary.

  • Short Reaction Time: Deprotection times can vary from 30 minutes to several hours depending on the substrate.[10][11] Sterically hindered Boc groups or less reactive substrates may require longer reaction times. Continue to monitor the reaction until the starting material is fully consumed.

  • Inappropriate Solvent: The choice of solvent can impact the reaction rate. Dichloromethane (DCM) is the most common and effective solvent.[12] If your substrate has poor solubility in DCM, adding a co-solvent like methanol may be necessary, but be aware this can sometimes alter reactivity.[13]

Troubleshooting Guide: Incomplete Deprotection or Cbz Cleavage

// Incomplete Boc Deprotection Path incomplete_cause [label="Potential Causes:\n- Insufficient Acid\n- Low Temperature\n- Short Reaction Time\n- Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; incomplete_solution [label="Solutions:\n1. Increase acid concentration (e.g., from 25% to 50% TFA).\n2. Allow reaction to warm to room temperature.\n3. Increase reaction time (monitor by TLC/LC-MS).\n4. Consider a stronger acid system (e.g., neat TFA if Cbz stability allows).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Cbz Cleavage Path cbz_cause [label="Potential Causes:\n- Acid concentration is too high.\n- Reaction temperature is too high.\n- Prolonged reaction time.\n- Use of very strong acids (e.g., HBr/AcOH).", fillcolor="#F1F3F4", fontcolor="#202124"]; cbz_solution [label="Solutions:\n1. Decrease acid concentration (e.g., to 20% TFA).\n2. Maintain reaction at 0 °C or room temp, avoid heating.\n3. Minimize reaction time once Boc is gone.\n4. Switch to a milder acid (e.g., 4M HCl in Dioxane).\n5. Consider non-acidic methods if substrate is very sensitive.", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> sub_check; sub_check -> incomplete_cause [label="Yes"]; incomplete_cause -> incomplete_solution; sub_check -> cbz_check [label="No"];

cbz_check -> cbz_cause [label="Yes"]; cbz_cause -> cbz_solution; } .dot Caption: Troubleshooting Decision Tree for Boc Deprotection.

Q3: I'm observing partial cleavage of my Cbz group. How can I improve selectivity?

While generally stable, the Cbz group is not completely inert to all acidic conditions.[6] Loss of the Cbz group indicates your conditions are too harsh.

Strategies to Enhance Selectivity:

  • Reduce Acid Concentration: If you are using 50% TFA in DCM, try reducing it to 20-25%.[10] This often provides a large enough kinetic window to cleave the Boc group selectively.

  • Control Temperature: Avoid heating the reaction. Perform the deprotection at 0 °C to room temperature. Higher temperatures can accelerate the undesired cleavage of the Cbz group.[7]

  • Minimize Reaction Time: Monitor the reaction closely. As soon as the Boc group is gone, proceed with the work-up. Unnecessarily long exposure to acid increases the risk of Cbz cleavage.[7]

  • Change the Acid Reagent: 4M HCl in dioxane is often considered a milder alternative to TFA and can provide better selectivity for sensitive substrates.[10][11] Other options include using p-toluenesulfonic acid (p-TSA).[10]

Q4: My reaction is clean, but my yield is low after work-up. What could be the issue?

Low isolated yield after a clean reaction often points to issues during the work-up and isolation phase. The product of a Boc deprotection is an amine salt (e.g., trifluoroacetate or hydrochloride), which has very different physical properties than the starting material.

Work-up Troubleshooting:

  • Product Solubility: The resulting amine salt is often highly polar and may be insoluble in the reaction solvent (DCM), but soluble in aqueous solutions. If performing a basic work-up, ensure you extract thoroughly with an appropriate organic solvent. If your product is a small, polar molecule, it may have significant water solubility, leading to losses in the aqueous layer.[14]

  • Precipitation Issues: A common isolation technique is to concentrate the reaction mixture and precipitate the amine salt by adding a non-polar solvent like cold diethyl ether.[2][7] If your product remains oily, this can make isolation difficult. Trituration with fresh ether may help induce solidification.

  • Incomplete Neutralization: When converting the amine salt back to the free amine with a base (e.g., saturated NaHCO₃), ensure the pH is basic. Incomplete neutralization will leave some of the product in the aqueous layer as the salt.[1]

Q5: What are scavengers and when should I use them?

A significant side reaction during Boc deprotection is the alkylation of nucleophilic functional groups by the electrophilic tert-butyl cation that is generated.[15][16] This is particularly problematic in peptide synthesis with sensitive amino acid residues.[17]

  • What they are: Scavengers are nucleophilic reagents added to the deprotection cocktail to "scavenge" or trap the tert-butyl cation before it can react with your molecule.[17]

  • When to use them: Their use is critical when your substrate contains nucleophilic sites such as:

    • Tryptophan (Trp): The indole ring is highly susceptible to t-butylation.[15]

    • Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[15][17]

    • Cysteine (Cys) & Tyrosine (Tyr): The free thiol and activated phenolic ring are also targets for alkylation.[15]

  • Common Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are common scavengers used in scavenger cocktails.[2]

Comparative Data & Protocols
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection
ReagentTypical ConditionsReaction TimeAdvantagesPotential Issues with Cbz
TFA in DCM 20-50% (v/v), 0 °C to RT0.5 - 4 h[10]Highly effective, volatile (easy removal), well-documented.[10]Higher concentrations (>50%) or elevated temperatures can cause Cbz cleavage.[18]
HCl in Dioxane 4M solution, RT1 - 12 h[10]Cost-effective, often provides crystalline hydrochloride salts, can be milder than TFA.[19]Can be less selective if not carefully controlled; potential for chlorinated byproducts.[10]
p-TSA ~2 equiv. in CH₃CN or neat10 min - 1 h[10]Solid (easy to handle), less corrosive, considered a "greener" alternative.[10]May require heat, which can compromise Cbz stability.
Mechanism of Acid-Catalyzed Boc Deprotection

// Nodes sub [label="R-NH-Boc"]; h_plus [label="+ H⁺"]; protonated [label="Protonated Carbamate"]; carbamic_acid [label="Carbamic Acid\n(Unstable)"]; tbu_cation [label="tert-Butyl Cation\n(Electrophile)"]; amine [label="Free Amine\n(R-NH₂)"]; co2 [label="CO₂"]; amine_salt [label="Amine Salt\n(R-NH₃⁺)"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges sub -> protonated [label=" 1. Protonation"]; protonated -> inv1 [label=" 2. Cleavage"]; inv1 -> carbamic_acid; inv1 -> tbu_cation; carbamic_acid -> inv2 [label=" 3. Decarboxylation"]; inv2 -> amine; inv2 -> co2; amine -> amine_salt [label=" 4. Protonation"];

{rank=same; sub; h_plus;} {rank=same; carbamic_acid; tbu_cation;} {rank=same; amine; co2;} } .dot Caption: Mechanism of TFA-mediated Boc deprotection.[2][12]

Validated Experimental Protocols
Protocol 1: Selective Boc Deprotection using TFA in DCM

This is the most common method for routine Boc deprotection.

  • Dissolution: Dissolve the Boc-protected compound (1.0 equiv.) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25% (v/v).[20] If your substrate contains sensitive residues like Trp or Met, use a cleavage cocktail containing scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress by TLC or LC-MS until all starting material is consumed (typically 1-2 hours).[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.[15]

    • The crude product is the amine TFA salt. To isolate it, add cold, anhydrous diethyl ether to the residue to precipitate the salt.[2]

    • Collect the solid product by filtration, wash with cold ether, and dry under vacuum.[7]

    • Optional (Free Amine): To obtain the neutral amine, dissolve the crude TFA salt in DCM and wash carefully with a saturated aqueous NaHCO₃ solution until effervescence ceases. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[1][13]

Protocol 2: Selective Boc Deprotection using HCl in Dioxane

This method is a valuable alternative, especially for substrates that show some Cbz lability with TFA.

  • Dissolution: Dissolve or suspend the Boc-protected amine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acid Addition: At room temperature, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[11]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.[11] Often, the hydrochloride salt will precipitate out of the solution as it forms.

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure to isolate the crude hydrochloride salt of the deprotected amine.[15]

    • The salt can be purified by trituration with or recrystallization from an appropriate solvent system (e.g., methanol/ether).

    • Optional (Free Amine): For a basic work-up, dissolve the crude salt in water or a suitable solvent and neutralize with a base like saturated NaHCO₃ or a mild amine base (e.g., DIPEA), followed by extraction with an organic solvent.[14]

Experimental Workflow Overview

G start Start: Boc/Cbz-Protected Substrate dissolve 1. Dissolve in Anhydrous DCM start->dissolve cool 2. Cool to 0 °C dissolve->cool add_acid 3. Add Acidic Reagent (e.g., 25% TFA/DCM) cool->add_acid react 4. Stir and Monitor (TLC or LC-MS) add_acid->react workup_choice Work-up Strategy? react->workup_choice isolate_salt Isolate Amine Salt workup_choice->isolate_salt Salt isolate_free Isolate Free Amine workup_choice->isolate_free Free Base concentrate_salt 5a. Concentrate in vacuo isolate_salt->concentrate_salt neutralize 5b. Neutralize with Base (e.g., aq. NaHCO₃) isolate_free->neutralize precipitate 6a. Precipitate with Cold Ether concentrate_salt->precipitate filter_salt 7a. Filter and Dry precipitate->filter_salt end_salt Product: Amine Salt filter_salt->end_salt extract 6b. Extract with Organic Solvent neutralize->extract dry_concentrate 7b. Dry and Concentrate extract->dry_concentrate end_free Product: Free Amine dry_concentrate->end_free

References
  • BenchChem. (2025). Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz)
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Technical Disclosure Commons. (2025).
  • BenchChem. (2025). A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • BenchChem. (2025).
  • Fisher Scientific. Amine Protection / Deprotection.
  • Bennasar, M-L., et al. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Journal of Organic Chemistry.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides.
  • Master Organic Chemistry. (2018).
  • Reddit. (2023). Boc De-protection.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
  • The Royal Society of Chemistry.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • BenchChem. (2025). advantages and disadvantages of Boc versus Cbz protecting group.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol. This guide is designed for researchers, chemists, and process develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol. This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up of this critical building block. Azetidine scaffolds are of increasing importance in medicinal chemistry, offering unique structural properties.[1] However, their synthesis, particularly of densely functionalized derivatives like this one, presents distinct challenges at scale.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and scale-up best practices.

Proposed Synthetic Pathway

The synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol is not widely published as a step-by-step guide. However, based on the structure, a logical and robust synthetic route can be proposed starting from the commercially available 1-Boc-3-azetidinone. This pathway involves a modified Strecker synthesis, followed by nitrile hydrolysis and a final reduction. Understanding this pathway is key to diagnosing issues that may arise during a campaign.

Caption: Proposed synthetic route for 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Section A: Issues in Aminonitrile Formation (Step 1)

Q1: My reaction shows low or stalled conversion from 1-Boc-3-azetidinone. What are the likely causes and solutions?

A1: Low conversion in this step often points to issues with reagent quality, reaction conditions, or the stability of the imine intermediate.

  • Probable Cause 1: Inactive Reagents. Benzylamine (BnNH₂) can degrade over time. Similarly, trimethylsilyl cyanide (TMSCN) is highly sensitive to moisture.

    • Solution: Use freshly distilled benzylamine and a newly opened bottle of TMSCN. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Probable Cause 2: Inefficient Imine Formation. The formation of the azetidin-3-imine is an equilibrium process. Water, a byproduct, can inhibit the reaction.

    • Solution: Consider adding a dehydrating agent like magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water azeotropically. This is a common strategy in large-scale imine formations.

  • Probable Cause 3: Steric Hindrance. While less common for this substrate, ensure the temperature is adequate. A moderate temperature increase (e.g., to 40-50 °C) can sometimes improve the rate of imine formation without degrading the strained azetidine ring.

Q2: I'm observing significant byproducts, including a potential dimer of the starting material. How can I minimize this?

A2: Byproduct formation, particularly from self-condensation of the azetidinone, suggests that the imine formation is too slow, allowing side reactions to occur.

  • Probable Cause: Uncatalyzed Aldol-type Reaction. The enolizable proton alpha to the ketone can participate in self-condensation, especially in the presence of base or acid catalysts.

    • Solution: The order of addition is critical. Add your cyanide source (TMSCN) concurrently with or shortly after the benzylamine. This ensures the imine is trapped as it's formed, minimizing its concentration and the opportunity for side reactions. Avoid unnecessarily high temperatures or prolonged reaction times before the addition of the cyanide source.

Section B: Challenges in Nitrile Hydrolysis (Step 2)

Q1: I am losing the Boc-protecting group during the nitrile hydrolysis. How can I preserve it?

A1: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Standard, harsh nitrile hydrolysis methods (e.g., refluxing in 6M HCl) will almost certainly cause deprotection.

  • Recommended Solution: Mild, Basic Hydrolysis. A highly effective method for hydrolyzing nitriles while preserving acid-sensitive groups is using hydrogen peroxide (H₂O₂) in a basic medium.

    • Mechanism: The hydroperoxide anion (HOO⁻), formed from H₂O₂ and a base like potassium carbonate (K₂CO₃), attacks the nitrile carbon. The resulting intermediate rearranges to a primary amide, which is then hydrolyzed under the basic conditions to the carboxylate.

    • Practical Tip: Use DMSO as a solvent. Add K₂CO₃ to the nitrile in DMSO, then add 30-35% H₂O₂ dropwise while maintaining the temperature below 40 °C to control the exotherm. This method is highly effective and scalable.

Q2: The work-up of my basic hydrolysis is generating a persistent emulsion. How can I break it?

A2: Emulsions are common in large-scale reactions, especially when dealing with amphiphilic molecules and basic aqueous solutions.

  • Solution 1: Brine Addition. Add a significant amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion by "salting out" the organic components.

  • Solution 2: Solvent Swap. If the primary extraction solvent (e.g., ethyl acetate) is the issue, try a less polar solvent like methyl tert-butyl ether (MTBE) for the extraction.

  • Solution 3: Filtration. Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can help break it. This should be a last resort due to the potential for product loss on a large scale.

Section C: Problems with Carboxylic Acid Reduction (Step 3)

Q1: My reduction with NaBH₄ is sluggish or incomplete. Why is this, and what can I do?

A1: Sodium borohydride (NaBH₄) on its own is generally not powerful enough to reduce a carboxylic acid. It is typically used for reducing aldehydes and ketones.

  • Solution: Activate the Carboxylic Acid. To use NaBH₄, you must first activate the carboxylic acid. The most common method is the formation of a mixed anhydride.

    • Procedure: Cool the carboxylic acid solution (in THF) to 0 °C. Add a base like N-methylmorpholine (NMM), followed by slow addition of an acyl chloride like isobutyl chloroformate (i-BuOCOCl). After stirring for 30-60 minutes, the NaBH₄ can be added (often as a solution in water or as a solid in portions) to reduce the activated intermediate. This method avoids hazardous reagents like LiAlH₄.[2]

Q2: What are the best scale-up friendly alternatives to Lithium Aluminum Hydride (LiAlH₄) for this reduction?

A2: While effective, LiAlH₄ is highly pyrophoric and generates hydrogen gas, posing significant safety risks at scale. Borane complexes are the preferred industrial alternative.[2]

  • Recommended Reagent: Borane-THF Complex (BH₃·THF). This is a powerful reducing agent that readily reduces carboxylic acids. It is commercially available as a solution in THF, making it easy to handle and charge into a reactor.

    • Safety: While less hazardous than LiAlH₄, it is still moisture-sensitive and reacts with water to produce hydrogen gas. The reaction and quench must be done under an inert atmosphere with strict temperature control.

    • Work-up: The primary challenge with borane reductions is the work-up of the resulting borate esters. A common procedure involves a careful, slow quench with methanol, which forms volatile trimethyl borate, helping to remove boron from the product mixture during distillation.

Section D: Final Product Purification & Isolation

Q1: My final product, 1-Boc-3-(Cbz-amino)azetidine-3-methanol, is a thick oil that refuses to crystallize. How can I isolate it as a solid?

A1: The presence of two bulky, non-polar protecting groups (Boc and Cbz) can inhibit crystallization, leading to amorphous oils.

  • Solution 1: Seed Crystals. If you have a small, pure sample that has solidified, use it as a seed crystal. Add a tiny speck of the solid to the supersaturated oil and allow it to stand. Sometimes scratching the inside of the flask can initiate nucleation. A patented method for crystallizing oily Boc-amino acids involves adding seed crystals to the concentrated oil before pulping with a non-polar solvent.[3]

  • Solution 2: Solvent Screening. Perform a systematic solvent screening for crystallization. Use a matrix of common solvents (e.g., heptane, ethyl acetate, isopropanol, MTBE, toluene) and anti-solvents. A good starting point is to dissolve the oil in a minimal amount of a good solvent (like ethyl acetate) and slowly add a poor solvent (like heptane) until turbidity persists. Cool slowly.

  • Solution 3: Salt Formation. If the free base is persistently an oil, consider forming a salt. While this molecule has no free basic site, this strategy is useful for other amine intermediates. For this specific molecule, purification via chromatography may be necessary if crystallization fails.

Q2: Column chromatography is not economical for my multi-kilogram scale. Are there alternatives for purification?

A2: Large-scale chromatography is expensive and time-consuming. It should be avoided if possible.

  • Solution 1: Recrystallization. Re-focus efforts on finding a suitable crystallization method as described above. This is almost always the most efficient and economical method for purification at scale.

  • Solution 2: Slurry/Pulping. Even if a full recrystallization is not possible, you may be able to purify the product by slurrying the crude material in a specific solvent. This process involves suspending the crude solid or oil in a solvent where the impurities are soluble but the product is not (or is only sparingly soluble). Agitate for several hours, then filter. This can significantly improve purity.

  • Solution 3: Liquid-Liquid Extraction. Design a work-up procedure that uses pH adjustments to selectively extract impurities. For example, any unreacted carboxylic acid starting material can be removed with a basic wash (e.g., NaHCO₃ solution).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for the scale-up synthesis of this molecule? A1: The main hazards are:

  • Cyanide Use: TMSCN is toxic and releases HCN gas upon contact with moisture or acid. All manipulations must be done in a well-ventilated fume hood or reactor with appropriate safety protocols and a quench solution (e.g., bleach) readily available.

  • Borane Reagents: BH₃·THF is flammable and reacts with water to produce hydrogen gas. Ensure the reactor is inerted and that the quench is performed slowly and with temperature control.

  • Exothermic Reactions: Both the nitrile hydrolysis with peroxide and the borane reduction/quench can be highly exothermic. Use controlled addition rates and adequate cooling capacity to manage the reaction temperature.

Q2: What are the recommended in-process controls (IPCs) for this synthesis? A2:

  • Step 1 (Aminonitrile Formation): Monitor the disappearance of 1-Boc-3-azetidinone via HPLC or GC.

  • Step 2 (Nitrile Hydrolysis): Monitor the disappearance of the nitrile peak and the appearance of the carboxylic acid peak by HPLC. IR spectroscopy can also be used to track the disappearance of the nitrile stretch (~2250 cm⁻¹).

  • Step 3 (Reduction): Monitor the disappearance of the starting carboxylic acid by HPLC. TLC is often a quick and effective tool for this step.

Q3: Can I change the order of the synthetic steps, for example, by reducing first and then protecting the amine? A3: It is not recommended. The proposed sequence is designed to use robust, high-yielding reactions on stable intermediates. For instance, attempting to perform a Strecker-type reaction on an unprotected 3-aminoazetidine would be complicated by the reactivity of the free amine. The current route protects the nitrogen atoms early and deprotects them as needed in subsequent synthetic steps, which is a cornerstone of modern synthesis.

Q4: What are the critical process parameters (CPPs) I need to control for a successful and reproducible scale-up? A4:

  • Temperature: Crucial for all steps, but especially for controlling exotherms during hydrolysis and reduction, and for minimizing byproduct formation.

  • Addition Rate: Slow, controlled addition of reagents like H₂O₂, TMSCN, and borane is essential for safety and selectivity.

  • Water Content: The reaction system must be kept anhydrous, especially for the aminonitrile formation and borane reduction steps.

  • pH Control: During work-ups and extractions, maintaining the correct pH is vital for ensuring the product is in the desired layer and for removing acidic or basic impurities.

Part 3: Protocols & Data

Experimental Protocol: Scale-Up Friendly Reduction of 1-Boc-3-(Cbz-amino)azetidine-3-carboxylic acid

This protocol uses BH₃·THF, a preferred reducing agent for industrial applications.[2]

  • Reactor Setup: Charge a dry, inerted reactor with 1-Boc-3-(Cbz-amino)azetidine-3-carboxylic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 volumes).

  • Cooling: Cool the resulting solution to 0-5 °C with agitation.

  • Borane Addition: Add 1M BH₃·THF solution (approx. 1.5-2.0 eq) dropwise via an addition funnel or pump, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until IPC (TLC or HPLC) shows complete consumption of the starting material.

  • Quench: Cool the reaction back to 0-5 °C. Very slowly and carefully, add methanol (3-5 volumes) dropwise. Caution: Hydrogen gas evolution will occur. Ensure adequate venting and maintain temperature below 15 °C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF and methanol/trimethyl borate.

  • Work-up: To the resulting residue, add ethyl acetate and a 1M HCl solution to dissolve the solids. Separate the organic layer. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by crystallization or other methods.

Data Presentation

Table 1: Comparison of Common Reagents for Carboxylic Acid Reduction

ReagentProsConsScale-Up Viability
LiAlH₄ Highly effective, fastPyrophoric, violent quench, H₂ evolution, poor functional group toleranceLow (Hazardous)
BH₃·THF Highly effective, good functional group tolerance, easy to handle as a solutionMoisture sensitive, H₂ evolution, borate work-up requiredHigh (Industry Standard)
NaBH₄ / I₂ In-situ generation of diborane, avoids handling borane solutionsIodine is corrosive and a regulated chemical, complex reactionModerate
Mixed Anhydride + NaBH₄ Avoids pyrophoric reagents, uses inexpensive NaBH₄Multi-step (activation + reduction), requires cryogenic temperaturesHigh (Good Alternative)
Visualization: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Step Identify Reaction Step Start->Step S1 Step 1: Aminonitrile Step->S1 Step 1 S2 Step 2: Hydrolysis Step->S2 Step 2 S3 Step 3: Reduction Step->S3 Step 3 S4 Step 4: Purification Step->S4 Step 4 S1_Q1 Incomplete Conversion? S1->S1_Q1 S1_A1 Check Reagent Quality (BnNH2, TMSCN). Ensure Anhydrous Cond. S1_Q1->S1_A1 Yes S1_Q2 Byproducts Observed? S1_Q1->S1_Q2 No S1_A2 Optimize Order of Addition. Trap Imine In-Situ. S2_Q1 Boc Group Cleaved? S2->S2_Q1 S2_A1 Use Mild Conditions: H2O2 / K2CO3 / DMSO S2_Q1->S2_A1 Yes S3_Q1 Incomplete Reduction? S3->S3_Q1 S3_A1 Use Stronger Reagent (BH3-THF) or Activate Acid (Mixed Anhydride) S3_Q1->S3_A1 Yes S4_Q1 Product is an Oil? S4->S4_Q1 S4_A1 Solvent Screen for Crystallization. Use Seed Crystal. Pulp with Anti-Solvent. S4_Q1->S4_A1 Yes

Caption: Decision tree for troubleshooting common scale-up synthesis issues.

References

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Ji, Y., Wojtas, L., & Lopchuk, J. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. (2018).
  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. (2024).
  • Methods for the synthesis of azetidines.
  • 1-Boc-Azetidine-3-yl-methanol. Sigma-Aldrich. (n.d.).
  • Azetidine. Organic Syntheses Procedure. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Azetidine Synthesis. (n.d.).
  • Azetidine synthesis. Organic Chemistry Portal. (n.d.).
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. (2022).
  • 1-Boc-3-(Cbz-amino)azetidine-3-methanol. BLDpharm. (n.d.).
  • Process for preparing enantiomerically enriched amino-alcohols.
  • 1-Boc-Azetidine-3-yl-methanol. BLDpharm. (n.d.).
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. (n.d.).
  • 1-Cbz-3-(Boc-amino)azetidine. Sigma-Aldrich. (n.d.).
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC - NIH. (2024).
  • Crystallization method of Boc-amino acid.

Sources

Troubleshooting

preventing ring-opening of azetidine scaffolds during synthesis

Welcome to the technical support center for the synthesis of azetidine-containing scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azetidine-containing scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and handling these valuable four-membered heterocycles. Azetidines are prized in medicinal chemistry for their ability to impart desirable physicochemical properties, but their synthesis is often challenged by the inherent ring strain, which can lead to undesired ring-opening reactions.[1][2][3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve challenges related to the stability of the azetidine ring during synthesis.

Part 1: Understanding Azetidine Ring Stability

Q1: What makes the azetidine ring susceptible to opening?

The reactivity of azetidines is primarily driven by their considerable ring strain, estimated to be around 25.4 kcal/mol.[1][3] This strain lies between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable pyrrolidines (5.4 kcal/mol).[3] This intermediate level of strain makes azetidines manageable but also prone to ring-opening under certain conditions, especially when the nitrogen atom is activated.[1][2]

Q2: What are the most common triggers for azetidine ring-opening?

Several factors can induce the cleavage of the C-N bond in an azetidine ring:

  • Acidic Conditions: Protonation or coordination of a Lewis acid to the nitrogen atom significantly activates the ring towards nucleophilic attack.[5][6][7][8][9]

  • N-Activation: The formation of azetidinium ions, through N-alkylation or N-acylation, renders the ring highly electrophilic and susceptible to ring-opening by nucleophiles.[10][11][12][13]

  • Nucleophilic Attack: A wide range of nucleophiles, including halides, amines, alcohols, and even some amides, can open the activated azetidine ring.[5][10][11][12]

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for ring-opening, particularly if a thermodynamically more stable product can be formed.[14]

Part 2: Troubleshooting Guide for Preventing Ring-Opening

This section addresses specific experimental scenarios where ring-opening is a common side reaction and provides actionable solutions.

Scenario 1: Ring-opening during N-functionalization (e.g., acylation, alkylation)

Problem: "I'm attempting to acylate the nitrogen of my azetidine, but I'm observing a significant amount of ring-opened product."

Causality: Acylation or alkylation of the azetidine nitrogen forms a highly reactive azetidinium ion intermediate.[10][11][12][13] The counter-ion of the acylating/alkylating agent (e.g., chloride from an acyl chloride) or other nucleophiles present in the reaction mixture can then attack one of the ring carbons, leading to cleavage.

Troubleshooting Protocol:

  • Choice of Reagent:

    • Instead of highly reactive acyl halides, consider using less reactive alternatives like acid anhydrides or employing coupling reagents (e.g., HATU, HOBt) with a carboxylic acid. This minimizes the concentration of aggressive nucleophilic counter-ions.

    • For alkylations, use alkylating agents with non-nucleophilic counterions, such as triflates (e.g., methyl trifluoromethanesulfonate).[10]

  • Reaction Conditions:

    • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.

    • Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, 2,6-lutidine) to scavenge the acid byproduct without competing as a nucleophile.

  • Work-up Procedure:

    • Quench the reaction under neutral or slightly basic conditions. Avoid acidic work-ups that can promote the decomposition of any remaining activated azetidine.

Data Summary: Reagent Choice for N-Functionalization

Reagent ClassRecommendedRationale
Acylating Agents Acid anhydrides, Activated estersMilder reaction, less nucleophilic byproducts
Alkylating Agents Alkyl triflatesNon-nucleophilic counter-ion
Bases Proton sponge, 2,6-LutidineNon-nucleophilic, sterically hindered
Scenario 2: Decomposition on Silica Gel during Chromatographic Purification

Problem: "My azetidine-containing product appears pure by TLC and NMR of the crude material, but I recover very little after silica gel chromatography, and I see new, more polar spots on the TLC of the fractions."

Causality: Standard silica gel is slightly acidic and can protonate the azetidine nitrogen. This "on-column" activation can lead to ring-opening, often facilitated by the polar solvent system (e.g., methanol, water) acting as a nucleophile.[15]

Troubleshooting Protocol:

  • Neutralize the Silica Gel:

    • Prepare a slurry of silica gel in the desired eluent.

    • Add a small amount of a volatile base, such as triethylamine (~1% v/v), to the slurry.

    • Pack the column with the neutralized slurry.

  • Alternative Purification Methods:

    • Alumina Chromatography: Basic or neutral alumina can be a suitable alternative to silica gel.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (C18) with a neutral mobile phase (e.g., acetonitrile/water) can be effective.

    • Crystallization or Distillation: If applicable, these methods avoid contact with stationary phases altogether.

Workflow for Purification of Azetidines

G start Crude Product silica_check Is product stable on a test TLC plate? start->silica_check neutral_silica Use Neutralized Silica Gel silica_check->neutral_silica Yes alt_purification Consider Alternative Purification Methods silica_check->alt_purification No final_product Pure Product neutral_silica->final_product alt_purification->final_product

Caption: Decision workflow for the purification of azetidine-containing compounds.

Scenario 3: Unwanted Ring-Opening by Nucleophiles

Problem: "I'm performing a reaction on a substituent of my azetidine-containing molecule, but the nucleophile I'm using is also attacking and opening the azetidine ring."

Causality: The azetidine ring, especially if inadvertently activated (e.g., by trace acid), can compete as an electrophile for the nucleophile intended for another part of the molecule. The regioselectivity of this ring-opening can depend on the substitution pattern of the azetidine and the nature of the nucleophile.[10][11]

Troubleshooting Protocol:

  • Protect the Azetidine Nitrogen:

    • Install a robust, electron-withdrawing protecting group on the azetidine nitrogen, such as a tosyl (Ts) or nosyl (Ns) group. These groups decrease the nucleophilicity and basicity of the nitrogen, making it less prone to protonation or coordination with Lewis acids, thus deactivating the ring towards nucleophilic attack.

    • A tert-butoxycarbonyl (Boc) group can also be effective.

  • Control Reaction pH:

    • Buffer the reaction mixture to maintain neutral or slightly basic conditions, preventing protonation of the azetidine nitrogen.

  • Modify Nucleophile Reactivity:

    • If possible, use a "softer" or more sterically hindered nucleophile that may react more selectively with the desired electrophilic center over the azetidine ring carbons.

Protecting Group Strategy

G cluster_0 Reaction Pathway cluster_1 Side Reaction A Azetidine Substrate B Protect Azetidine-N (e.g., with Boc, Ts) A->B C Perform Reaction on Substituent B->C D Deprotect Azetidine-N C->D E Desired Product D->E F Azetidine Substrate G Nucleophilic Attack on Azetidine Ring F->G H Ring-Opened Byproduct G->H

Caption: Protecting the azetidine nitrogen to prevent nucleophilic ring-opening.

Part 3: Frequently Asked Questions (FAQs)

Q3: I am trying to synthesize a 3-hydroxyazetidine via intramolecular cyclization of a 3,4-epoxy amine. I am getting the pyrrolidine regioisomer as a major byproduct. How can I improve the selectivity?

A3: This is a classic case of competing 4-exo-tet (for azetidine) versus 5-endo-tet (for pyrrolidine) cyclization. The stereochemistry of your epoxy amine precursor is critical. cis-3,4-epoxy amines strongly favor the 4-exo-tet pathway to yield azetidines. In contrast, trans-isomers tend to form pyrrolidines.[15] Additionally, using a Lewis acid catalyst like Lanthanum(III) triflate (La(OTf)₃) has been shown to significantly enhance the regioselectivity for azetidine formation from the cis-epoxide.[14][16]

Q4: Can I use Lewis acids to catalyze reactions on my azetidine-containing molecule without causing ring-opening?

A4: It is highly challenging. Lewis acids readily coordinate to the azetidine nitrogen, which activates the ring for nucleophilic attack.[5] This often leads to ring-opening as the primary reaction pathway. If a Lewis acid is absolutely necessary, consider using a bulky Lewis acid that might be sterically hindered from coordinating effectively with the nitrogen. Alternatively, and more reliably, protect the azetidine nitrogen with a strongly electron-withdrawing group (e.g., Ts) to reduce its Lewis basicity before introducing the Lewis acid.

Q5: My N-aryl azetidine with a pendant amide group is decomposing under acidic conditions. What is the mechanism, and how can I design a more stable analogue?

A5: This is a known intramolecular decomposition pathway.[7][8][9] The azetidine nitrogen is protonated under acidic conditions, making the ring susceptible to nucleophilic attack. The lone pair of the nitrogen on the pendant amide can act as an internal nucleophile, attacking a ring carbon to form a five- or six-membered ring intermediate, which then leads to the cleaved product. The stability is directly related to the pKa of the azetidine nitrogen; a lower pKa correlates with greater stability. To design more stable analogues, you can:

  • Reduce the pKa of the azetidine nitrogen: Introduce electron-withdrawing groups on the aryl ring.[9]

  • Increase steric hindrance: Introduce bulky groups near the amide to disfavor the conformation required for the intramolecular attack.

  • Decrease the nucleophilicity of the amide: Incorporate the amide nitrogen into a less nucleophilic system, for example, by making it part of another small ring like an azetidine.[9]

References
  • J. Org. Chem. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • IIT Kanpur. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.
  • ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • PMC - NIH. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • RSC Publishing. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts.
  • Asian Publication Corporation. Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.
  • ResearchGate. Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF.
  • ResearchGate.
  • Organic Chemistry Portal. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism.
  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • PubMed. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • BenchChem.
  • BenchChem. Optimization of reaction conditions for azetidine synthesis.
  • PMC - NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

Sources

Optimization

analytical methods for assessing the purity of 1-Boc-3-(Cbz-amino)azetidine-3-methanol

Answering the user's request.## Technical Support Center: Purity Analysis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol Welcome to the technical support guide for the analytical assessment of 1-Boc-3-(Cbz-amino)azetidine-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purity Analysis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol

Welcome to the technical support guide for the analytical assessment of 1-Boc-3-(Cbz-amino)azetidine-3-methanol. This resource is designed for researchers, chemists, and quality control professionals who require robust analytical methods to ensure the purity and integrity of this critical building block. This guide provides in-depth, field-tested insights in a direct question-and-answer format, addressing common challenges and frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Q1: What makes the purity analysis of this specific molecule challenging?

A1: The analysis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol presents a unique set of challenges due to its molecular structure. It contains two distinct protecting groups (Boc and Cbz) that can be labile under certain conditions, a polar hydroxyl group, and a strained four-membered azetidine ring.[1] Furthermore, the molecule possesses a quaternary chiral center, necessitating methods to assess both chemical and enantiomeric purity.

Q2: What are the primary analytical techniques recommended for purity assessment?

A2: A multi-technique approach is essential for a comprehensive purity profile. The recommended methods are:

  • High-Performance Liquid Chromatography (HPLC): Primarily for determining chemical purity and quantifying impurities. A reversed-phase method is typically the starting point.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) and ensure stereochemical purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and identification of impurities. It is highly effective for identifying residual solvents and byproducts from the synthesis.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and to identify the mass of unknown impurities, often in conjunction with HPLC (LC-MS).[4][5]

Q3: What are the most common impurities I should be looking for?

A3: Potential impurities often stem from the synthetic route. Key impurities to monitor include:

  • Starting materials: Unreacted precursors.

  • Deprotection byproducts: Molecules where the Boc or Cbz group has been prematurely cleaved.

  • Ring-opened byproducts: Resulting from the instability of the azetidine ring under harsh conditions.

  • Enantiomeric impurity: The undesired enantiomer of the target molecule.

  • Residual solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Ethyl Acetate, Methanol).

Part 2: HPLC & LC-MS Troubleshooting Guide

This section focuses on resolving common issues encountered during the HPLC and LC-MS analysis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Workflow for Purity Assessment

G Figure 1: General Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Reporting prep Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water) hplc Reversed-Phase HPLC (Chemical Purity) prep->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) prep->chiral_hplc lcms LC-MS (Mass Confirmation) prep->lcms nmr NMR Spectroscopy (Structural ID) prep->nmr data Integrate peaks, calculate % purity & % e.e. hplc->data chiral_hplc->data lcms->data nmr->data impurity Identify unknown peaks (MS & NMR data) data->impurity If unknowns > 0.1% report Generate Certificate of Analysis (CoA) data->report impurity->report

Caption: A typical workflow for comprehensive purity analysis.

Q: I am seeing significant peak tailing in my reversed-phase HPLC chromatogram. What is the cause and how can I fix it?

A: Peak tailing is a common issue, especially with amine-containing compounds.

  • Causality: The basic nitrogen on the azetidine ring can interact with residual acidic silanol groups on the silica-based column packing material. This secondary interaction causes the analyte to "drag" along the column, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to compete with the analyte for the active sites. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. While seemingly counterintuitive, the acid protonates the basic analyte and the silanols, creating a consistent ionic state and minimizing secondary interactions.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize exposed silanol groups. Ensure you are using such a column.

    • Adjust pH: Ensure the mobile phase pH is well below the pKa of the azetidine nitrogen (typically by at least 2 pH units) to keep it consistently protonated.

    • Lower Sample Load: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample.[6]

Q: My retention times are drifting between injections. What should I check?

A: Retention time instability points to a lack of equilibrium or changes in the system.[6][7]

  • Causality: The most common causes are insufficient column equilibration time, temperature fluctuations, or changes in mobile phase composition.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the mobile phase before the first injection.

    • Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in lab temperature can affect retention times.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, check that the pump's proportioning valves are functioning correctly.[8]

    • Check for Leaks: Inspect the system for any leaks, as this can cause pressure fluctuations and affect the flow rate.[9][10]

Q: I see an unexpected peak in my chromatogram. How do I identify it?

A: Identifying unknown peaks requires a systematic approach.

G Figure 2: Troubleshooting Unexpected Peaks start Unexpected Peak Observed in HPLC blank Inject a solvent blank. Is the peak still present? start->blank ms Analyze by LC-MS. What is the mass? blank->ms No ghost_peak Source is mobile phase, carryover, or system. Clean injector/column. blank->ghost_peak Yes impurity Peak is a real impurity or degradation product. ms->impurity deprotection Mass matches Boc or Cbz deprotection? impurity->deprotection starting_material Mass matches a known starting material? deprotection->starting_material No confirm_deprotection Likely a deprotected impurity. deprotection->confirm_deprotection Yes confirm_sm Likely residual starting material. starting_material->confirm_sm Yes unknown Requires further investigation (e.g., NMR). starting_material->unknown No

Caption: A decision tree for identifying unknown chromatographic peaks.

  • Troubleshooting Steps:

    • Inject a Blank: First, inject your sample solvent (the "blank"). If the peak is present, it may be a "ghost peak" from solvent contamination or carryover from a previous injection.

    • LC-MS Analysis: If the peak is unique to your sample, the most direct method for identification is LC-MS. The mass-to-charge ratio (m/z) provides the molecular weight of the unknown.

    • Hypothesize Structure: Compare the measured mass to the masses of potential impurities (see FAQ A3). For example, loss of the Boc group (100.12 amu) or Cbz group (134.13 amu) are common degradation pathways.

    • NMR Confirmation: If the impurity is present at a high enough level (>1%), it may be possible to isolate it via preparative HPLC for structural elucidation by NMR.

Part 3: Protocols and Data Tables

Protocol 1: Reversed-Phase HPLC for Chemical Purity

This method provides a robust starting point for assessing the chemical purity of 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in 50:50 Acetonitrile:Water.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: See Table 1.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 215 nm (for the Cbz group) and 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column for 15 minutes. Perform a blank injection followed by the sample injection. Integrate all peaks and calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is designed to separate the two enantiomers of the compound.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase. Also prepare a racemic standard if available to confirm peak identity.[2]

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives.

    • Mobile Phase: Typically an isocratic mixture of Hexane/Isopropanol or Hexane/Ethanol. A common starting point is 80:20 Hexane:Isopropanol.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column until a stable baseline is achieved. Inject the racemic standard to determine the retention times of both enantiomers. Inject the sample and calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Part 4: NMR Spectroscopy Guide

Q: What are the key signals to look for in the ¹H NMR spectrum to confirm the structure?

A: The ¹H NMR spectrum provides a unique fingerprint of the molecule. Key diagnostic signals include:

  • Boc Group: A sharp singlet at ~1.4 ppm, integrating to 9 protons.[3]

  • Cbz Group: A multiplet in the aromatic region (~7.3-7.4 ppm) integrating to 5 protons, and a singlet for the benzylic CH₂ at ~5.1 ppm integrating to 2 protons.

  • Azetidine Ring: A set of multiplets for the CH₂ protons of the strained ring, typically between 3.5 and 4.5 ppm.[4]

  • Hydroxyl Group: A broad singlet whose chemical shift is concentration and solvent dependent.

Q: My ¹H NMR spectrum shows peak broadening. What could be the cause?

A: Peak broadening can be due to several factors.

  • Causality: For this molecule, the most likely cause is a slow conformational exchange on the NMR timescale. This can be due to restricted rotation around the carbamate bonds or inversion of the azetidine ring.[11] It can also be caused by the presence of paramagnetic impurities or sample aggregation at high concentrations.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can be highly informative. Heating the sample may cause the peaks to sharpen as the rate of conformational exchange increases. Cooling may "freeze out" individual conformers, resulting in a more complex but sharp spectrum.[11]

    • Dilute the Sample: If aggregation is the cause, diluting the sample should result in sharper peaks.

    • Check for Purity: Ensure the sample is free of paramagnetic metal contaminants.

References

  • Głowacka, I. E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules. Available at: [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Portal. Available at: [Link]

  • Ross, B. P., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Institutes of Health. Available at: [Link]

  • Ueji, S., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • ACS Publications. (2024). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments Website. Available at: [Link]

  • Washington State University. HPLC Troubleshooting Guide. WSU Website. Available at: [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores Website. Available at: [Link]

  • AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. AELAB Website. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Phenomenex Website. Available at: [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter Website. Available at: [Link]

  • ResearchGate. (2014). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the polymer backbone. ResearchGate. Available at: [Link]

Sources

Troubleshooting

managing the stability of 1-Boc-3-(Cbz-amino)azetidine-3-methanol during storage

Welcome to the technical support center for 1-Boc-3-(Cbz-amino)azetidine-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Boc-3-(Cbz-amino)azetidine-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile building block in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.

Introduction to the Molecule's Stability

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a densely functionalized molecule with inherent stability considerations due to its strained four-membered azetidine ring and two distinct amine-protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group. Understanding the interplay of these functional groups is paramount to maintaining the compound's integrity. The primary degradation pathways involve hydrolysis of the protecting groups and potential ring-opening of the azetidine core, particularly under non-optimal storage or experimental conditions.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for 1-Boc-3-(Cbz-amino)azetidine-3-methanol?

A1: To ensure long-term stability, the compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation. The recommendation for cold-chain transportation by suppliers underscores the compound's sensitivity to ambient temperatures.[1] For short-term storage, refrigeration at 2-8°C may be acceptable, but freezing is recommended for periods longer than a few weeks.

Q2: I received the compound at room temperature. Is it still viable?

A2: While short excursions to room temperature during shipping are often unavoidable, prolonged exposure can lead to degradation. We recommend performing a quality control check, such as obtaining a new ¹H NMR or LC-MS, to assess the purity of the compound before use. Compare the results with the certificate of analysis provided by the supplier. Minor impurities may be acceptable for some applications, but for sensitive reactions, re-purification may be necessary.

Q3: The compound has turned from a white solid to a yellowish oil. What does this indicate?

A3: A change in physical appearance, such as melting or discoloration, is a strong indicator of degradation. This could be due to the absorption of moisture, leading to hydrolysis, or slow decomposition at elevated temperatures. It is highly recommended to re-analyze the material for purity before proceeding with your experiment.

Experimental Troubleshooting

Q4: My reaction yield is consistently low when using this building block. What could be the cause?

A4: Low reaction yields can often be traced back to the purity of the starting material. If you have stored the compound for an extended period, it may have degraded. We recommend the following troubleshooting steps:

  • Verify Purity: As mentioned in A2 and A3, re-assess the purity of your 1-Boc-3-(Cbz-amino)azetidine-3-methanol stock.

  • Solvent Purity: Ensure that your reaction solvents are anhydrous, as trace amounts of water can hydrolyze the Boc group, especially if any acidic reagents or catalysts are present.

  • Reaction Conditions: Be mindful of your reaction conditions. The Boc group is sensitive to strong acids,[2][] while the Cbz group can be cleaved by catalytic hydrogenation.[4] The azetidine ring itself can be susceptible to ring-opening under certain acidic conditions.[5]

Q5: I am observing an unexpected byproduct in my reaction. What could it be?

A5: The formation of unexpected byproducts can arise from the degradation of your starting material. Common degradation products could include:

  • Boc-deprotected compound: Resulting from exposure to acidic conditions.

  • Cbz-deprotected compound: If the reaction conditions inadvertently facilitate hydrogenolysis (e.g., presence of a palladium catalyst and a hydrogen source).

  • Ring-opened products: The strained azetidine ring can undergo nucleophilic attack, leading to ring-opening, particularly in the presence of strong nucleophiles or acids.

To identify the byproduct, we recommend isolating it and characterizing it by analytical techniques such as mass spectrometry and NMR.

Troubleshooting Guides

Guide 1: Assessing Compound Purity After Storage

This guide provides a systematic approach to verifying the integrity of your 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Protocol: Purity Assessment

  • Visual Inspection: Note any changes in the physical appearance of the compound (color, solid vs. oil).

  • Thin Layer Chromatography (TLC):

    • Dissolve a small sample of your stored compound and a fresh sample (if available) in a suitable solvent (e.g., ethyl acetate).

    • Spot both samples on a silica gel TLC plate.

    • Elute with an appropriate solvent system (e.g., 50% ethyl acetate in hexanes).

    • Visualize the spots using a UV lamp and a suitable stain (e.g., potassium permanganate).

    • The appearance of new spots in the stored sample indicates the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute solution of your compound.

    • Analyze by LC-MS to determine the purity and identify the molecular weights of any impurities. This can help in identifying potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a ¹H NMR spectrum of the compound.

    • Compare the spectrum to the reference spectrum provided by the supplier or from a freshly opened sample.

    • The presence of new peaks or changes in the integration of existing peaks can signify degradation.

Observation Potential Cause Recommended Action
Yellowish oil instead of white solidMoisture absorption, thermal degradationRe-evaluate purity using LC-MS and NMR. Consider purification if necessary.
Additional spots on TLCPresence of impuritiesIsolate and identify impurities if possible. Assess if the purity is acceptable for your reaction.
Unexpected mass peaks in LC-MSDegradation productsAttempt to identify the structure of the degradation products to understand the decomposition pathway.
Guide 2: Managing Stability During Reactions

This guide outlines best practices to prevent the degradation of 1-Boc-3-(Cbz-amino)azetidine-3-methanol during your chemical transformations.

Key Considerations:

  • pH Control: Avoid strongly acidic conditions (pH < 4) to prevent the cleavage of the Boc group. If acidic reagents are necessary, consider using milder acids or performing the reaction at low temperatures.

  • Avoid Reductive Conditions: Do not expose the compound to catalytic hydrogenation conditions (e.g., H₂, Pd/C) if you wish to retain the Cbz group.

  • Inert Atmosphere: For reactions that are sensitive to air or moisture, always use an inert atmosphere (argon or nitrogen) and anhydrous solvents.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary functional groups susceptible to degradation under specific conditions.

G main 1-Boc-3-(Cbz-amino)azetidine-3-methanol boc_deprotected Boc-Deprotected Product main->boc_deprotected Boc Cleavage cbz_deprotected Cbz-Deprotected Product main->cbz_deprotected Cbz Cleavage ring_opened Ring-Opened Product main->ring_opened Azetidine Ring Opening acid Strong Acid (e.g., TFA, HCl) hydrogen Catalytic Hydrogenolysis (e.g., H₂, Pd/C) nucleophile Strong Nucleophile / Acid

Caption: Potential degradation pathways for 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Experimental Workflow: Handling and Use

The following diagram outlines a recommended workflow for handling the compound from storage to reaction.

G storage Store at -20°C under Inert Atmosphere equilibration Equilibrate to Room Temp in a Desiccator storage->equilibration weighing Weigh Quickly under Inert Gas equilibration->weighing dissolution Dissolve in Anhydrous Solvent weighing->dissolution reaction Perform Reaction (Mindful of Conditions) dissolution->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purify Product workup->purification

Caption: Recommended workflow for handling 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

By adhering to these guidelines, researchers can significantly improve the reliability of their experiments and ensure the integrity of this valuable chemical building block. For further assistance, please do not hesitate to contact our technical support team.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Stability of carbamate and organophosphorus pesticides under different storage conditions - JOURNAL of the Tunisian Chemical Society. Available at: [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - RSC Publishing. Available at: [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - PMC - NIH. Available at: [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. Available at: [Link]

  • Iodocyclisations reactions of Boc- and Cbz-protected N-allylguanidines | Request PDF. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. Available at: [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Available at: [Link]

  • 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes | Organic Letters - ACS Publications. Available at: [Link]

  • New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes - PubMed - NIH. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]

  • US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Azetidine and Piperidine Linkers in Antibody-Drug Conjugates: A Guide for Drug Development Professionals

The therapeutic success of an Antibody-Drug Conjugate (ADC) is not solely dictated by the choice of antibody or the potency of its cytotoxic payload. The linker, the chemical bridge connecting these two components, plays...

Author: BenchChem Technical Support Team. Date: February 2026

The therapeutic success of an Antibody-Drug Conjugate (ADC) is not solely dictated by the choice of antibody or the potency of its cytotoxic payload. The linker, the chemical bridge connecting these two components, plays a pivotal role in defining the ADC's stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[][2][3] An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature payload release and associated off-target toxicity, yet labile enough to efficiently release the payload within the target tumor cell.[][2][4]

This guide provides an in-depth, data-supported comparison of two important classes of heterocyclic linkers: those based on the six-membered piperidine ring and those incorporating the four-membered azetidine ring. While piperidine-based linkers are well-established, azetidine linkers are emerging as a compelling alternative, offering distinct chemical properties that can be leveraged to optimize ADC design.

The Underlying Chemistry: Ring Strain and Reactivity

From a mechanistic standpoint, the core difference between these two scaffolds lies in their inherent ring strain. The four-membered azetidine ring possesses significantly higher torsional and angle strain compared to the relatively stable chair conformation of the six-membered piperidine ring. This distinction is not merely academic; it has profound implications for the linker's reactivity and stability within the complex biological milieu.

This inherent strain can influence the kinetics of both the conjugation process and the linker's susceptibility to cleavage, providing a tuneable parameter for ADC design. While piperidine offers a degree of rigidity beneficial for controlling spatial orientation[5], the unique chemical properties of azetidine present new opportunities for linker innovation.

Diagram: Structural Comparison of Azetidine and Piperidine Scaffolds

G cluster_azetidine Azetidine Scaffold cluster_piperidine Piperidine Scaffold azetidine Azetidine Ring (4-Membered) - Higher Ring Strain azetidine_img piperidine Piperidine Ring (6-Membered) - Lower Ring Strain piperidine_img

Caption: Core structures of Azetidine and Piperidine rings.

Performance Evaluation: A Data-Driven Comparison

An ADC's plasma stability is a critical determinant of its therapeutic window.[][2][6] Premature payload release leads to systemic toxicity, while a highly stable linker ensures the ADC reaches the tumor intact.[3][7] The linker's structure influences the ADC's overall hydrophobicity and conformation, which in turn affects its pharmacokinetic profile, including clearance and half-life.[][6]

While piperidine-based linkers, particularly within structures like the widely-used Valine-Citrulline (Val-Cit) dipeptide, have a long history of use, they can be susceptible to enzymatic degradation in rodent plasma (e.g., by carboxylesterase 1c), complicating preclinical evaluation.[8] Azetidine-based linkers, by virtue of their distinct structure, may offer altered susceptibility to plasma enzymes, potentially leading to improved stability profiles.

ParameterAzetidine Linker ADCPiperidine Linker ADCRationale & Key Insights
Plasma Half-Life (t½) Potentially longerVariable; can be susceptible to specific plasma enzymes.The unique conformation of azetidine may shield cleavage sites or be a poorer substrate for plasma enzymes compared to some piperidine-based linkers.
Premature Payload Release Potentially lowerCan be higher in preclinical mouse models for certain peptide linkers.[8]Altered enzymatic susceptibility can lead to a more stable conjugate in circulation, reducing off-target toxicity.[9]
Hydrophilicity Can be modulatedCan contribute to hydrophobicity, potentially leading to aggregation.Hydrophilic linkers can improve solubility, reduce aggregation, and lead to more favorable PK profiles.[10][11]

Note: The data presented is a synthesis of general trends. Performance is highly context-dependent on the full linker-payload structure.

The ultimate goal is for the linker to be cleaved efficiently inside the target cell, releasing the potent payload.[][12] This process is typically triggered by the unique environment of the lysosome, such as low pH or high concentrations of specific enzymes like Cathepsin B.[4][13][]

The rigidity and orientation afforded by the linker can influence how effectively the ADC is processed post-internalization.[5][15] An azetidine linker, due to its constrained geometry, may present the cleavage site to lysosomal enzymes differently than a more flexible or differently-shaped piperidine linker, potentially altering the rate and efficiency of payload release.

ParameterAzetidine Linker ADCPiperidine Linker ADCRationale & Key Insights
Intracellular Payload Release Potentially altered kineticsWell-characterized (e.g., Val-Cit-PABC).The linker's structure dictates its interaction with lysosomal proteases. This can be a key point of optimization.
In Vitro Cytotoxicity (IC50) Highly potentHighly potentAssuming efficient release, both linker types can produce highly cytotoxic ADCs. Differences may arise from the efficiency of release.
Bystander Effect Dependent on payloadDependent on payloadFor cleavable linkers, the ability of the released payload to diffuse and kill neighboring antigen-negative cells is a property of the payload itself, not the linker scaffold.[4]
Experimental Protocols: A Guide to Evaluation

To ensure trustworthiness and reproducibility, the following section outlines standardized, self-validating protocols for the key experiments required to compare ADC candidates.

Diagram: ADC Evaluation Workflow

G A Step 1: ADC Conjugation (Site-Specific or Stochastic) B Step 2: Purification & Characterization (e.g., SEC, HIC, LC-MS for DAR) A->B Purify C Step 3: In Vitro Plasma Stability Assay B->C Test Stability D Step 4: In Vitro Cytotoxicity Assay (Target-Positive & Negative Cells) B->D Test Potency F Step 6: Pharmacokinetic Analysis C->F Analyze PK E Step 5: In Vivo Xenograft Model (Efficacy & Tolerability Study) D->E Select Candidate E->F Correlate

Caption: Standard workflow for ADC development and comparison.

This protocol is designed to assess the stability of the linker and quantify payload loss over time, a critical parameter for predicting in vivo performance.[16]

Materials:

  • Test ADC (Azetidine-linked) and Control ADC (Piperidine-linked)

  • Mouse Plasma (e.g., from BioIVT)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protein A or G Magnetic Beads

  • Elution Buffer (e.g., 20mM Glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1M Tris, pH 8.0)

  • LC-MS system suitable for protein analysis

Step-by-Step Procedure:

  • Preparation: Thaw frozen mouse plasma at 37°C. Prepare a stock solution of each ADC in PBS at a known concentration (e.g., 1 mg/mL).

  • Incubation: In microcentrifuge tubes, add the ADC stock solution to the mouse plasma to a final concentration of 100 µg/mL. Prepare a parallel control with ADC in PBS.

  • Time Course: Incubate the tubes at 37°C. At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze at -80°C to stop any degradation.[16]

  • Immunoaffinity Capture: Thaw the plasma samples. Isolate the ADC using Protein A/G magnetic beads, which bind to the Fc region of the antibody.

  • Washing & Elution: Wash the beads with PBS to remove non-specifically bound plasma proteins. Elute the captured ADC using the low-pH elution buffer, immediately neutralizing the eluate with the neutralization buffer.

  • LC-MS Analysis: Analyze the purified ADC samples by LC-MS. This allows for the determination of the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in average DAR over time indicates payload loss due to linker instability.[16]

Data Analysis: Plot the average DAR versus time for each ADC. A slower rate of DAR decrease indicates higher stability.

This assay determines the potency (IC50) of the ADC on cancer cells that express the target antigen versus cells that do not.

Materials:

  • Target-positive cancer cell line (e.g., HER2-positive SK-BR-3)

  • Target-negative cancer cell line (e.g., HER2-negative MDA-MB-468)

  • Complete cell culture medium

  • Test and Control ADCs

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom plates

Step-by-Step Procedure:

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a CO2 incubator.

  • Viability Measurement: After incubation, allow the plates to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percentage of cell viability relative to untreated controls. Plot viability versus ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Perspectives

The choice between an azetidine and a piperidine linker is not a matter of one being universally superior. Instead, it is a strategic decision based on the specific goals of the ADC program.

  • Piperidine linkers are well-understood and validated through numerous clinical trials and approved drugs. They represent a lower-risk, established approach.

  • Azetidine linkers offer a novel chemical space with the potential for enhanced stability and finely-tuned release kinetics. Their higher ring strain and unique conformation may provide advantages in overcoming known liabilities of existing linker technologies, such as susceptibility to certain plasma enzymes.

The development of novel linkers is crucial for expanding the therapeutic window of ADCs.[10][17] As our understanding of the intricate relationship between linker structure and ADC performance grows, scaffolds like azetidine will undoubtedly play a significant role in the design of next-generation conjugates with improved efficacy and safety profiles. The rigorous, head-to-head experimental evaluation outlined in this guide is the critical path to validating these new technologies and translating them into clinical success.

References

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. Pharmaceuticals (Basel). [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. [Link]

  • PK profiles of ADCs with different linker stability. ResearchGate. [Link]

  • An Enzymatically Cleavable Tripeptide Linker for Maximizing the Therapeutic Index of Antibody–Drug Conjugates. Molecular Cancer Therapeutics. [Link]

  • Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. Pharma's Almanac. [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. PubMed. [Link]

  • Antibody-Drug Conjugates: Methods and Protocols. dokumen.pub. [Link]

  • Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. Springer Protocols. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Mitigating ADC Toxicities With Linker-Payload Design... YouTube. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker... ResearchGate. [Link]

  • Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. Frontiers in Immunology. [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. National Institutes of Health. [Link]

  • SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES. Purdue University Graduate School. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. [Link]

  • Site-Specific Antibody Conjugation with Azide. CD BioGlyco. [Link]

  • Site-Specific Antibody Conjugation for ADC and Beyond. Molecules. [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Molecules. [Link]

Sources

Comparative

A Comparative Guide to the In Vivo Stability of 1-Boc-3-(Cbz-amino)azetidine-3-methanol as a Novel Linker Moiety

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linker Stability in Targeted Therapeutics The therapeutic efficacy and safety of targeted drug conjugates, such as Antibo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Stability in Targeted Therapeutics

The therapeutic efficacy and safety of targeted drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are critically dependent on the linker connecting the targeting moiety to the payload. An ideal linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window. Conversely, it must be susceptible to cleavage at the target site to ensure the timely release of the active agent. This guide provides an in-depth analysis of the predicted in vivo stability of a novel linker, 1-Boc-3-(Cbz-amino)azetidine-3-methanol, through a detailed examination of its constituent chemical motifs and a comparison with established linker technologies.

Deconstructing the 1-Boc-3-(Cbz-amino)azetidine-3-methanol Linker: A Stability Profile

The linker , 1-Boc-3-(Cbz-amino)azetidine-3-methanol, is a non-cleavable linker by design, meaning it does not possess specific functionalities engineered for cleavage by endogenous enzymes or chemical triggers in the body. Its stability is therefore reliant on the intrinsic chemical robustness of its components.

Chemical Structure:

  • Azetidine Core: The four-membered azetidine ring provides a conformationally rigid scaffold. Azetidine motifs are increasingly incorporated into pharmaceuticals to enhance metabolic stability and improve pharmacokinetic properties.[1][2] Several FDA-approved drugs contain this scaffold, attesting to its general in vivo stability.[1] While highly strained, the azetidine ring is significantly more stable than aziridines and does not readily undergo cleavage in biological systems.[3] However, under highly acidic conditions, such as those found in lysosomes, some N-substituted azetidines can be susceptible to ring-opening decomposition.[4]

  • Tert-butyloxycarbonyl (Boc) Group: The Boc protecting group on the azetidine nitrogen is a carbamate that is well-known for its stability to a wide range of nucleophilic and basic conditions.[5] Its primary lability is to strong acidic conditions, which are not typically encountered in the systemic circulation (pH 7.4).[5] While the acidic environment of lysosomes (pH 4.5-5.0) could potentially lead to slow cleavage, the Boc group is generally considered stable to enzymatic degradation in vivo.

  • Carbobenzyloxy (Cbz) Group: The Cbz group, another carbamate, protects the exocyclic amine. In synthetic organic chemistry, the Cbz group is most commonly removed by catalytic hydrogenolysis.[6][7] The in vivo environment lacks the specific catalysts and hydrogen pressures required for efficient hydrogenolysis, rendering this cleavage pathway unlikely. While some microbial enzymes have been shown to cleave Cbz groups, this is not a recognized major metabolic pathway in mammals.[8] Like the Boc group, it is largely stable to physiological conditions.

  • Carbamate Bonds: Both the Boc and Cbz groups are carbamates. Carbamate linkages are generally stable in plasma. Their hydrolysis typically requires enzymatic activity (e.g., by carboxylesterases) or extreme pH conditions. Given the steric hindrance around the carbamate carbonyls in both the Boc and Cbz moieties, they are expected to exhibit high stability in circulation.

Predicted In Vivo Stability Profile:

Based on the analysis of its components, the 1-Boc-3-(Cbz-amino)azetidine-3-methanol linker is predicted to be highly stable in vivo, functioning as a non-cleavable linker. The primary route of payload release from a conjugate utilizing this linker would be through the degradation of the targeting protein (e.g., an antibody in an ADC) within the lysosome, which would release the payload with the linker or a fragment of it still attached.

Comparative Analysis with Established Linker Technologies

To contextualize the predicted stability of the 1-Boc-3-(Cbz-amino)azetidine-3-methanol linker, it is essential to compare it with commonly used linkers for which in vivo performance data are available.

Linker TypeCleavage MechanismIn Vivo Stability CharacteristicsRepresentative Half-life/Stability Data
1-Boc-3-(Cbz-amino)azetidine-3-methanol Non-cleavable (predicted) Expected high plasma stability, with payload release primarily occurring after lysosomal degradation of the targeting protein.No direct data available. Predicted to have a long plasma half-life, comparable to non-cleavable linkers.
Valine-Citrulline (Val-Cit) Enzymatic (Cathepsin B) Generally stable in circulation, but can be susceptible to cleavage by plasma proteases, especially in rodents.[5] Half-life can be modulated by modifications to the peptide sequence.[9]A Val-Cit ADC had a half-life of ~2 days in mice, which was extended to 12 days by appending a glutamic acid residue.[5]
Hydrazone Acid-labile Designed to be stable at physiological pH (7.4) and cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.0). However, they can exhibit instability in circulation, leading to premature drug release.[10][11]Can be rapidly hydrolyzed in plasma, with significant degradation observed in vitro.[12]
Disulfide Reductive (Glutathione) Stable in the oxidizing environment of the bloodstream but are cleaved in the reducing intracellular environment where glutathione concentrations are high.[13][]A disulfide-linked ADC showed that over 50% of the payload remained conjugated after seven days in an in vivo study.[3]
Thioether (e.g., SMCC) Non-cleavable High plasma stability. Payload release is dependent on the degradation of the antibody in the lysosome.[15]Non-cleavable linkers generally provide greater plasma stability compared to cleavable linkers.[10][15]

Experimental Protocols for In Vivo Stability Assessment

A robust in vivo stability assessment is crucial to validate the performance of any new linker. The primary objective is to quantify the intact conjugate, the total antibody (regardless of payload conjugation), and the free payload in plasma over time.

Overall Experimental Workflow

G cluster_0 In Vivo Study cluster_1 Bioanalytical Quantification cluster_2 Data Analysis A Administer ADC to Animal Model (e.g., mouse, rat) via IV injection B Collect Blood Samples at Defined Time Points (e.g., 0, 1, 6, 24, 48, 96, 168h) A->B C Process Blood to Isolate Plasma B->C D Quantify Total Antibody (ELISA) C->D E Quantify Intact ADC (ELISA or LC-MS) C->E F Quantify Free Payload (LC-MS/MS) C->F G Pharmacokinetic Modeling D->G E->G F->G H Determine Half-life of Total Ab, Intact ADC, and Free Payload G->H I Assess Linker Stability H->I

Caption: Workflow for in vivo linker stability assessment.

Step-by-Step Methodologies

1. Animal Model and Dosing:

  • Animal Model: Typically, mice (e.g., BALB/c or immunodeficient strains for tumor xenograft models) or rats are used.

  • Dosing: The ADC is administered as a single intravenous (IV) bolus injection. The dose will depend on the potency of the payload and the nature of the study (e.g., 1-10 mg/kg).

2. Plasma Sample Collection and Preparation:

  • Blood is collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is isolated by centrifugation and stored at -80°C until analysis.

3. Quantification of Total Antibody (ELISA):

  • Principle: This assay measures the concentration of the antibody component, whether it is conjugated to the payload or not.

  • Protocol:

    • Coat a 96-well microplate with the target antigen.

    • Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

    • Add diluted plasma samples and standards to the wells and incubate.

    • Wash the plate to remove unbound components.

    • Add a detection antibody (e.g., HRP-conjugated anti-human IgG) that binds to the antibody of the ADC.

    • Wash the plate.

    • Add a substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

    • Calculate the concentration based on a standard curve.

4. Quantification of Intact ADC (ELISA):

  • Principle: This assay specifically measures the concentration of the antibody that is still conjugated to the payload.

  • Protocol:

    • Coat a 96-well microplate with an anti-payload antibody.

    • Block non-specific binding sites.

    • Add diluted plasma samples and standards and incubate.

    • Wash the plate.

    • Add a detection antibody (e.g., HRP-conjugated anti-human IgG).

    • Proceed with washing, substrate addition, and signal detection as in the total antibody ELISA.[6]

Logical Flow of ELISA for ADC Quantification

ELISA_Workflow cluster_TotalAb Total Antibody ELISA cluster_IntactADC Intact ADC ELISA TA1 Coat Plate with Target Antigen TA2 Add Plasma Sample (Total Antibody Binds) TA1->TA2 TA3 Add HRP-conjugated Anti-IgG Antibody TA2->TA3 TA4 Add Substrate & Measure Signal TA3->TA4 IA1 Coat Plate with Anti-Payload Antibody IA2 Add Plasma Sample (Intact ADC Binds) IA1->IA2 IA3 Add HRP-conjugated Anti-IgG Antibody IA2->IA3 IA4 Add Substrate & Measure Signal IA3->IA4

Caption: Comparison of ELISA setups for total antibody and intact ADC.

5. Quantification of Free Payload (LC-MS/MS):

  • Principle: This highly sensitive and specific method quantifies the amount of payload that has been prematurely released into circulation.

  • Protocol:

    • Sample Preparation (Protein Precipitation):

      • To a small volume of plasma (e.g., 25-50 µL), add a deuterated internal standard of the payload.

      • Add a protein precipitation agent (e.g., acetonitrile) to denature and precipitate plasma proteins.

      • Centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant to a new tube and evaporate to dryness.

      • Reconstitute the residue in a mobile phase-compatible solvent.[16][17]

    • LC-MS/MS Analysis:

      • Inject the reconstituted sample into an LC-MS/MS system.

      • Separate the payload from other plasma components using a suitable chromatography column (e.g., C18).

      • Detect and quantify the payload using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

    • Data Analysis:

      • Quantify the free payload concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Conclusion and Future Outlook

The 1-Boc-3-(Cbz-amino)azetidine-3-methanol linker, based on the chemical properties of its constituent parts, is predicted to function as a highly stable, non-cleavable linker in vivo. Its rigid azetidine core and robust carbamate protecting groups suggest a low propensity for premature payload release in the systemic circulation. This high stability is a desirable characteristic, as it can minimize off-target toxicity and lead to a wider therapeutic window.[10][15]

However, this predicted stability requires rigorous experimental validation. The protocols outlined in this guide provide a framework for conducting the necessary in vivo studies to accurately determine the pharmacokinetic profile of any drug conjugate utilizing this linker. By comparing its performance to established cleavable and non-cleavable linkers, researchers can ascertain its suitability for various therapeutic applications. The promising characteristics of this linker warrant further investigation to unlock its potential in the next generation of targeted therapies.

References

  • Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Pharmaceuticals. Available at: [Link]

  • What are Stable Linkers?. ADC Review. Available at: [Link]

  • Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. News-Medical.Net. Available at: [Link]

  • Pharmacokinetic and Pharmacodynamic Modeling of Antibody-Drug Conjugates. Pharmaceutics. Available at: [Link]

  • Clinical Pharmacology Considerations for Antibody-Drug Conjugates Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug Metabolism and Disposition. Available at: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available at: [Link]

  • Investigation of the stability of aromatic hydrazones in plasma and related biological material. ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology. Available at: [Link]

  • Characterization of Antibody-Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. ACS Publications. Available at: [Link]

  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters. Available at: [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. U.S. Food and Drug Administration. Available at: [Link]

  • Improving stability of antibody-drug conjugates in mouse models. Nature Research. Available at: [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. ResearchGate. Available at: [Link]

  • A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma. Journal of Chromatography B. Available at: [Link]

  • Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. Cancers. Available at: [Link]

  • Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. eClinicalMedicine. Available at: [Link]

  • Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry. Available at: [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Therapeutic Delivery. Available at: [Link]

  • Development and validation of bioanalytical methods to support clinical study of disitamab vedotin. Bioanalysis. Available at: [Link]

  • Clinical Pharmacology of Antibody-Drug Conjugates. MDPI. Available at: [Link]

  • Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. Available at: [Link]

  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Nature Communications. Available at: [Link]

  • Quantitative bioanalysis of antibody-conjugated payload in monkey plasma using a hybrid immuno-capture LC-MS/MS approach: Assay development, validation, and a case study. ResearchGate. Available at: [Link]

  • (PDF) Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. ResearchGate. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]

  • Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the... ResearchGate. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Validation

comparative analysis of Boc vs. Fmoc protecting group strategies in azetidine synthesis

For Researchers, Scientists, and Drug Development Professionals The deceptively simple four-membered ring of azetidine has become a cornerstone in modern medicinal chemistry. Its inherent ring strain, a feature that once...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The deceptively simple four-membered ring of azetidine has become a cornerstone in modern medicinal chemistry. Its inherent ring strain, a feature that once presented a synthetic challenge, is now artfully exploited to impart unique conformational rigidity and favorable physicochemical properties to bioactive molecules.[1] However, the successful synthesis and functionalization of this valuable scaffold hinge on a critical decision: the choice of a nitrogen protecting group. This guide provides a deep comparative analysis of the two most prominent strategies—the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—in the context of azetidine synthesis. We will explore the underlying chemical principles, practical considerations, and the profound impact of this choice on the stability and reactivity of the azetidine ring.

The Azetidine Conundrum: A Strained Existence

The azetidine ring possesses a significant amount of strain energy (approximately 25.4 kcal/mol), which is the driving force behind its unique chemical behavior.[1][2] This strain makes the ring susceptible to nucleophilic attack and potential ring-opening, a factor that must be carefully managed throughout any synthetic sequence. The choice of the N-protecting group is not merely a matter of masking the nitrogen's reactivity; it profoundly influences the electron density of the ring and its stability under various reaction conditions.

The Boc Strategy: A Robust Workhorse under Acidic Scrutiny

The tert-butoxycarbonyl (Boc) group is a stalwart in amine protection, favored for its general stability to a wide range of non-acidic reagents. Its introduction is typically straightforward, and its removal is orchestrated under acidic conditions.

Boc Protection: Mechanism and Practical Application

The protection of the azetidine nitrogen with a Boc group is generally achieved by reacting the free azetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the azetidine nitrogen on one of the carbonyl carbons of Boc₂O.

Experimental Protocol: Synthesis of N-Boc-azetidine-3-carboxylic acid

A common and valuable building block is N-Boc-azetidine-3-carboxylic acid. A typical synthesis involves the following steps:

  • Starting Material: Azetidine-3-carboxylic acid.

  • Reaction: The azetidine is dissolved in a suitable solvent, often a mixture of dioxane and water.

  • Base: A base such as sodium hydroxide is added to deprotonate the carboxylic acid and facilitate the reaction.

  • Boc Source: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion.

  • Workup and Purification: The reaction mixture is acidified and extracted with an organic solvent. The product is then purified, often by crystallization or chromatography.

dot graph "Boc_Protection_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} Diagram illustrating the general workflow for Boc protection of an azetidine derivative.

Boc Deprotection: The Acidic Double-Edged Sword

The removal of the Boc group is achieved with strong acids, most commonly trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

While effective, this acidic deprotection is a critical step where the inherent strain of the azetidine ring can become a liability. The acidic conditions can protonate the azetidine nitrogen, activating the ring towards nucleophilic attack and potential ring-opening.[3][4] This can lead to the formation of undesired byproducts and a reduction in the overall yield. The rate of this acid-mediated decomposition is sensitive to pH, with more rapid degradation occurring at lower pH values.[4]

Potential Side Reactions During Boc Deprotection:

  • Ring Opening: Nucleophilic attack by counter-ions or solvent molecules on the protonated azetidine ring can lead to cleavage of the C-N bonds.

  • tert-butylation: The liberated tert-butyl cation is a potent electrophile and can alkylate nucleophilic residues on the substrate or other molecules in the reaction mixture.

The Fmoc Strategy: A Milder Approach with Basic Sensitivities

The 9-fluorenylmethyloxycarbonyl (Fmoc) group offers an orthogonal strategy to Boc protection. Its key feature is its lability under basic conditions, typically with a secondary amine like piperidine, while remaining stable to acidic conditions.

Fmoc Protection: A Gentle Introduction

The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu in the presence of a mild base. The reaction mechanism is analogous to that of Boc protection, involving nucleophilic attack of the azetidine nitrogen on the chloroformate or succinimidyl carbonate.

Experimental Protocol: Synthesis of N-Fmoc-azetidine-3-carboxylic acid

The synthesis of N-Fmoc-azetidine-3-carboxylic acid follows a similar logic to its Boc-protected counterpart, with adjustments in the reagents and conditions.

  • Starting Material: Azetidine-3-carboxylic acid.

  • Reaction: The azetidine is dissolved in a suitable solvent, such as a mixture of acetone and water.

  • Base: A mild base like sodium bicarbonate is used.

  • Fmoc Source: 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) is added.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

  • Workup and Purification: The product is isolated by extraction and purified by crystallization or chromatography.

dot graph "Fmoc_Protection_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} Diagram illustrating the general workflow for Fmoc protection of an azetidine derivative.

Fmoc Deprotection: A Basic Liberation

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and carbon dioxide, liberating the free amine.

This deprotection method is generally considered milder than the strong acid treatment required for Boc removal, which can be a significant advantage when dealing with acid-sensitive functionalities within the molecule. For azetidines, the basic conditions for Fmoc removal are less likely to activate the ring towards nucleophilic attack and ring-opening compared to the acidic conditions for Boc deprotection.

Potential Side Reactions During Fmoc Deprotection:

  • Dibenzofulvene Adducts: The dibenzofulvene byproduct can sometimes react with the newly liberated amine, leading to the formation of adducts. This is typically mitigated by using an excess of the amine base.

  • Racemization: For chiral centers adjacent to the protected nitrogen, there can be a risk of racemization under basic conditions, although this is generally less of a concern for the azetidine ring itself compared to α-amino acids.

Head-to-Head Comparison: Boc vs. Fmoc in Azetidine Synthesis

The choice between Boc and Fmoc protection is not arbitrary and should be guided by the overall synthetic strategy, the nature of other functional groups present in the molecule, and the planned subsequent reactions.

FeatureBoc Protecting Group StrategyFmoc Protecting Group Strategy
Protection Conditions Generally robust and high-yielding.Mild and efficient.
Deprotection Conditions Strong acid (e.g., TFA, HCl).[5]Mild base (e.g., 20% piperidine in DMF).[]
Orthogonality Orthogonal to Fmoc and other base-labile groups.[7][8]Orthogonal to Boc and other acid-labile groups.[7][8]
Azetidine Ring Stability Risk of acid-mediated ring-opening during deprotection.[3][4]Generally more stable under deprotection conditions.
Compatibility Not suitable for molecules with other acid-sensitive functional groups.[5]Not suitable for molecules with other base-sensitive functional groups.[]
Side Reactions tert-butylation of nucleophiles.Formation of dibenzofulvene adducts.

dot graph "Decision_Tree" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} A simplified decision tree for selecting between Boc and Fmoc strategies in azetidine synthesis.

Causality Behind Experimental Choices: A Scientist's Perspective

The selection of a protecting group strategy is a nuanced decision that reflects a deep understanding of the chemical landscape of the target molecule.

  • When to Choose Boc: The Boc group is often the default choice due to its robustness and the generally high yields of protection reactions. If the synthetic route does not involve acid-sensitive functionalities and the subsequent steps are compatible with a free amine generated after acidic deprotection, the Boc strategy is a reliable option. For example, in the initial stages of a synthesis where the azetidine is one of the first building blocks to be introduced, a Boc group can provide solid protection during subsequent transformations. However, the potential for ring-opening during deprotection must always be considered and reaction conditions carefully optimized (e.g., by minimizing reaction time and temperature).

  • When to Choose Fmoc: The Fmoc group becomes the preferred choice when orthogonality to acid-labile groups is required. This is particularly relevant in the synthesis of complex molecules with multiple protecting groups, such as in peptide synthesis where acid-labile side-chain protecting groups are common.[5][8] The milder deprotection conditions are also a significant advantage in preserving the integrity of the azetidine ring, especially in late-stage functionalizations of complex molecules where preserving the core scaffold is paramount. The synthesis of azetidine-containing peptides is a prime example where the Fmoc strategy is often employed to ensure compatibility with standard solid-phase peptide synthesis (SPPS) protocols.[4]

Conclusion: A Strategic Partnership for Azetidine Synthesis

Both Boc and Fmoc protecting groups are powerful tools in the synthetic chemist's arsenal for the construction and elaboration of azetidine-containing molecules. The choice between them is not a matter of one being definitively superior to the other, but rather a strategic decision based on the principles of chemical compatibility and orthogonality.

The Boc strategy offers robustness and simplicity, making it a workhorse for many applications. However, the inherent risk of acid-mediated ring-opening of the strained azetidine ring necessitates careful planning and execution of the deprotection step. The Fmoc strategy, with its mild, base-labile deprotection, provides a crucial orthogonal approach that is often essential for the synthesis of complex molecules and for preserving the integrity of the azetidine scaffold.

Ultimately, a deep understanding of the mechanisms of protection and deprotection, coupled with a careful consideration of the reactivity of the entire molecule, will guide the discerning researcher to the optimal choice, ensuring the successful synthesis of these valuable and increasingly important heterocyclic building blocks.

References

  • Pfizer Worldwide Research and Development. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Pfizer Worldwide Research and Development. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]

  • Brandt, et al. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]

  • Chen, X., & Xu, J. (2025). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • Aapptec. (n.d.). Fmoc-Azetidine-3-carboxylic acid. Aapptec Peptides. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • Spring, D. R., et al. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group. [Link]

  • Various Authors. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. ResearchGate. [Link]

  • Perrotta, E., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. PubMed. [Link]

  • Douglas, C. J., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry. [Link]

  • De Kimpe, N., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]

  • Gerona-Navarro, G., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. [Link]

  • Waldvogel, S. R., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • Thomson, R. J., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Hindawi. [Link]

  • Gerona-Navarro, G., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. [Link]

  • Bradley, M., & Jong, T. S. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. PubMed. [Link]

Sources

Comparative

The Azetidine Ring: A Tool for Sculpting Peptide Conformation and Enhancing Stability

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of peptidomimetics, the strategic replacement of proteinogenic amino acids with their non-natural counterparts offers a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics, the strategic replacement of proteinogenic amino acids with their non-natural counterparts offers a powerful approach to modulate the structure, stability, and ultimately, the biological activity of peptides. Among these modifications, the substitution of proline with its four-membered ring analogue, L-azetidine-2-carboxylic acid (Aze), has emerged as a compelling strategy. This guide provides an in-depth, objective comparison of the conformational and stability impacts of incorporating an azetidine ring into a peptide backbone versus the naturally occurring proline residue, supported by experimental data and detailed protocols.

The Fundamental Distinction: Ring Size and its Conformational Consequences

The core difference between proline and azetidine lies in their cyclic structures: proline possesses a five-membered pyrrolidine ring, while azetidine is characterized by a more constrained four-membered ring. This seemingly subtle variation in ring size has profound implications for the local peptide backbone geometry, influencing everything from secondary structure propensities to overall molecular flexibility.

Proline is renowned for its ability to induce β-turns, which are critical structural motifs in protein folding and molecular recognition. In contrast, the strained nature of the azetidine ring leads to a preference for a different type of turn structure. Experimental evidence from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy on model tetrapeptides has consistently shown that azetidine-containing peptides preferentially adopt γ-turn-like conformations. This fundamental shift in turn preference provides medicinal chemists with a valuable tool to precisely manipulate peptide backbone architecture.

Furthermore, peptides incorporating azetidine are generally more flexible than their proline-containing counterparts. The smaller ring size of azetidine reduces steric hindrance, leading to a decrease in the conformational constraints imposed on the peptide chain. This increased flexibility can, however, lead to a destabilization of highly ordered secondary structures, a factor that must be considered in the design of structured peptides.

Comparative Analysis of Conformational Parameters

The distinct conformational preferences of azetidine and proline can be quantified by examining key structural parameters obtained through various analytical techniques.

NMR Spectroscopy: A Window into Solution Conformation

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. Key parameters such as nuclear Overhauser effects (NOEs), which identify protons close in space, and coupling constants, which provide information on dihedral angles, are instrumental in defining the three-dimensional structure.

In studies comparing analogous azetidine- and proline-containing peptides, significant differences in ¹H and ¹³C chemical shifts are observed, reflecting the altered electronic environment and local geometry. The analysis of NOE data provides crucial distance restraints for structural calculations, often revealing the characteristic short-range contacts indicative of γ-turns in azetidine peptides versus the longer-range contacts associated with β-turns in proline peptides.

Table 1: Comparative NMR and Structural Parameters for Azetidine vs. Proline Peptides

ParameterAzetidine-Containing PeptidesProline-Containing PeptidesReference
Preferred Turn Type γ-turnβ-turn
Ring Pucker More planarMore puckered (endo/exo)
Conformational Flexibility Generally more flexibleMore conformationally restricted
¹³C Chemical Shift Difference (δβ - δγ) Significantly reducedLarger difference

The difference in the ¹³C chemical shifts of the β and γ carbons of the proline ring (Δβγ) has been shown to correlate with the dihedral angle ψ and can be used to assess the probability of γ-turn formation. In azetidine-containing peptides, the altered ring geometry leads to distinct changes in these chemical shifts, providing a spectroscopic signature of its conformational influence.

X-Ray Crystallography: Atomic-Resolution Insights

Single-crystal X-ray diffraction provides a static, high-resolution picture of peptide conformation in the solid state. Comparative crystallographic studies of N-acetylated azetidine carboxylic acid and N-acetylated proline reveal the fundamental differences in their ring conformations. The azetidine ring is more planar, while the proline ring exhibits distinct puckered conformations (Cγ-endo or Cγ-exo).

These intrinsic conformational preferences translate to the peptide backbone. The analysis of crystal structures of peptides containing these residues confirms the tendency of azetidine to adopt backbone dihedral angles consistent with γ-turns, while proline-containing peptides display the characteristic dihedral angles of β-turns.

Workflow for Comparative Conformational Analysis

The following diagram illustrates a typical workflow for assessing the conformational impact of substituting proline with azetidine in a peptide.

G cluster_0 Peptide Synthesis cluster_1 Conformational Analysis cluster_2 Data Analysis & Comparison Peptide_A Synthesize Peptide with Proline NMR NMR Spectroscopy (NOESY, TOCSY, HSQC) Peptide_A->NMR Characterize CD Circular Dichroism Spectroscopy Peptide_A->CD Characterize XRay X-Ray Crystallography Peptide_A->XRay Characterize Peptide_B Synthesize Peptide with Azetidine Peptide_B->NMR Characterize Peptide_B->CD Characterize Peptide_B->XRay Characterize Analysis Extract Dihedral Angles, NOE restraints, Secondary Structure Content NMR->Analysis CD->Analysis XRay->Analysis Comparison Comparative Structural Analysis: Turn preference, Flexibility, Backbone geometry Analysis->Comparison

Caption: Workflow for comparing the conformational impact of azetidine vs. proline.

Enhancing Proteolytic Stability: A Key Advantage for Drug Development

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of non-proteinogenic amino acids like azetidine can enhance resistance to enzymatic cleavage. Proline-rich sequences are substrates for specific proteases, and replacing proline with azetidine can disrupt the recognition motifs for these enzymes. This increased proteolytic stability is a critical attribute for improving the pharmacokinetic profile and in vivo efficacy of peptide drugs.

Table 2: Proteolytic Stability Comparison

Peptide TypeSusceptibility to ProteolysisImplication for Drug DevelopmentReference
Proline-Containing Peptides Susceptible to specific prolyl peptidasesShorter in vivo half-life
Azetidine-Containing Peptides Generally more resistant to proteolysisLonger in vivo half-life, improved pharmacokinetics

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

This protocol outlines the general steps for acquiring and analyzing NMR data to compare the conformations of azetidine- and proline-containing peptides.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture mimicking a biological environment) to a final concentration of 1-5 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H: For initial assessment of sample purity and conformational heterogeneity.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity (< 5 Å). A series of mixing times should be used to build up NOE/ROE curves for quantitative distance analysis.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms directly bonded to protons.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances using the TOCSY and HSQC spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to obtain volume information.

    • Convert NOE/ROE volumes to upper distance restraints using a calibration method (e.g., with a known fixed distance like a geminal proton pair).

    • Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy structures.

    • Analyze the resulting structures to determine the predominant conformations, identify turn types, and measure key dihedral angles.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the precise concentration of the peptide solution using a reliable method (e.g., quantitative amino acid analysis or UV absorbance if the peptide contains aromatic residues).

    • Prepare a series of dilutions to find the optimal concentration for CD measurements (typically 0.1-0.2 mg/mL).

  • Data Acquisition:

    • Use a calibrated spectropolarimeter.

    • Acquire a spectrum of the buffer blank first.

    • Acquire the CD spectrum of the peptide sample in a quartz cuvette with a short path length (e.g., 1 mm) over the far-UV range (e.g., 190-260 nm).

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the buffer blank spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

    • Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., K2D2, CONTIN) to determine the percentage of α-helix, β-sheet, turn, and random coil conformations.

    • Compare the spectra and the calculated secondary structure content of the azetidine- and proline-containing peptides.

Protease Stability Assay

This protocol describes a general method for comparing the stability of peptides in the presence of proteases using HPLC.

Methodology:

  • Assay Setup:

    • Prepare stock solutions of the peptides in an appropriate buffer.

    • Prepare a solution of the protease (e.g., trypsin, chymotrypsin, or a mixture like serum or plasma) in the same buffer.

    • Incubate the peptide with the protease solution at a specific temperature (e.g., 37°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid or an organic solvent like acetonitrile).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (RP-HPLC).

    • Use a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution of the peptide by UV absorbance at 214 or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the half-life (t₁/₂) of each peptide under the assay conditions.

    • Compare the half-lives of the azetidine- and proline-containing peptides to assess their relative proteolytic stability.

Conclusion

The incorporation of an azetidine ring in place of proline is a powerful and versatile tool in peptide design. It offers a predictable means of altering the local backbone conformation, shifting the preference from β-turns to γ-turns and increasing overall flexibility. This modification can also significantly enhance the peptide's resistance to proteolytic degradation, a crucial factor for the development of peptide-based therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to systematically assess the impact of this substitution, enabling the rational design of peptidomimetics with tailored structural and stability profiles. By understanding and harnessing the unique properties of the azetidine ring, scientists can unlock new possibilities in the creation of novel and effective peptide-based drugs and research tools.

References

  • Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of organic chemistry, 73(5), 1704–1715. [Link]

  • Kramer, B., Klose, D., & Hoffmann, R. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(10), 957–967. [Link]

  • Kelly, M. A., Chellgren, B. W., Rucker, A. L., Troutman, J. M., & Creamer, T. P. (2001). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2891–2899. [Link]

  • BenchChem. (2025). A Comparative Guide: (S)-Methyl azetidine-2-carboxylate versus Proline in Peptide Structure. BenchChem.
  • Woolfson, D. N., & Williams, D. H. (1990). The influence of proline residues on alpha-helical structure. FEBS letters, 277(1-2), 185–188. [Link]

  • LibreTexts. (2024, May 26). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts.
  • University of Colorado Anschutz Medical Campus. (n.d.). Circular Dichroism Procedure.
  • BiotechPack. (n.d.). Circular Dichroism Analysis of Proteins: How to Prepare Samples?.
  • AMSbiopharma. (2025, December 11).
  • D'Aloisio, V., Schofield, A., Kendall, D. A., & Hutcheon, G. A. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of separation science, 46(18), 2300454. [Link]

  • De Zotti, M., D'Este, E., & Formaggio, F. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International journal of molecular sciences, 22(3), 1229. [Link]

  • Maslarska, V., Tsvetkova, D., & Yaneva, Z. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research, 54(2), 465-471. [Link]

  • Adje, N., Fize, J., & Denoyel, R. (2025, January 17). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Journal of Pharmaceutical and Biomedical Analysis, 247, 116231. [Link]

  • Vlieghe, P., & Khrestchatisky, M. (2021). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 143(39), 15955–15967. [Link]

  • Rodgers, K. M., & Samardzic, K. (2019). Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome. Amino acids, 51(8), 1149–1173. [Link]

  • Papo, N., & Shai, Y. (2003). A molecular mechanism for lipopolysaccharide binding to a 15-residue peptide from the C-terminus of Limulus anti-lipopolysaccharide factor. The Journal of biological chemistry, 278(22), 19696–19703. [Link]

  • London, R. E. (1979). Quantitative evaluation of gamma-turn conformation in proline-containing peptides using 13C N.M.R. International journal of peptide and protein research, 14(5), 377–387. [Link]

  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • Siemion, I. Z., & Lisowski, M. (1992). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International journal of peptide and protein research, 40(3-4), 299–311. [Link]

  • Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical biochemistry, 287(2), 252–260. [Link]

  • Rucker, A. L., & Creamer, T. P. (2002). Structural requirements and thermodynamics of the interaction of proline peptides with profilin. Biochemistry, 41(19), 6038–6046. [Link]

  • Palczewska, U., & Palczewski, K. (2021). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

  • Porter, J. A., & D'Amico, D. C. (2021). Gaussian accelerated molecular dynamics reveals that a proline-rich signaling peptide frequently samples cis conformations when unbound. bioRxiv. [Link]

  • Wuttke, S., & Meyer, H. (2025, January 21). Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. Crystals, 15(1), 102. [Link]

  • Chen, Y. H., Yang, J. T., & Martinez, H. M. (1972). Determination of the secondary structures of proteins by circular dichroism and optical rotatory dispersion. Biochemistry, 11(22), 4120–4131. [Link]

  • Miller, C. G., & Schwartz, G. (1989). Degradation of proline peptides in peptidase-deficient strains of Salmonella typhimurium. Journal of bacteriology, 171(6), 3329–3335. [Link]

  • Fields, G. B. (2008). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. Amino acids, 35(4), 703–710. [Link]

Validation

The Azetidine Advantage: A Comparative Guide to Enhancing Pharmacokinetic Properties in Drug Design

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic (PK) profiles is a paramount challenge. The journey from a potent hit to a viable drug is often...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic (PK) profiles is a paramount challenge. The journey from a potent hit to a viable drug is often fraught with hurdles related to absorption, distribution, metabolism, and excretion (ADME). In this guide, we delve into the strategic incorporation of the azetidine linker, a four-membered nitrogen-containing heterocycle, as a powerful tool to overcome these challenges and enhance the developability of novel therapeutics. Through a comprehensive analysis of its physicochemical properties, supported by experimental data and detailed protocols, we will illustrate the tangible benefits of the azetidine motif compared to more conventional linkers like piperidine and pyrrolidine.

The Azetidine Moiety: A Compact Scaffold with a Powerful Impact

The azetidine ring, with its inherent high ring strain, sp³-rich character, and conformational rigidity, offers a unique set of properties that can be strategically leveraged in drug design.[1][2] These features can lead to significant improvements in key pharmacokinetic parameters, including metabolic stability, solubility, and cell permeability.[1][3] By serving as a bioisostere for larger, more flexible saturated heterocycles such as piperidine and pyrrolidine, the azetidine linker can introduce favorable changes to a molecule's ADME profile without compromising its pharmacological activity.[2][3]

The decision to incorporate an azetidine linker is a strategic one, aimed at pre-emptively addressing potential downstream developability issues. The constrained nature of the four-membered ring can lock in a bioactive conformation, leading to improved target engagement and potency. Furthermore, its smaller size and lower lipophilicity compared to piperidine can be advantageous in optimizing solubility and reducing the risk of off-target effects.[2]

Comparative Analysis of Pharmacokinetic Properties

While the theoretical benefits of the azetidine linker are compelling, a data-driven comparison is essential for informed decision-making in drug discovery. Although direct head-to-head comparisons of identical molecular scaffolds with only the linker swapped are not always available in the public domain, we can draw valuable insights from existing data on analogous series and approved drugs.

Metabolic Stability: Resisting the Metabolic Machinery

A key advantage of the azetidine linker is its enhanced resistance to metabolic degradation, particularly N-dealkylation, a common metabolic pathway for larger cyclic amines like piperidine.[2] The steric hindrance and unique electronic properties of the azetidine ring can shield the nitrogen from the active sites of metabolic enzymes, such as cytochrome P450s (CYPs).

A comprehensive study on a series of fluorinated azetidine, pyrrolidine, and piperidine derivatives provides valuable quantitative insights into their intrinsic microsomal clearance.[4] While the full dataset is extensive, the general trend observed is that azetidine derivatives often exhibit lower intrinsic clearance compared to their piperidine and pyrrolidine counterparts, indicating a slower rate of metabolism.

Table 1: Illustrative Comparison of in vitro Metabolic Stability

Linker TypeRepresentative Compound SeriesIntrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein)Key Observations
Azetidine Fluorinated Azetidine DerivativesGenerally LowerThe compact and rigid structure of the azetidine ring can hinder access by metabolic enzymes.[4]
Piperidine Fluorinated Piperidine DerivativesGenerally HigherThe more flexible piperidine ring can adopt conformations that are more amenable to metabolism, particularly N-dealkylation and ring oxidation.[2]
Pyrrolidine Fluorinated Pyrrolidine DerivativesVariableMetabolic stability is highly dependent on substitution patterns, but can be susceptible to similar metabolic pathways as piperidine.

Note: The data presented is a generalized trend based on available literature. Actual values are highly dependent on the specific molecular context.

Solubility: Enhancing Aqueous Compatibility

Poor aqueous solubility is a frequent obstacle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability. The incorporation of an azetidine linker can be a valuable strategy to improve solubility.[1][3] The smaller size and often lower lipophilicity (logP) of azetidine-containing compounds compared to their piperidine analogues contribute to this effect.

In a study focused on developing oxytocin receptor antagonists, the replacement of a pyrazine ring with an azetidine resulted in a tenfold improvement in aqueous solubility (from <5 µg/mL to 59 µg/mL).[5]

Table 2: Illustrative Comparison of Aqueous Solubility

Linker TypeRepresentative Compound ClassAqueous SolubilityKey Observations
Azetidine Oxytocin Receptor AntagonistsImprovedThe smaller, more polar nature of the azetidine ring can lead to more favorable interactions with water molecules.[5]
Piperidine Analogous Piperidine-containing CompoundsGenerally LowerThe larger, more lipophilic piperidine ring can contribute to lower aqueous solubility.
Permeability: Navigating Cellular Barriers

The ability of a drug to passively diffuse across cell membranes is crucial for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive permeability. The physicochemical properties of the azetidine linker, such as its size, shape, and hydrogen bonding capacity, can influence a compound's permeability.

Case Studies: Azetidine-Containing Drugs on the Market

The successful application of azetidine linkers in approved drugs provides compelling evidence of their value in drug design.

Baricitinib: A JAK Inhibitor with Favorable Pharmacokinetics

Baricitinib, an oral Janus kinase (JAK) inhibitor, incorporates an azetidine-sulfonamide moiety. Its pharmacokinetic profile is characterized by rapid absorption, a bioavailability of approximately 97%, and a distribution half-life of about 1.5 hours. This favorable profile is, in part, attributed to the physicochemical properties imparted by the azetidine ring.

Cobimetinib: A MEK Inhibitor with Predictable Exposure

Cobimetinib, a selective inhibitor of MEK1 and MEK2, also features an azetidine-containing side chain. It exhibits linear pharmacokinetics, and its absorption is not significantly affected by food. The presence of the azetidine likely contributes to its overall favorable ADME properties, including its metabolic stability.

Experimental Protocols for Pharmacokinetic Profiling

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone for assessing a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a compound in human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare stock solutions of the test compound and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) in an organic solvent such as DMSO.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and buffer to 37°C.

    • Add the test compound to the HLM suspension to achieve the desired final concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Interpretation HLM Thaw HLMs Incubate Incubate at 37°C HLM->Incubate NADPH_sys Prepare NADPH System NADPH_sys->Incubate Test_Cmpd Prepare Test Compound Test_Cmpd->Incubate Timepoints Collect at Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

In Vitro Metabolic Stability Workflow

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often representative of early-stage drug discovery experiments.

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Reagent Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation:

    • In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration.

    • Mix thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Detection of Precipitation (Nephelometry Method):

    • Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Quantification of Soluble Compound (Direct UV/LC-MS Method):

    • Filter the samples to remove any precipitated material.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS) against a standard curve.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed or as the measured concentration of the soluble fraction.

G cluster_prep 1. Reagent Preparation cluster_mixing 2. Sample Preparation cluster_detection 3. Detection/Quantification cluster_analysis 4. Data Analysis DMSO_Stock Prepare DMSO Stock Mix Add Stock to Buffer & Mix DMSO_Stock->Mix Buffer Prepare Aqueous Buffer Buffer->Mix Incubate Incubate at RT Mix->Incubate Nephelometry Nephelometry (Precipitation) Incubate->Nephelometry Filtration Filtration Incubate->Filtration Report Report Kinetic Solubility Nephelometry->Report Quantification UV/LC-MS Quantification Filtration->Quantification Quantification->Report

Kinetic Solubility Assay Workflow

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that models passive transcellular permeability across a lipid-infused artificial membrane.

Objective: To determine the effective permeability (Pe) of a compound.

Methodology:

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of the donor plate with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane).

  • Solution Preparation:

    • Prepare a solution of the test compound in an appropriate buffer (e.g., PBS, pH 7.4) for the donor compartment.

    • Fill the acceptor plate wells with the same buffer, which may contain a "sink" agent to mimic physiological conditions.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability (Pe) using the following equation:

      • Pe = (-ln(1 - [C_A] / [C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t)

      • Where:

        • [C_A] is the concentration in the acceptor well.

        • [C_eq] is the equilibrium concentration.

        • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

        • A is the area of the membrane.

        • t is the incubation time.

G cluster_prep 1. Plate Preparation cluster_solution 2. Solution Preparation cluster_incubation 3. Incubation cluster_analysis 4. Sample Analysis cluster_data 5. Data Analysis Coat_Membrane Coat Filter with Lipid Assemble Assemble Plates Coat_Membrane->Assemble Donor_Sol Prepare Donor Solution Donor_Sol->Assemble Acceptor_Sol Prepare Acceptor Solution Acceptor_Sol->Assemble Incubate Incubate with Shaking Assemble->Incubate Measure_Conc Measure Donor & Acceptor Concentrations Incubate->Measure_Conc Calculate_Pe Calculate Permeability (Pe) Measure_Conc->Calculate_Pe

Sources

Comparative

evaluation of 1-Boc-3-(Cbz-amino)azetidine-3-methanol against other bifunctional building blocks

In the landscape of modern drug discovery, particularly in the design of complex molecules like PROTACs, ADCs, and sp³-rich scaffolds, the choice of bifunctional building blocks is paramount. These reagents serve as crit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the design of complex molecules like PROTACs, ADCs, and sp³-rich scaffolds, the choice of bifunctional building blocks is paramount. These reagents serve as critical nodes for introducing molecular complexity, defining spatial geometry, and enabling sequential chemical modifications. This guide offers a deep-dive evaluation of 1-Boc-3-(Cbz-amino)azetidine-3-methanol , a versatile building block, and compares its performance and utility against other prominent scaffolds available to the medicinal chemist.

The Subject of Evaluation: Profiling 1-Boc-3-(Cbz-amino)azetidine-3-methanol

At its core, this molecule is a trifunctional scaffold built upon a strained 4-membered azetidine ring. Its value lies in the strategic arrangement of three distinct functional groups, each governed by a well-understood protecting group strategy.

  • Azetidine Core : The four-membered nitrogen heterocycle imparts significant conformational rigidity and a distinct three-dimensional exit vector compared to more common 5- and 6-membered rings. This inherent ring strain (approx. 25.4 kcal/mol) can also influence the reactivity of appended functional groups[1]. In medicinal chemistry, azetidine motifs are increasingly sought after for their ability to improve physicochemical properties such as solubility and metabolic stability while providing novel intellectual property space[2][3].

  • Orthogonal Amine Protection : The molecule features two protected amines: a ring nitrogen protected by a tert-butoxycarbonyl (Boc) group and an exocyclic primary amine protected by a carboxybenzyl (Cbz) group. This is a classic orthogonal pair[4]. The Boc group is reliably cleaved under acidic conditions (e.g., TFA), while the Cbz group is stable to acid but readily removed by catalytic hydrogenolysis[5]. This orthogonality is the cornerstone of its utility, allowing for the selective deprotection and functionalization of either nitrogen at will.

  • Primary Alcohol : The hydroxymethyl group provides a third, readily functionalizable handle for derivatization, such as etherification, esterification, or activation as a leaving group (e.g., tosylate) for nucleophilic displacement.

The Competitive Landscape: Alternative Building Blocks

To objectively evaluate our focus molecule, we have selected two representative alternatives that offer different structural and functional features: a five-membered ring analogue and a carbocyclic analogue.

  • Pyrrolidine Alternative : tert-butyl 3-(hydroxymethyl)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate. This building block features the less-strained, more flexible five-membered pyrrolidine ring. It employs the Boc/Fmoc orthogonal pair, where the Fmoc group is base-labile, offering a different deprotection strategy.

  • Cyclobutane Alternative : trans-3-(Boc-amino)cyclobutanemethanol. This carbocyclic analogue replaces the ring nitrogen with a carbon, removing the potential for the ring nitrogen to act as a hydrogen bond acceptor or site of metabolism. It offers a rigid scaffold but lacks the second orthogonally protected amine, presenting a simpler, bifunctional system[][7][8][9].

Head-to-Head Comparison: A Data-Driven Analysis

The choice of a building block is a multi-faceted decision, balancing structural impact, synthetic tractability, and physicochemical properties.

Physicochemical Properties
Property1-Boc-3-(Cbz-amino)azetidine-3-methanoltert-butyl 3-(hydroxymethyl)-3-(Fmoc-amino)pyrrolidine-1-carboxylatetrans-3-(Boc-amino)cyclobutanemethanol
CAS Number 1363380-94-2[10]2137895-30-6 (related acid)[11]167081-37-0[7]
Molecular Weight 336.38 g/mol 452.51 g/mol 201.27 g/mol [7]
Core Scaffold Azetidine (4-membered N-heterocycle)Pyrrolidine (5-membered N-heterocycle)Cyclobutane (4-membered carbocycle)
Key Features High rigidity, strained ring, trifunctionalHigh flexibility, less strained, trifunctionalHigh rigidity, carbocyclic, bifunctional
Orthogonal Pair Boc (Acid-labile) / Cbz (H₂-labile)Boc (Acid-labile) / Fmoc (Base-labile)Boc (Acid-labile) / -
Calculated LogP ~1.5 - 2.5 (Estimated)~3.0 - 4.0 (Estimated)~1.0 - 1.5 (Estimated)

This data highlights a key advantage of the azetidine and cyclobutane scaffolds: they provide rigid exit vectors with lower molecular weight and lipophilicity compared to the larger pyrrolidine-Fmoc analogue. This is a critical consideration in modern drug design, where minimizing molecular weight and logP is often a primary objective to improve pharmacokinetic profiles[12].

Synthetic Utility & Performance

The true value of a building block is revealed in its chemical performance. Below, we outline the key synthetic transformations and discuss the expected outcomes.

Workflow: Orthogonal Deprotection & Functionalization

The following diagram illustrates the primary synthetic pathways enabled by the orthogonal protecting groups of the target azetidine building block.

G A 1-Boc-3-(Cbz-amino) azetidine-3-methanol B H-N(Cbz)-Azetidine-CH2OH (Free ring amine) A->B  Acidic Deprotection  (e.g., TFA / DCM) C 1-Boc-N(H)-Azetidine-CH2OH (Free exocyclic amine) A->C  Catalytic Hydrogenolysis  (e.g., H2, Pd/C) F 1-Boc-3-(Cbz-amino) azetidine-3-CH2OTs A->F  Tosylation  (e.g., TsCl, Pyridine) D Functionalization of Ring Nitrogen B->D E Functionalization of Exocyclic Amine C->E G Functionalization of Alcohol (via Tosylate) F->G

Caption: Orthogonal functionalization pathways for the target molecule.

Comparison of Reactivity:

  • Selective N-Boc Deprotection (Path A) : The use of strong acid like TFA in DCM is standard and highly efficient for Boc removal[4]. The Cbz group is stable under these conditions. The azetidine ring itself is generally stable to brief acid treatment, though prolonged exposure could risk ring-opening, a consideration less critical for the more stable pyrrolidine alternative.

  • Selective N-Cbz Deprotection (Path B) : Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a very clean and mild method for Cbz removal, yielding only toluene and CO₂ as byproducts[5]. The Boc group and alcohol are completely stable to these neutral conditions. This method is superior to the base-mediated deprotection of Fmoc, which can sometimes lead to side reactions like piperidine adduct formation or issues with base-sensitive functional groups.

  • Alcohol Functionalization (Path C) : The tertiary alcohol presents moderate steric hindrance. Standard tosylation conditions (TsCl in pyridine or with DMAP/TEA) are expected to proceed efficiently[13]. The reactivity would be comparable to the pyrrolidine analogue but potentially slightly higher than more hindered systems. The resulting tosylate is an excellent electrophile for introducing a wide range of nucleophiles, making it a key step for linker elongation in PROTAC synthesis[2][14].

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the key transformations of 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Protocol 1: Selective N-Boc Deprotection

Objective: To selectively remove the Boc protecting group while leaving the Cbz group and alcohol intact.

Causality: This protocol relies on the specific lability of the tert-butyl carbamate to strong acid. Trifluoroacetic acid (TFA) protonates the carbamate, leading to its collapse via elimination of gaseous isobutene and carbon dioxide, a clean and irreversible process. Dichloromethane (DCM) is used as a standard, non-reactive solvent.

Methodology:

  • Dissolution: Dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the acid addition.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq., often used as a 20-50% v/v solution in DCM) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution.

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: The resulting free amine can often be used directly or purified by silica gel chromatography if necessary.

Protocol 2: Selective N-Cbz Deprotection

Objective: To selectively cleave the Cbz group via hydrogenolysis, leaving the Boc group and alcohol untouched.

Causality: This protocol uses heterogeneous catalysis with Palladium on Carbon (Pd/C). Molecular hydrogen (H₂) adsorbs onto the palladium surface and reductively cleaves the weak benzylic C-O bond of the carbamate. The resulting unstable carbamic acid spontaneously decarboxylates[5].

Methodology:

  • Setup: To a solution of 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq.) in a protic solvent like methanol or ethanol (approx. 0.1 M), add 10% Palladium on Carbon (Pd/C, 5-10 mol% catalyst loading) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (typically using a hydrogen-filled balloon). For larger scales, a Parr hydrogenator is recommended.

  • Reaction: Stir the suspension vigorously at room temperature for 2-16 hours. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the UV-active Cbz group makes TLC monitoring straightforward.

  • Work-up:

    • Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

    • Concentrate the filtrate in vacuo to yield the deprotected amine.

  • Purification: The product is often of high purity and can be used without further purification.

Protocol 3: Tosylation of the Primary Alcohol

Objective: To convert the primary alcohol into a tosylate, an excellent leaving group for subsequent nucleophilic substitution.

Causality: The lone pair of the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine with a DMAP catalyst, is required to neutralize the HCl generated during the reaction and to activate the alcohol[13].

Methodology:

  • Dissolution: Dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • If using DCM, add triethylamine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.

  • Work-up:

    • Quench the reaction by adding cold water.

    • Separate the organic layer. If pyridine was used as the solvent, dilute with ethyl acetate and wash sequentially with cold 1M HCl solution (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure tosylate.

Conclusion and Outlook

1-Boc-3-(Cbz-amino)azetidine-3-methanol stands out as a superior building block for applications requiring a rigid, non-planar scaffold with orthogonally addressable nitrogen atoms and an additional point for diversification.

  • Advantages : Its primary strengths lie in the combination of the azetidine ring's favorable medicinal chemistry properties (rigidity, low MW, improved PK profiles) and the robust, well-established Boc/Cbz orthogonal protection strategy. This allows for precise, sequential synthetic operations crucial for building complex molecules like PROTACs, where linker modification is key to optimizing degradation activity[2][14][].

  • Comparison to Alternatives :

    • Compared to its pyrrolidine analogue, it offers greater rigidity and a more defined spatial orientation of substituents, which can be critical for inducing a productive ternary complex in a PROTAC.

    • Compared to its cyclobutane analogue, it provides an additional, orthogonally protected nitrogen, vastly expanding its synthetic versatility for creating branched or more complex linker architectures.

For researchers and drug development professionals, the azetidine building block represents a strategic choice to escape "flatland" and explore novel three-dimensional chemical space with a high degree of synthetic control. Its balanced profile of rigidity, functionality, and established chemical tractability makes it an invaluable tool for the next generation of therapeutics.

References

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Available from: [Link]

  • El-Emary, T. I. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. International Journal of Organic Chemistry, 2012.
  • ResearchGate. A mild and selective method for N-Boc deprotection. Available from: [Link]

  • ResearchGate. Selective Cbz or Boc deprotection. Available from: [Link]

  • Chemsrc. 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid | 2137895-30-6. Available from: [Link]

  • PubMed. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Available from: [Link]

  • ResearchGate. Strategies for the functionalization of azetidine-containing macrocycles. Available from: [Link]

  • Wu, Q-P., et al. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 2010.
  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 2020.
  • ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Available from: [Link]

  • Parmar, D., et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 2021.
  • ResearchGate. How can I tosylate an hindered secondary alcohol?. Available from: [Link]

  • PubMed. Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. Available from: [Link]

  • PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Available from: [Link]

  • Cecchini, C., et al. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design.
  • Organic Chemistry Portal. Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents. Available from: [Link]

  • AA Blocks. tert-butyl 3-[3-(hydroxymethyl)piperidine-1-carbonyl]pyrrolidine-1-carboxylate | 2962098-05-9. Available from: [Link]

  • ResearchGate. I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?. Available from: [Link]

  • Organic Chemistry Portal. Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Available from: [Link]

  • ResearchGate. Synthesis of Fmoc-K O (Boc)-OH (1).. Available from: [Link]

Sources

Validation

A Comparative Guide to In Vitro Stability Assays for Peptides Containing 1-Boc-3-(Cbz-amino)azetidine-3-methanol

Introduction: The Stability Challenge in Peptide Therapeutics Peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency.[1] However, a primary obstacle in their clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Challenge in Peptide Therapeutics

Peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency.[1] However, a primary obstacle in their clinical development is their inherent instability, particularly their susceptibility to enzymatic degradation by proteases, which leads to short in vivo half-lives.[1][2] A leading strategy to overcome this challenge is the incorporation of non-canonical amino acids (ncAAs) designed to enhance proteolytic resistance.[1][3][4] These modifications can sterically hinder the approach of proteases, preventing peptide bond cleavage and extending the therapeutic window.[1][5]

This guide focuses on peptides incorporating 1-Boc-3-(Cbz-amino)azetidine-3-methanol , a unique ncAA designed for enhanced stability. Its structure features a conformationally constrained four-membered azetidine ring and a geminal-disubstituted carbon, which together are hypothesized to provide significant steric shielding against enzymatic attack.

Evaluating the success of such stability-enhancing modifications requires robust and reliable in vitro assays. This guide provides a comparative analysis of the most critical assays—plasma stability, liver microsomal stability, and specific protease stability—to equip researchers with the knowledge to select the most appropriate methods for their development pipeline. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for data interpretation.

Chapter 1: A Comparative Overview of Key Stability Assays

The choice of a stability assay is dictated by the specific question being asked. Are you assessing general stability in circulation, susceptibility to hepatic metabolism, or vulnerability to a specific enzyme? Each assay provides a different piece of the puzzle.

Assay Type Biological Matrix Primary Enzymes Involved Key Question Answered Throughput
Plasma Stability Plasma (or Serum)Proteases (e.g., trypsin-like, chymotrypsin-like), EsterasesHow long does the peptide survive in systemic circulation?[6]High
Liver Microsomal Stability Liver MicrosomesCytochrome P450s (CYPs), UGTs, other Phase I & II enzymesIs the peptide metabolized by the liver's primary enzyme systems?[7][8][9]High
Specific Protease Stability Purified Enzyme in BufferSpecific Proteases (e.g., Trypsin, Chymotrypsin, Pepsin)What are the specific enzymatic cleavage sites within the peptide sequence?Medium

Chapter 2: The Plasma Stability Assay

This assay is the workhorse for predicting a peptide's half-life in the bloodstream. It evaluates degradation by the complex mixture of enzymes present in blood plasma.[6]

Expertise & Causality: Why This Assay Matters

Plasma contains a host of proteases and peptidases that can rapidly cleave therapeutic peptides.[5] Incorporating a rigid structure like the azetidine ring is intended to thwart these enzymes. This assay directly tests that hypothesis in a physiologically relevant matrix.

Critical Consideration: Plasma vs. Serum A crucial experimental choice is the use of plasma versus serum. Serum is produced after blood coagulation, a process that activates additional proteases (e.g., thrombin).[4][5] Consequently, peptides often show faster degradation in serum than in plasma.[4][5] For predicting in vivo stability, plasma is generally the more representative matrix , as it better reflects the circulating, pre-coagulation state. The choice of anticoagulant (e.g., EDTA, heparin) can also influence results, as EDTA can chelate metal ions required by metalloproteases.[5]

Experimental Workflow: Plasma Stability

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_peptide Prepare Peptide Stock (e.g., 1 mM in DMSO) incubate Incubate Peptide in Plasma at 37°C (Final Conc. ~1-10 µM) prep_peptide->incubate prep_plasma Thaw Pooled Plasma (e.g., Human, Mouse) at 37°C prep_plasma->incubate sampling Take Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->sampling quench Terminate Reaction (e.g., Add cold Acetonitrile with Internal Standard) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining & Half-Life (t½) analyze->calculate

Caption: General workflow for an in vitro plasma stability assay.

Detailed Protocol: Plasma Stability Assay
  • Preparation:

    • Prepare a 1 mM stock solution of the test peptide in DMSO.

    • Thaw pooled human (or other species) plasma at 37°C. Pre-incubate the plasma for 5 minutes to equilibrate the temperature.

  • Reaction Initiation:

    • Add the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.

  • Incubation and Sampling:

    • Incubate the mixture at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL).[6]

  • Reaction Termination (Quenching):

    • Immediately add the aliquot to a tube containing 2-3 volumes of a cold quenching solution (e.g., acetonitrile or methanol) with a suitable internal standard.[6] Using an organic solvent is often preferable to strong acids, which can cause co-precipitation and loss of the analyte peptide.[10]

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated plasma proteins.[5]

  • Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Quantify the concentration of the remaining parent peptide using a validated LC-MS/MS method.[6]

Data Analysis

The percentage of the peptide remaining at each time point is calculated relative to the T=0 sample. The natural logarithm of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k). The half-life (t½) is then calculated using the formula:

t½ = 0.693 / k [6]

Chapter 3: The Liver Microsomal Stability Assay

While plasma stability assesses resistance to circulating enzymes, many drugs are cleared via metabolism in the liver. The microsomal stability assay evaluates a compound's susceptibility to metabolism by the most important liver enzymes, particularly the Cytochrome P450 (CYP) family.[9][11]

Expertise & Causality: Why This Assay Matters

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolic enzymes.[8] This assay is a critical tool for predicting a peptide's metabolic clearance. Even if a peptide is stable in plasma, rapid metabolism by CYPs can still result in a short in vivo half-life. The inclusion of the Boc and Cbz protecting groups on the ncAA could potentially influence interactions with these enzymes, making this assay particularly relevant.

Critical Consideration: The Role of Cofactors CYP enzymes require NADPH as a cofactor to function.[9][11] Therefore, the reaction is initiated by adding an NADPH-regenerating system. A crucial control for this assay is a "minus cofactor" incubation. If the peptide degrades in the absence of NADPH, it suggests instability is due to factors other than CYP-mediated metabolism (e.g., degradation by other enzymes present in the microsomal prep or chemical instability).[11]

Detailed Protocol: Liver Microsomal Stability Assay
  • Preparation:

    • Prepare a 1 mM stock solution of the test peptide in DMSO.

    • Prepare a microsomal suspension (e.g., 0.5 mg/mL protein) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).[11][12]

    • Prepare an NADPH-regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]

  • Pre-incubation:

    • In a microcentrifuge tube, combine the microsomal suspension and the peptide stock solution. Pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubation and Sampling:

    • Incubate the mixture at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot.[9]

  • Reaction Termination (Quenching):

    • Terminate the reaction by adding the aliquot to cold acetonitrile with an internal standard.

  • Sample Processing & Analysis:

    • Follow the same centrifugation and LC-MS/MS analysis steps as described for the plasma stability assay.

Data Analysis

Data analysis is identical to the plasma stability assay, yielding the metabolic half-life (t½) and often extrapolated to calculate the intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[11]

Chapter 4: Choosing the Right Assay

Selecting the appropriate assay or sequence of assays is critical for an efficient drug discovery campaign. The following decision tree provides a logical framework for navigating these choices.

G start Start: New Peptide with ncAA q1 Goal: Assess overall in vivo stability? start->q1 plasma_assay Perform Plasma Stability Assay q1->plasma_assay Yes q4 Goal: Identify specific cleavage sites? q1->q4 No q2 Is plasma t½ acceptable? plasma_assay->q2 microsomal_assay Perform Liver Microsomal Stability Assay q2->microsomal_assay Yes q2->q4 No, poor stability q3 Is microsomal t½ acceptable? microsomal_assay->q3 end_good Advance Candidate q3->end_good Yes redesign Redesign Peptide q3->redesign No, poor stability protease_assay Perform Specific Protease Assay analyze_cleavage Analyze Fragments to Guide Redesign protease_assay->analyze_cleavage q4->protease_assay Yes analyze_cleavage->redesign redesign->start

Caption: Decision tree for selecting in vitro stability assays.

Chapter 5: The Analytical Backbone: LC-MS/MS

All the assays described rely on a robust and sensitive analytical method to quantify the parent peptide. The gold standard is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) .[13][14][15]

Trustworthiness: The Stability-Indicating Method It is not enough to simply monitor the disappearance of the parent peptide peak. A trustworthy assay requires a stability-indicating method , which is an analytical method proven to be capable of separating the active pharmaceutical ingredient (API) from all potential degradation products, process impurities, and excipients.[13][16] This ensures that a decrease in the parent peak area is due to actual degradation and not co-elution with a newly formed impurity. Developing such a method often involves forced degradation studies (e.g., exposure to acid, base, oxidation, heat) to intentionally generate degradants and ensure the method can resolve them.[13]

Conclusion

For peptides containing novel ncAAs like 1-Boc-3-(Cbz-amino)azetidine-3-methanol, a multi-faceted approach to stability testing is essential. The plasma stability assay serves as the primary screen for resistance to circulating proteases, providing a direct measure of the ncAA's effectiveness in a complex biological matrix. The liver microsomal stability assay is a critical secondary screen to ensure the peptide is not a substrate for major metabolic enzymes in the liver. Finally, specific protease assays can be employed for mechanistic studies to pinpoint exact cleavage sites if initial stability is poor. By logically selecting and rigorously executing these assays, supported by a validated stability-indicating LC-MS/MS method, researchers can confidently assess the stability of their novel peptide therapeutics and make informed decisions to advance the most promising candidates.

References

  • Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid - Benchchem.
  • Stability-indicating methods for peptide drug analysis - AMSbiopharma.
  • Microsomal Stability Assay Protocol - AxisPharm.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - Research journals - PLOS.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central.
  • Why Peptide Stability Testing Fails to Predict Real Performance.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
  • Plasma Stability Assay - Creative Bioarray.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Microsomal Stability Assay - Creative Bioarray.
  • Advances in the stability challenges of bioactive peptides and improvement strategies - NIH.
  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods - International Journal of Pharmaceutical Sciences.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC - NIH.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac.
  • Addressing the Challenges of Peptide Stability | Blog - Biosynth.
  • Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids.
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC - NIH.

Sources

Comparative

comparative study of different synthetic routes to 3-amino-3-hydroxymethylazetidine derivatives

For Researchers, Scientists, and Drug Development Professionals The 3-amino-3-hydroxymethylazetidine scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure that can im...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-3-hydroxymethylazetidine scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional structure that can impart desirable physicochemical properties to drug candidates. Its synthesis, however, presents several challenges due to the inherent ring strain of the azetidine core and the need for precise control over stereochemistry at the C3 quaternary center. This guide provides a comparative analysis of prominent synthetic strategies for accessing these important derivatives, offering insights into the rationale behind different experimental approaches and providing detailed protocols to enable researchers to select the most suitable route for their specific needs.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic route to 3-amino-3-hydroxymethylazetidine derivatives is contingent on factors such as the desired scale of synthesis, the availability and cost of starting materials, and the stringency of stereochemical requirements. Below is a summary of three major strategies:

ParameterRoute 1: Ring Closure of Acyclic PrecursorsRoute 2: Functional Group Interconversion on a Pre-formed Azetidine RingRoute 3: Stereoselective Synthesis
Starting Materials Epichlorohydrin, primary amines, or protected amino alcohols3-Hydroxyazetidine or 3-oxoazetidine derivativesChiral pool starting materials (e.g., serine) or asymmetric catalysis
Key Transformations Intramolecular cyclization (e.g., aminolysis of epoxides)Nucleophilic addition to a ketone, mesylation/amination, azide reductionAsymmetric addition to a prochiral center, enzymatic resolution
Reported Yield (%) Variable, generally moderate to goodGood to excellentModerate to good
Stereochemical Control Often results in racemic or diastereomeric mixtures unless chiral starting materials are usedDependent on the stereochemistry of the starting azetidine; can be stereospecificHigh degree of stereocontrol
Advantages Convergent synthesis, potential for diversity from readily available starting materialsOften high-yielding and reliable, utilizes commercially available azetidine precursorsProvides access to enantiomerically pure products, crucial for pharmaceutical applications
Disadvantages Can be challenging to control regioselectivity and stereoselectivity, may require protecting groupsCan involve multiple steps, may require harsh reagentsMay require specialized catalysts or enzymes, can be more expensive

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows of the three primary synthetic routes to 3-amino-3-hydroxymethylazetidine derivatives.

Synthetic_Routes cluster_0 Route 1: Ring Closure of Acyclic Precursors cluster_1 Route 2: Functional Group Interconversion cluster_2 Route 3: Stereoselective Synthesis Acyclic_Precursor Acyclic Precursor (e.g., from Epichlorohydrin) Cyclization Intramolecular Cyclization Acyclic_Precursor->Cyclization Formation of azetidine ring Target1 3-Amino-3-hydroxymethyl azetidine Derivative Cyclization->Target1 Azetidine_Core Pre-formed Azetidine (e.g., 3-Oxoazetidine) FGI Functional Group Interconversion at C3 Azetidine_Core->FGI Modification of existing ring Target2 3-Amino-3-hydroxymethyl azetidine Derivative FGI->Target2 Chiral_Precursor Chiral Precursor or Prochiral Substrate Asymmetric_Reaction Asymmetric Transformation Chiral_Precursor->Asymmetric_Reaction Introduction of chirality Target3 Enantiopure 3-Amino-3- hydroxymethylazetidine Asymmetric_Reaction->Target3

Caption: Overview of the three main synthetic strategies.

Route 1: Ring Closure of Acyclic Precursors

This approach constructs the azetidine ring from a suitably functionalized acyclic precursor. A common and economically viable starting material for this strategy is epichlorohydrin.

Conceptual Workflow

Ring_Closure_Workflow Epichlorohydrin Epichlorohydrin Amino_Alcohol 1-Amino-3-chloro-2-propanol Epichlorohydrin->Amino_Alcohol Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amino_Alcohol Cyclization Intramolecular Cyclization (Base) Amino_Alcohol->Cyclization Hydroxyazetidine 1-R-3-Hydroxyazetidine Cyclization->Hydroxyazetidine Further_Func Further Functionalization at C3 Hydroxyazetidine->Further_Func Target 3-Amino-3-hydroxymethyl azetidine Derivative Further_Func->Target

Caption: Ring closure strategy starting from epichlorohydrin.

In-Depth Analysis and Experimental Protocol

Causality Behind Experimental Choices: The reaction of epichlorohydrin with a primary amine is a well-established method for generating a 1,3-amino alcohol precursor. The choice of the primary amine determines the substituent on the azetidine nitrogen. The subsequent intramolecular cyclization is typically promoted by a base, which deprotonates the hydroxyl group, enabling it to displace the chloride and form the strained four-membered ring.

A more advanced and regioselective method involves the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method offers a high degree of control over the ring-forming process.

Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [1]

This protocol describes the synthesis of a substituted 3-hydroxyazetidine, which is a key intermediate that can be further functionalized to the target compound.

Materials:

  • cis-3,4-Epoxy amine (1 equivalent)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (0.2 M) at room temperature, add La(OTf)₃ (5 mol%).

  • Stir the mixture under reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench with saturated aqueous NaHCO₃.

  • Extract the mixture with CH₂Cl₂ (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the corresponding 3-hydroxyazetidine derivative.

Trustworthiness: This protocol is based on a peer-reviewed publication and provides a reliable method for the synthesis of the azetidine core. The use of a Lewis acid catalyst allows for mild reaction conditions and high regioselectivity.

Route 2: Functional Group Interconversion on a Pre-formed Azetidine Ring

This strategy leverages commercially available or readily synthesized azetidine derivatives, such as 1-Boc-3-hydroxyazetidine or 1-Boc-3-oxoazetidine, and introduces the required amino and hydroxymethyl groups at the C3 position.

Conceptual Workflow

FGI_Workflow cluster_A From 3-Hydroxyazetidine cluster_B From 3-Oxoazetidine Hydroxyazetidine 1-N-Protected-3-hydroxyazetidine Oxidation Oxidation Hydroxyazetidine->Oxidation Oxoazetidine 1-N-Protected-3-oxoazetidine Oxidation->Oxoazetidine Oxoazetidine_start 1-N-Protected-3-oxoazetidine Strecker Strecker Reaction (or similar) Oxoazetidine_start->Strecker Aminonitrile 3-Amino-3-cyanoazetidine Strecker->Aminonitrile Reduction Reduction of Nitrile and Esterification Aminonitrile->Reduction Target 3-Amino-3-hydroxymethyl azetidine Derivative Reduction->Target

Caption: Functional group interconversion strategy.

In-Depth Analysis and Experimental Protocol

Causality Behind Experimental Choices: Starting with a pre-formed azetidine ring circumvents the challenges associated with the ring-forming step. 1-Boc-3-oxoazetidine is a key intermediate that allows for the simultaneous introduction of the amino and a precursor to the hydroxymethyl group at the C3 position. The Strecker reaction is a classic method for the synthesis of α-amino acids, and its application to a cyclic ketone like 3-oxoazetidine provides a direct route to a 3-amino-3-cyanoazetidine. The cyano group can then be reduced to an aminomethyl group, which after hydrolysis of an ester intermediate would provide the hydroxymethyl functionality.

Alternatively, a more direct approach from a 3-hydroxyazetidine derivative involves activation of the hydroxyl group (e.g., as a mesylate) followed by nucleophilic substitution with an amine.

Experimental Protocol: Synthesis of 3-Amino-1-benzhydrylazetidine from 1-Benzhydrylazetidin-3-ol [2]

This protocol demonstrates the conversion of a hydroxyl group to an amino group on the azetidine ring.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Acetonitrile

  • Ammonium hydroxide

  • Isopropanol

Procedure:

  • Mesylation: To a solution of 1-benzhydrylazetidin-3-ol in acetonitrile, add triethylamine. Cool the mixture and add methanesulfonyl chloride dropwise. Upon completion of the reaction, quench with water to precipitate the mesylate intermediate. Isolate the intermediate by filtration.

  • Aminolysis: Treat the wet filter cake of the mesylate intermediate with a solution of ammonium hydroxide in isopropanol in a sealed reactor at elevated temperature (e.g., ~70°C).

  • After the reaction is complete, cool the mixture and isolate the product, which can be purified by crystallization as a salt (e.g., monoacetate).

Trustworthiness: This two-step, one-pot-like procedure is reported to be efficient and scalable, making it suitable for larger-scale synthesis.

Route 3: Stereoselective Synthesis

For pharmaceutical applications, controlling the stereochemistry of the 3-amino-3-hydroxymethylazetidine core is paramount. This can be achieved through various asymmetric strategies.

Conceptual Workflow

Stereoselective_Workflow Prochiral_Azetidinone Prochiral Azetidin-3-one Reductive_Coupling Iridium-Catalyzed Reductive Coupling Prochiral_Azetidinone->Reductive_Coupling Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Reductive_Coupling Allylic_Acetate Allylic Acetate Allylic_Acetate->Reductive_Coupling Chiral_Azetidinol Chiral α-Allyl-3-hydroxyazetidine Reductive_Coupling->Chiral_Azetidinol Ozonolysis Ozonolysis Chiral_Azetidinol->Ozonolysis Aldehyde Chiral 3-Hydroxy-3- (formyl)azetidine Ozonolysis->Aldehyde Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Target Enantiopure 3-Amino-3- hydroxymethylazetidine Reductive_Amination->Target

Caption: A potential stereoselective route to the target scaffold.

In-Depth Analysis and Experimental Protocol

Causality Behind Experimental Choices: Asymmetric catalysis provides a powerful tool for establishing stereocenters. The iridium-catalyzed reductive coupling of an allylic acetate to an azetidin-3-one is a known method for creating a chiral α-stereogenic azetidinol.[3] The newly introduced allyl group can then be oxidatively cleaved (e.g., via ozonolysis) to an aldehyde, which can be converted to the desired amino-alcohol functionality via reductive amination.

Experimental Protocol: Iridium-Catalyzed Enantioselective Reductive Coupling [3]

This protocol describes the key stereochemistry-defining step.

Materials:

  • Azetidin-3-one derivative (1 equivalent)

  • Allylic acetate (e.g., allyl acetate)

  • Iridium-tol-BINAP catalyst

  • Potassium carbonate (K₂CO₃)

  • 3,4-Dinitrobenzoic acid

  • 2-Propanol (as both solvent and reductant)

Procedure:

  • In a reaction vessel, combine the azetidin-3-one derivative, the iridium-tol-BINAP catalyst, K₂CO₃, and 3,4-dinitrobenzoic acid.

  • Add 2-propanol as the solvent.

  • Add the allylic acetate to the mixture.

  • Stir the reaction at the appropriate temperature for the specified time (e.g., 36 hours).

  • Upon completion, the reaction is worked up and the product is purified by silica gel chromatography to yield the enantiomerically enriched α-allyl-3-hydroxyazetidine.

Trustworthiness: This method, reported in the literature, demonstrates high enantioselectivity for the formation of chiral azetidinols, providing a solid foundation for the synthesis of enantiopure 3-amino-3-hydroxymethylazetidine derivatives.

Conclusion

The synthesis of 3-amino-3-hydroxymethylazetidine derivatives can be approached through several distinct strategies, each with its own set of advantages and challenges. The ring closure of acyclic precursors offers a convergent and potentially cost-effective route, particularly when starting from simple materials like epichlorohydrin. However, controlling stereochemistry can be a significant hurdle. Functional group interconversion on a pre-formed azetidine ring provides a more reliable and often higher-yielding approach, especially when utilizing commercially available starting materials like 3-oxoazetidines. This method is well-suited for producing racemic or diastereomeric mixtures for initial screening. For the development of pharmaceutical candidates, stereoselective synthesis is indispensable. Asymmetric catalytic methods, while potentially more complex and costly, deliver the enantiopure compounds necessary for clinical evaluation.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, balancing factors such as cost, scale, and the critical need for stereochemical purity. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions for the successful synthesis of these valuable 3-amino-3-hydroxymethylazetidine building blocks.

References

  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(5), 324-325.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269435.
  • Zhang, G., & Zhang, Y. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-9.
  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(5), 324-325.
  • Kim, H., & Krische, M. J. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 144(1), 514-519.
  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]

  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(5), 324-325. [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of 1-Boc-3-(Cbz-amino)azetidine-3-methanol Derivatives: The Definitive Role of X-ray Crystallography

<_ _> Abstract This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-Boc-3-(Cbz-amino)azetidine-3-methanol derivatives, a class of molecules with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-Boc-3-(Cbz-amino)azetidine-3-methanol derivatives, a class of molecules with significant potential in drug discovery. We delve into the experimental nuances and comparative strengths of single-crystal X-ray diffraction (SC-XRD), nuclear magnetic resonance (NMR) spectroscopy, chiral high-performance liquid chromatography (chiral HPLC), and vibrational circular dichroism (VCD). Through a detailed analysis, we establish SC-XRD as the unequivocal gold standard for determining not only the connectivity and relative stereochemistry but, most critically, the absolute configuration of these chiral azetidine scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to employ the most rigorous and efficient analytical strategies for the characterization of novel chiral molecules.

Introduction

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and enhance solubility.[1][2] Specifically, 3,3-disubstituted azetidines, such as 1-Boc-3-(Cbz-amino)azetidine-3-methanol derivatives, are increasingly incorporated into drug candidates for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3] The synthesis of these complex molecules often generates stereoisomers, and the precise determination of their three-dimensional structure is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4]

This guide will navigate the analytical landscape for the structural elucidation of these vital compounds. We will begin by detailing the power of single-crystal X-ray diffraction as the definitive method for absolute structure determination. Subsequently, we will objectively compare its capabilities with other powerful, yet often complementary, techniques.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule.[5] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can map the electron density and, from that, the precise position of each atom in space. This provides an unparalleled level of detail, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and, crucially, its absolute stereochemistry.

The Unrivaled Power of SC-XRD: Determining Absolute Configuration

For chiral molecules, SC-XRD can determine the absolute configuration through a phenomenon known as anomalous dispersion.[6][7] When the X-ray radiation is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. This effect allows for the differentiation between a molecule and its non-superimposable mirror image. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms its absolute configuration.[8]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure involves a meticulous, multi-step process.

SC-XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Compound Purified Compound Recrystallization Recrystallization (Slow Evaporation, Vapor Diffusion) Compound->Recrystallization Purity > 95% Single_Crystal X-ray Quality Single Crystal Recrystallization->Single_Crystal Slow Cooling/ Diffusion Mount_Crystal Mount on Goniometer Single_Crystal->Mount_Crystal Select & Isolate Xray_Diffraction X-ray Data Collection Mount_Crystal->Xray_Diffraction Diffractometer Solve_Structure Initial Structure Solution Xray_Diffraction->Solve_Structure Phase Problem Refine_Model Structural Refinement Solve_Structure->Refine_Model Least Squares Validate_Structure Final Validated Structure (CIF) Refine_Model->Validate_Structure CIF File

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Experimental Protocol:

  • Crystal Growth: The critical first step is to grow high-quality single crystals.[9] This is often the most challenging part of the process.

    • Rationale: The quality of the diffraction data is directly proportional to the internal order of the crystal.

    • Method - Slow Evaporation: Dissolve the purified compound in a suitable solvent in which it is moderately soluble.[10] Cover the container with a perforated lid and allow the solvent to evaporate slowly over several days to weeks.

    • Method - Vapor Diffusion: Create a saturated solution of the compound in a good solvent. Place this solution in a small, open vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent will slowly diffuse into the saturated solution, reducing the compound's solubility and promoting crystal growth.

  • Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed in the X-ray beam of a diffractometer. The crystal is rotated, and thousands of diffraction intensities are measured.

  • Structure Solution and Refinement: The diffraction data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods to best fit the experimental data.

  • Data Validation and Deposition: The final structural model is validated and is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[11][12]

Interpreting the Data: A Hypothetical Case Study

For a novel 1-Boc-3-(Cbz-amino)azetidine-3-methanol derivative, the CIF file would provide definitive structural proof.

ParameterHypothetical ValueSignificance
Formula C21 H26 N2 O5Confirms elemental composition.
Crystal System OrthorhombicDescribes the basic crystal lattice.
Space Group P2₁2₁2₁A non-centrosymmetric space group, indicating a chiral molecule.[6]
Bond Length (C-N) 1.48 ÅConfirms the covalent bonds within the azetidine ring.
Bond Angle (N-C-C) 88.5°Reflects the inherent ring strain of the azetidine.[2]
Flack Parameter 0.02(5)A value close to 0 with a small standard uncertainty confirms the absolute stereochemistry.[8]

The presence of bulky protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) can influence crystal packing and may even aid in obtaining diffraction-quality crystals.[13]

Part 2: Comparative Analysis with Alternative Techniques

While SC-XRD is the definitive method, other techniques provide valuable, often complementary, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the connectivity of atoms and the relative stereochemistry of a molecule in solution.[14][15] Techniques like ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY can piece together the molecular puzzle.

  • Strengths: Provides information about the molecule's structure and dynamics in a solution state, which can be more biologically relevant than the solid state.[15]

  • Limitations: NMR alone generally cannot determine the absolute configuration of a chiral molecule.[16] It can distinguish between diastereomers but not enantiomers.

Comparison of SC-XRD and NMR:

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)
State Solid (crystal)Solution
Connectivity YesYes
Relative Stereochemistry YesYes
Absolute Stereochemistry Yes (definitive)No (typically)
Sample Requirement High-quality single crystalSoluble compound
Molecular Size No upper limit in principleGenerally limited for very large molecules
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is an indispensable technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[17][18]

  • Principle: A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.[19]

  • Limitations: While it can separate enantiomers, it cannot assign the absolute configuration to a specific peak without a reference standard of known stereochemistry.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20]

  • Strengths: VCD can determine the absolute configuration of a molecule in solution, which is a significant advantage when crystallization is not possible.[21] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (e.g., DFT) for a known enantiomer.[4][22]

  • Limitations: The accuracy of the assignment is dependent on the quality of the computational model.[4] It can be computationally intensive and may not be as definitive as SC-XRD.

Part 3: An Integrated Approach for Unambiguous Structure Elucidation

For the highest level of confidence in structural validation, an integrated approach is recommended. These techniques, when used in concert, provide a comprehensive and self-validating system.

Integrated_Workflow Synthesis Synthesized Compound (1-Boc-3-(Cbz-amino)azetidine-3-methanol derivative) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR Connectivity & Relative Stereochemistry Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC Enantiomeric Purity (ee%) SC_XRD Single-Crystal X-ray Diffraction Purification->SC_XRD Absolute Configuration (Definitive) VCD Vibrational Circular Dichroism (if no crystals) Purification->VCD Absolute Configuration (Alternative) Final_Structure Unambiguous Structure (Connectivity, Relative & Absolute Stereochemistry) NMR->Final_Structure Chiral_HPLC->Final_Structure SC_XRD->Final_Structure VCD->Final_Structure

Caption: An integrated workflow for comprehensive structural validation.

This workflow demonstrates how the techniques complement each other. NMR confirms the basic structure, chiral HPLC quantifies the enantiomeric purity, and SC-XRD provides the definitive and irrefutable assignment of the absolute configuration. In cases where suitable crystals for X-ray analysis cannot be obtained, VCD offers a powerful alternative for determining the absolute stereochemistry in solution.[4]

Conclusion

In the rigorous landscape of drug discovery and development, absolute certainty in molecular structure is non-negotiable. While a suite of analytical techniques provides crucial pieces of the structural puzzle, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the absolute configuration of complex chiral molecules like 1-Boc-3-(Cbz-amino)azetidine-3-methanol derivatives. Its ability to provide a complete, three-dimensional atomic map of a molecule is unparalleled. By integrating the findings from SC-XRD with complementary data from NMR, chiral HPLC, and VCD, researchers can achieve the highest level of confidence in their structural assignments, paving the way for the successful advancement of novel therapeutic agents.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • American Laboratory. (2010-10-01). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Optica Publishing Group. Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. [Link]

  • PubMed. (2026-01-05). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Chinese Journal of Organic Chemistry. (2009). Vibrational Circular Dichroism: A New Tool for the Determination of Absolute Configuration of Chiral Molecules. [Link]

  • PubMed. (2008-05-15). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. [Link]

  • ResearchGate. Functionalised azetidines as ligands: some basic coordination chemistry. [Link]

  • RSC Publishing. (2021-03-24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • The Journal of Organic Chemistry. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • ACS Publications. (2025-03-19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

  • ACS Publications. (2025-03-19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. [Link]

  • PubMed. (2021-06-29). Azetidines of pharmacological interest. [Link]

  • ResearchGate. (2025-03-19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]

  • University of Science and Technology of Southern Philippines. Comparison of NMR and X-ray crystallography. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • PubMed. (2008-05-15). The use of X-ray crystallography to determine absolute configuration. [Link]

  • Stanford University. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. [Link]

  • SciSpace. Crystallography Open Database. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Wiley Online Library. (2024-05-17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • ScienceDirect. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]

  • RDA. CIF (Crystallographic Information Framework). [Link]

  • Chemistry LibreTexts. (2021-03-05). 2.1: RECRYSTALLIZATION. [Link]

  • JoVE. (2015-03-04). Video: Growing Crystals for X-ray Diffraction Analysis. [Link]

  • ResearchGate. (2025-08-06). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Pendidikan Kimia. Crystallographic Information Resources. [Link]

  • Science of Synthesis. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]

  • MIT Department of Chemistry. Absolute Configuration. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

  • Chemical Crystallography. absolute configuration. [Link]

  • ResearchGate. (2016-11-29). Where can I find cif files for organic compounds?. [Link]

  • ResearchGate. A. Azetidines are useful scaffolds in a broad area of disciplines. B.... [Link]

  • JSM Central. Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. [Link]

  • ResearchGate. How to grow crystals for X-ray crystallography. [Link]

  • Česká a slovenská farmacie. (2007-07-23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chiralpedia. (2022-11-03). Chiral HPLC separation: strategy and approaches. [Link]

  • Master Organic Chemistry. (2018-06-07). Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. A. General synthetic route for accessing azetidines via intermolecular.... [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • StudySmarter. (2023-10-21). Protecting Groups: Boc, Cbz, Amine. [Link]

Sources

Comparative

performance comparison of 1-Boc-3-(Cbz-amino)azetidine-3-methanol in different peptide coupling protocols

A Senior Application Scientist's Guide to Peptide Coupling with 1-Boc-3-(Cbz-amino)azetidine-3-methanol Optimizing Protocols for a Sterically Demanding, Conformationally Constrained Building Block Abstract The integratio...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Peptide Coupling with 1-Boc-3-(Cbz-amino)azetidine-3-methanol

Optimizing Protocols for a Sterically Demanding, Conformationally Constrained Building Block

Abstract

The integration of non-natural, conformationally constrained amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug design.[1] These building blocks can impart superior metabolic stability, enforce bioactive conformations, and enhance receptor affinity.[1] 1-Boc-3-(Cbz-amino)azetidine-3-methanol represents a unique structural motif, featuring a quaternary center that introduces significant steric hindrance. This guide provides a comparative analysis of three common peptide coupling protocols—EDC/HOBt, HATU, and T3P®—for the efficient incorporation of this challenging building block. We will delve into the mechanistic rationale behind each method, present detailed experimental protocols, and offer a decision-making framework to aid researchers in selecting the optimal strategy based on reaction efficiency, cost, and process simplicity.

Introduction: The Challenge of Steric Hindrance

1-Boc-3-(Cbz-amino)azetidine-3-methanol is a valuable building block for introducing a rigid, 3,3-disubstituted azetidine core into peptide structures. Its key structural feature is the quaternary carbon atom bearing both the nucleophilic Cbz-protected amine and a tertiary alcohol. This arrangement presents a significant steric obstacle to the incoming activated carboxyl group of a coupling partner, demanding a highly efficient activation and coupling strategy.

Standard coupling conditions may prove insufficient, leading to low yields, slow reaction kinetics, or incomplete reactions.[2] The selection of an appropriate coupling reagent is therefore not merely a procedural choice but a critical parameter for success.[3][4] A powerful coupling reagent must generate a highly reactive activated species capable of overcoming this steric barrier without inducing side reactions, such as epimerization of the coupling partner.[5][6]

This guide will compare a classic carbodiimide-based method (EDC/HOBt), a high-performance uronium salt (HATU), and a modern phosphonic anhydride reagent (T3P®) to provide a clear performance benchmark for this specific application.

Comparative Analysis of Coupling Reagents

The success of a peptide coupling reaction hinges on the activation of the carboxylic acid component.[5] The activated intermediate must be reactive enough to acylate the sterically hindered amine but stable enough to avoid premature degradation or side reactions.

EDC/HOBt: The Carbodiimide Standard
  • Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea.[3] The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form a less reactive but more stable HOBt-ester, which then reacts with the amine.[6][7]

  • Application Rationale: This method is cost-effective and the byproducts are generally easy to remove.[6] For sterically hindered couplings, however, the reactivity of the HOBt-ester may be insufficient, requiring extended reaction times or elevated temperatures, which in turn can increase the risk of epimerization of the C-terminal amino acid being activated.[2][8]

HATU: The High-Reactivity Uronium Salt
  • Mechanism: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium/uronium salt based on the additive HOAt (1-hydroxy-7-azabenzotriazole).[7] In the presence of a non-nucleophilic base like DIPEA, HATU rapidly converts a carboxylic acid into a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the subsequent aminolysis step and making HATU one of the most efficient coupling reagents available.

  • Application Rationale: HATU is the reagent of choice for difficult couplings, including those involving N-methylated or other sterically demanding amino acids.[2][3] Its superior reactivity is well-suited to overcome the steric hindrance of 1-Boc-3-(Cbz-amino)azetidine-3-methanol. While more expensive than carbodiimides, its efficiency often justifies the cost by delivering higher yields and purities in shorter reaction times.[9]

T3P®: The Efficient & "Green" Anhydride
  • Mechanism: Propanephosphonic Anhydride (T3P®) is a cyclic anhydride that acts as a powerful dehydrating agent.[10] It activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This highly reactive species is then attacked by the amine to form the amide bond.[11]

  • Application Rationale: T3P® is known for its exceptional performance, low epimerization risk, and simple workup.[11][12] The byproducts are water-soluble phosphonic acids, which can be easily removed with an aqueous wash, simplifying purification.[10][13] Its high reactivity and favorable safety profile (non-explosive and non-allergenic) make it an excellent alternative to both carbodiimides and uronium salts, particularly for scale-up applications.[12][13]

Experimental Methodologies

The following are generalized, step-by-step protocols for coupling a generic Fmoc-protected amino acid (Fmoc-AA-OH) to 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Protocol 1: EDC/HOBt Coupling
  • Reactant Preparation: In a round-bottom flask, dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq) and Fmoc-AA-OH (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).

  • Additive Addition: Add HOBt (1.2 eq) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to minimize potential epimerization during the activation step.[3]

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. Due to the steric hindrance, a longer reaction time is anticipated.[2]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: HATU Coupling
  • Pre-activation: In a separate flask, dissolve Fmoc-AA-OH (1.1 eq), HATU (1.1 eq), in anhydrous DMF (approx. 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the pre-activation mixture and stir at room temperature for 1-5 minutes. The formation of the OAt-ester is extremely rapid.[2]

  • Coupling: Add a solution of 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq) in DMF to the activated ester solution.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: T3P® Coupling
  • Reactant Preparation: In a round-bottom flask, dissolve 1-Boc-3-(Cbz-amino)azetidine-3-methanol (1.0 eq) and Fmoc-AA-OH (1.1 eq) in a suitable solvent like ethyl acetate or DMF (approx. 0.2 M).

  • Base Addition: Add a tertiary amine base such as DIPEA or triethylamine (3.0 eq).

  • Activation & Coupling: Add T3P® (1.5 eq, typically as a 50% solution in ethyl acetate or DMF) dropwise to the mixture at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS. T3P®-mediated reactions are typically fast and efficient.[11]

  • Workup: Quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). The phosphonic acid byproducts are highly water-soluble and will remain in the aqueous phase.[13]

  • Purification: After standard aqueous workup (washing with dilute acid, base, and brine), dry and concentrate the organic layer. Purify by flash column chromatography.

Performance Data & Comparison

The following table summarizes the expected performance of each protocol for the coupling of a standard Fmoc-amino acid to 1-Boc-3-(Cbz-amino)azetidine-3-methanol, based on literature precedents for sterically hindered substrates.

ProtocolReagentExpected Yield (%)Expected Purity (%)Reaction Time (h)CostWorkup DifficultyKey Considerations
1EDC/HOBt 40 - 65%70 - 85%12 - 24 hLowModerateRisk of incomplete reaction and N-acylurea formation.[3] May require optimization (e.g., higher temp).
2HATU >90%>95%2 - 4 hHighModerateGold standard for difficult couplings.[2][9] Byproducts require chromatographic removal.
3T3P® >90%>95%1 - 3 hMediumLowExcellent reactivity with very simple, aqueous workup to remove byproducts.[10][12]

Visualization of Workflows

General Experimental Workflow

The diagram below illustrates the general sequence of operations in a solution-phase peptide coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Purification A Dissolve Amine & Acid in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU, T3P, EDC) & Base (if required) A->B Activation C Stir at Defined Temperature B->C Coupling D Monitor Reaction (TLC / LC-MS) C->D E Aqueous Workup (Wash with Acid/Base) D->E Reaction Complete F Dry & Concentrate E->F G Column Chromatography F->G G start Start: Couple to Sterically Hindered Amine q1 Is maximizing yield and speed the top priority? start->q1 q2 Is workup simplicity and 'greenness' a key factor? q1->q2 No r_hatu Use HATU Protocol (Highest Reactivity) q1->r_hatu Yes q3 Is cost the primary constraint? q2->q3 No r_t3p Use T3P® Protocol (High Yield, Easy Workup) q2->r_t3p Yes q3->r_hatu No (Default to high performance) r_edc Use EDC/HOBt Protocol (Accept lower yield/longer time) q3->r_edc Yes r_edc_opt Consider optimization (e.g., double coupling) r_edc->r_edc_opt

Caption: Decision tree for selecting a coupling protocol.

Conclusion and Recommendations

For the successful incorporation of the sterically demanding 1-Boc-3-(Cbz-amino)azetidine-3-methanol building block, the choice of coupling reagent is paramount.

  • Recommendation for High-Throughput/Discovery: The HATU protocol is highly recommended. Its superior reactivity ensures the highest probability of success in a short timeframe, which is ideal for discovery chemistry where material cost is secondary to speed and yield. [2]* Recommendation for Process Development/Scale-Up: The T3P® protocol offers a compelling balance of high efficiency and process simplicity. [12]The ease of removing its water-soluble byproducts makes it an attractive option for larger-scale synthesis where chromatographic purification is less desirable. [13]* Recommendation for Cost-Constrained Projects: The EDC/HOBt protocol remains a viable, low-cost option but should be approached with the expectation that significant optimization, such as extended reaction times or double coupling, may be necessary to achieve acceptable yields. [2] Ultimately, the optimal protocol will depend on the specific project goals, but for challenging substrates such as this, investing in a high-performance reagent like HATU or T3P® is often the most efficient path to the desired product.

References

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. Available at: [Link]

  • Ismail, N. A., & Jusoh, N. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7434. Available at: [Link]

  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97–116. Available at: [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Available at: [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Abdel-Aziem, A., El-Faham, A., & de la Torre, B. G. (2022). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral. Available at: [Link]

  • Peptide synthesis - Wikipedia. Available at: [Link]

  • Epimerization of Peptide. (SlideShare presentation). Available at: [Link]

  • Wagh, S. J., & Ingale, S. A. (2012). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Available at: [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. Available at: [Link]

  • Mattellone, A., Corbisiero, D., Cantelmi, P., Martelli, G., Palladino, C., Ferrazzano, L., Cabri, W., & Tolomelli, A. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). International Journal of Molecular Sciences, 24(20), 15383. Available at: [Link]

  • Choosing amide coupling agent : r/Chempros - Reddit. (2023). Available at: [Link]

  • Reddy, V. G., & Vijeel, V. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(38), 5250–5253. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. Available at: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Boc-3-(Cbz-amino)azetidine-3-methanol

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 1-Boc-3-(Cbz-amino)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 1-Boc-3-(Cbz-amino)azetidine-3-methanol. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the chemical nature of the compound to ensure the safety of laboratory personnel and environmental compliance.

Understanding the Hazard Profile

Inferred Hazardous Characteristics:

Based on data for similar Boc- and Cbz-protected azetidine derivatives, 1-Boc-3-(Cbz-amino)azetidine-3-methanol should be treated as a hazardous substance with the following potential classifications[1][2][3][4][5][6]:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

These inferred hazards necessitate the use of appropriate personal protective equipment (PPE) at all times when handling the compound for disposal.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes, which could cause serious irritation.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a certified chemical fume hoodTo avoid inhalation of any potentially harmful dusts or aerosols.
Primary Disposal Pathway: Licensed Hazardous Waste Management

The most direct and compliant method for the disposal of 1-Boc-3-(Cbz-amino)azetidine-3-methanol is through a licensed hazardous waste disposal company. This ensures that the waste is managed in accordance with all federal, state, and local regulations.

Step-by-Step Protocol for Hazardous Waste Collection:

  • Container Selection: Use a chemically compatible and clearly labeled container with a secure, leak-proof lid. The original product container is often a suitable choice.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Boc-3-(Cbz-amino)azetidine-3-methanol". Include the approximate quantity and any known hazard pictograms (e.g., irritant, harmful).

  • Segregation: Store the waste container separately from incompatible materials. Based on the functional groups present, avoid storage with strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions[7].

  • Storage: Keep the waste container in a designated, well-ventilated, and cool storage area, away from sources of ignition.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste management service.

Caption: Primary disposal workflow for 1-Boc-3-(Cbz-amino)azetidine-3-methanol.

Potential for Chemical Neutralization (Expert Consultation Required)

The presence of both a Boc (tert-butyloxycarbonyl) and a Cbz (benzyloxycarbonyl) protecting group presents a theoretical opportunity for chemical degradation prior to disposal. However, it is critical to note that these procedures should only be considered after a thorough risk assessment and in consultation with a qualified chemist or your institution's EHS department. Applying synthetic deprotection methods to a bulk, potentially impure waste stream without proper controls can be dangerous.

Scientific Rationale for Potential Degradation Pathways:

  • Boc Group Lability: The Boc group is known to be labile under acidic conditions, cleaving to liberate isobutylene and carbon dioxide upon protonation[8][9][10][11].

  • Cbz Group Lability: The Cbz group is susceptible to removal via catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a catalyst like palladium on carbon) or by treatment with strong acids[12][13][14][15].

Considerations for Chemical Treatment of Waste:

  • Orthogonality: The different conditions required for Boc and Cbz group removal (acid vs. hydrogenolysis) would necessitate a two-step process if complete degradation is desired.

  • Safety of Reagents: The use of strong acids or flammable hydrogen gas for waste treatment introduces its own set of hazards that must be carefully managed.

  • Byproduct Formation: The degradation of the parent compound will generate a mixture of byproducts, including the deprotected azetidine core, t-butanol, and toluene, which themselves require proper disposal.

  • Regulatory Compliance: Any on-site treatment of hazardous waste is subject to strict regulations. In many jurisdictions, a permit may be required[16].

Given these complexities, chemical neutralization is generally not recommended as a primary disposal method for this compound in a standard laboratory setting.

EPA Hazardous Waste Classification

Proper classification of hazardous waste is a legal requirement. For 1-Boc-3-(Cbz-amino)azetidine-3-methanol, several EPA waste codes may be applicable under the Resource Conservation and Recovery Act (RCRA).

Table 2: Potential EPA Hazardous Waste Codes

Waste Code CategoryPotential Code(s)Rationale
Listed Wastes K156, K157, K158These codes apply to wastes from the production of carbamates[17]. If the discarded material is a byproduct or waste from the synthesis of this or similar carbamate-containing molecules, these codes may be applicable.
Characteristic Wastes D001, D002, D003, or Toxicity Characteristic (D004-D043)D001 (Ignitability): Unlikely unless dissolved in a flammable solvent. The compound itself is a solid with a high flash point[2].D002 (Corrosivity): Unlikely as a pure compound, but could be applicable if in an acidic or basic solution.D003 (Reactivity): Unlikely based on the known stability of the functional groups.Toxicity Characteristic: Would require testing to determine if any toxic constituents leach at concentrations above regulatory limits.

In the absence of specific data for the compound, and as a common practice for laboratory research chemicals, it is often managed as a generic "F-listed" waste if it is a spent solvent mixture, or as a "U-listed" or "P-listed" waste if it is a discarded, unused commercial chemical product. However, given its nature as a laboratory-synthesized intermediate, it may not fall neatly into these categories. The most conservative and compliant approach is to consult with your EHS department, who will make the final determination based on their expertise and knowledge of state and federal regulations[18][19][20][21][22][23][24][25][26][27][28].

Spill & Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or spill pads to contain the spill.

  • Collection: Carefully collect the absorbed material and any contaminated items into a designated, sealed hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Caption: Spill response workflow.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 1-Boc-3-(Cbz-amino)azetidine-3-methanol, thereby protecting themselves, their colleagues, and the environment.

References

  • CP Lab Safety. Carbamates Waste Compatibility. [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • Organic Process Research & Development. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Chemistry World. EPA tweaks hazardous waste rules for academic labs. [Link]

  • Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIV Form and Quantities. [Link]

  • Scribd. Water Boc Deprotection. [Link]

  • Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. [Link]

  • Angene. tert-Butyl 3-aminoazetidine-1-carboxylate. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. RCRAInfo Waste Code. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Missouri State University. Waste Neutralization Guidance. [Link]

  • Alfred University. EPA Hazardous Waste Codes. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • National Center for Biotechnology Information. Carbamate Toxicity. [Link]

  • Wikipedia. Carbamate. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of New South Wales. Laboratory Hazardous Waste Disposal Guideline. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • MDPI. Rate-Based Modeling and Sensitivity Analysis of Potassium Carbonate Systems for Carbon Dioxide Capture from Industrial Flue Gases. [Link]

  • U.S. Environmental Protection Agency. Nationally Defined Values for Waste Code. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling 1-Boc-3-(Cbz-amino)azetidine-3-methanol

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 1-Boc-3-(Cbz-amino)azetidine-3-methanol (CAS No. 1363380-94-2)[1].

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with 1-Boc-3-(Cbz-amino)azetidine-3-methanol (CAS No. 1363380-94-2)[1]. The following information is synthesized from safety data on structurally analogous compounds and established best practices for laboratory chemical handling. The primary objective is to create a self-validating system of safety that protects laboratory personnel while ensuring the integrity of experimental work.

Hazard Assessment: Understanding the Molecule

  • Azetidine Core: The foundational azetidine ring, a four-membered nitrogen-containing heterocycle, is known to be a reactive scaffold. Azetidine itself is classified as corrosive, flammable, and capable of causing severe skin and eye damage.[2][3][4][5] Derivatives should be handled with the assumption of similar, if attenuated, hazards.

  • Amine Functionality: The presence of a protected amine group suggests that, if deprotection occurs or if the compound degrades, it may exhibit the characteristics of amines, which can be irritants or corrosive.[5][6][7]

  • Boc and Cbz Protecting Groups: The tert-butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups are common amine protecting groups.[8] While generally stable, their presence does not negate the underlying potential hazards of the core molecule.

  • Methanol Substructure: The hydroxymethyl group (-CH₂OH) is a primary alcohol.

Based on data for the closely related compound 1-Boc-Azetidine-3-yl-methanol , we can anticipate the following hazards:

  • H315: Causes skin irritation.[9][10]

  • H319: Causes serious eye irritation.[9][10]

  • H335: May cause respiratory irritation.[9][10]

Therefore, all handling procedures must be designed to mitigate the risks of skin contact, eye exposure, and inhalation of the solid particulate or any resulting aerosols.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist; it is a comprehensive strategy to isolate the researcher from the chemical hazard. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye & Face Protection Chemical Safety GogglesANSI Z87.1 / EN 166 compliant, splash-proofProtects eyes from irritation or serious damage caused by accidental splashes of the solid or solutions.[3][7][11]
Face ShieldWorn over safety gogglesRecommended for procedures with a high risk of splashing, such as transferring large quantities of solutions or during quenching reactions.[7][12]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents direct skin contact, which can lead to irritation.[3][11][13] Always inspect gloves for tears or perforations before use. For prolonged handling, consider double-gloving.
Body Protection Laboratory CoatFlame-retardant materialProtects skin and personal clothing from minor spills and contamination.[3][11]
Respiratory Protection Chemical Fume HoodCertified and properly functioningPrimary Engineering Control. All manipulations of the solid compound must be performed inside a fume hood to prevent inhalation of fine dust particles, which may cause respiratory irritation.[11][13]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow start Start: Handling 1-Boc-3-(Cbz-amino)azetidine-3-methanol task What is the task? start->task weighing Weighing Solid or Transferring Powder task->weighing Solid solution Handling Dilute Solution task->solution Solution fume_hood Perform all tasks in a Certified Chemical Fume Hood weighing->fume_hood large_scale Large Scale (>1g) or High Splash Risk? solution->large_scale ppe_base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat large_scale->ppe_base No face_shield Add Face Shield over Goggles large_scale->face_shield Yes ppe_base->fume_hood end Proceed with Experiment fume_hood->end face_shield->ppe_base

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Weighing and Dissolving the Compound

This step-by-step protocol integrates safety measures directly into the workflow, ensuring a self-validating process.

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.[14]

    • Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Staging:

    • Place all necessary equipment inside the fume hood before introducing the chemical. This includes a balance, weighing paper or boat, spatula, beaker or flask, and the chosen solvent.

    • Ground any equipment if there is a risk of static discharge, especially with flammable solvents.[2]

  • Handling the Solid:

    • Carefully open the container of 1-Boc-3-(Cbz-amino)azetidine-3-methanol inside the fume hood. Avoid creating airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of the solid to the weighing vessel on the balance.

    • Once weighing is complete, securely close the main container.

  • Dissolution:

    • Transfer the weighed solid into the designated flask or beaker.

    • Slowly add the solvent to the solid, ensuring minimal splashing. If necessary, use a magnetic stirrer at a low speed to aid dissolution.

  • Cleanup:

    • Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth.

    • Dispose of the weighing paper and cleaning cloth in a designated solid hazardous waste container located inside the fume hood.

Emergency and Disposal Plans

Accidental Release or Spill

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Protect: Don additional PPE if necessary (e.g., double gloves, face shield).

  • Contain: For a small spill inside a fume hood, cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills, especially if a flammable solvent is involved.[5]

  • Collect: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[14] Avoid any actions that could generate dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

Spill Response Workflow

Spill_Response spill Spill Occurs alert Alert Nearby Personnel spill->alert assess Assess Spill Size alert->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Small large_spill Large Spill (Outside Hood) assess->large_spill Large ppe Don Appropriate PPE (Goggles, Gloves, etc.) small_spill->ppe evacuate Evacuate Area & Call EHS large_spill->evacuate contain Cover with Absorbent (e.g., Vermiculite) ppe->contain collect Sweep into Labeled Hazardous Waste Container contain->collect clean Decontaminate Area collect->clean dispose Dispose of Waste via EHS clean->dispose end Resume Work Safely dispose->end

Caption: Step-by-step procedure for responding to a chemical spill.

Waste Disposal

Proper disposal is a critical component of the laboratory workflow to ensure environmental safety and regulatory compliance.

  • Solid Waste: All contaminated items, including gloves, weighing papers, and absorbent materials, must be placed in a sealed, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses from cleaning glassware must be collected in a designated, sealed hazardous waste container.

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[15] Subsequent rinses may be collected as well, depending on local environmental health and safety (EHS) guidelines.

Never dispose of this chemical or its solutions down the drain.[15] All waste streams must be managed through your institution's EHS department.

References

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). Vertex AI Search.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine. Benchchem.
  • Safety D
  • Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • 1-Boc-Azetidine-3-yl-methanol | 142253-56-3. Sigma-Aldrich.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. Benchchem.
  • Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine. Benchchem.
  • Personal Protective Equipment | US EPA.
  • Azetidine - Safety D
  • 1-Cbz-3-(Boc-amino)azetidine. Sigma-Aldrich.
  • 142253-56-3|1-Boc-Azetidine-3-yl-methanol|BLD Pharm. BLD Pharm.
  • SAFETY D
  • Azetidine. Apollo Scientific.
  • 1363380-94-2|1-Boc-3-(Cbz-amino)azetidine-3-methanol. BLDpharm.
  • SAFETY D
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-(Cbz-amino)azetidine-3-methanol
Reactant of Route 2
Reactant of Route 2
1-Boc-3-(Cbz-amino)azetidine-3-methanol
© Copyright 2026 BenchChem. All Rights Reserved.